molecular formula C23H16O4 B600580 3-(4-methyl benzoyloxy) flavone CAS No. 808784-08-9

3-(4-methyl benzoyloxy) flavone

Cat. No.: B600580
CAS No.: 808784-08-9
M. Wt: 356.37
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methyl benzoyloxy) flavone (CAS 808784-08-9) is a synthetic flavone derivative with the molecular formula C₂₃H₁₆O₄ . Flavones constitute a major class of naturally occurring compounds that have attracted significant research interest due to their wide range of biological activities, including anticancer, antioxidant, and antimicrobial properties . This particular compound is an ester derivative, where a benzoyloxy substituent with a 4-methyl group is attached to the core flavone structure. The core flavone structure is a 2-phenylchromen-4-one system, and such synthetic analogs are often created through structural modulations, such as acylation, to develop new bioisosteres with improved biological functions . The primary research applications of synthetic flavone derivatives like this compound are in the areas of oncology and microbiology. Flavones, in general, have demonstrated promising antitumor activity by targeting key structures that lead to cell cycle arrest and the apoptosis of tumor cells . They can inhibit specific enzymes responsible for tumorigenesis, such as protein kinase C (PKC), cyclin-dependent kinases (CDK), and tyrosine kinases . Furthermore, synthetic flavones are recognized for their antimicrobial properties and have been studied for their efficacy against various fungi, including Aspergillus flavus and Penicillium expansum . The compound is supplied for research purposes only and is strictly not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-oxo-2-phenylchromen-3-yl) 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O4/c1-15-11-13-17(14-12-15)23(25)27-22-20(24)18-9-5-6-10-19(18)26-21(22)16-7-3-2-4-8-16/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJAHUOWIAXTOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(OC3=CC=CC=C3C2=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 3-(4-methyl benzoyloxy) flavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Flavonoids

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants.[1][2] They form a significant part of the human diet and are recognized for their wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The core structure of flavones consists of a 2-phenyl-4H-1-benzopyran-4-one (2-phenylchromen-4-one) backbone.[1] Modifications to this basic skeleton, through the addition of various functional groups, give rise to a vast number of derivatives with distinct physicochemical and biological properties. The 3-hydroxyflavone (flavonol) scaffold, in particular, serves as a versatile precursor for the synthesis of various acyloxy derivatives, offering opportunities to modulate their biological activity.

Proposed Synthesis of 3-(4-methyl benzoyloxy) flavone

The synthesis of this compound can be efficiently achieved through the acylation of 3-hydroxyflavone (flavonol). A plausible and commonly employed synthetic route is the Baker-Venkataraman rearrangement followed by an esterification step.

Synthesis of 3-Hydroxyflavone (Flavonol)

A well-established method for the synthesis of the flavonol precursor involves the following steps:

  • Esterification of 2'-hydroxyacetophenone: 2'-hydroxyacetophenone is reacted with benzoyl chloride in the presence of a base like pyridine to yield 2-benzoyloxyacetophenone.

  • Baker-Venkataraman Rearrangement: The resulting ester undergoes an intramolecular Claisen condensation, known as the Baker-Venkataraman rearrangement, in the presence of a strong base such as potassium hydroxide, to form a 1,3-diketone intermediate (1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione).

  • Cyclization: The 1,3-diketone is then cyclized under acidic conditions (e.g., sulfuric acid in acetic acid) to yield 3-hydroxyflavone.

Esterification of 3-Hydroxyflavone

The final step involves the esterification of the 3-hydroxyl group of the flavonol with 4-methylbenzoyl chloride (p-toluoyl chloride).

  • Reaction: 3-Hydroxyflavone is dissolved in a suitable solvent, such as pyridine or dichloromethane, and treated with 4-methylbenzoyl chloride. The reaction is typically carried out at room temperature.

  • Work-up: After the reaction is complete, the mixture is worked up by washing with dilute acid and water, followed by extraction with an organic solvent. The product is then purified by recrystallization or column chromatography.

Experimental Workflow for the Synthesis of this compound

G cluster_0 Synthesis of 3-Hydroxyflavone cluster_1 Esterification A 2'-Hydroxyacetophenone C 2-Benzoyloxyacetophenone A->C Pyridine B Benzoyl Chloride B->C D 1,3-Diketone Intermediate C->D KOH / Pyridine (Baker-Venkataraman Rearrangement) E 3-Hydroxyflavone D->E H2SO4 / Acetic Acid (Cyclization) G This compound E->G Pyridine F 4-Methylbenzoyl Chloride F->G G This compound This compound Kinase Inhibition Kinase Inhibition This compound->Kinase Inhibition ROS Scavenging ROS Scavenging This compound->ROS Scavenging COX/LOX Inhibition COX/LOX Inhibition This compound->COX/LOX Inhibition Apoptosis Induction Apoptosis Induction This compound->Apoptosis Induction Anticancer Effects Anticancer Effects Kinase Inhibition->Anticancer Effects Antioxidant Effects Antioxidant Effects ROS Scavenging->Antioxidant Effects Anti-inflammatory Effects Anti-inflammatory Effects COX/LOX Inhibition->Anti-inflammatory Effects Apoptosis Induction->Anticancer Effects

References

An In-depth Technical Guide on 3-(4-methyl benzoyloxy) flavone

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 808784-08-9

Chemical Name: 3-(4-methyl benzoyloxy) flavone

Molecular Formula: C₂₃H₁₆O₄

Molecular Weight: 356.37 g/mol

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] this compound is a synthetic derivative of the flavone backbone, characterized by a 4-methylbenzoyloxy group at the 3-position of the C ring. While specific biological data for this exact compound is limited in publicly available literature, this guide consolidates information on the synthesis, potential biological activities, and relevant experimental protocols based on studies of structurally similar flavone derivatives. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel flavonoid compounds.

Synthesis

The synthesis of this compound can be achieved through the esterification of 3-hydroxyflavone with 4-methylbenzoyl chloride. This is a common method for preparing 3-acyloxy-flavone derivatives.[3]

Experimental Protocol: Synthesis of this compound[3]
  • Starting Materials: 3-hydroxyflavone, 4-methylbenzoyl chloride, pyridine, and a suitable solvent like dichloromethane.

  • Reaction Setup: Dissolve 3-hydroxyflavone in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation: Add 4-methylbenzoyl chloride dropwise to the solution while stirring at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured into ice-cold water and extracted with an organic solvent such as dichloromethane.

  • Purification: The organic layer is washed with dilute hydrochloric acid, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to yield the crude product.

  • Recrystallization: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterization: The structure of the synthesized compound can be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General workflow for the synthesis of this compound.

Potential Biological Activities

Based on the extensive research on flavone derivatives, this compound is anticipated to exhibit anti-inflammatory and anticancer activities. The introduction of substituents on the flavone core can significantly modulate its biological properties.[4][5]

Anticancer Activity

Flavonoids have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of tumor cell proliferation and angiogenesis.[6][7] The substitution pattern on the flavone rings plays a crucial role in determining the cytotoxic potency. For instance, the presence of certain functional groups can enhance the anticancer activity against various cancer cell lines.[4]

Table 1: In Vitro Anticancer Activity of Representative Flavone Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Halogenated Flavone (F3)HeLa (Cervical Cancer)0.71[4]
Halogenated Flavone (F3)MCF-7 (Breast Cancer)1.12[4]
Halogenated Flavonol (OF3)HeLa (Cervical Cancer)0.51[4]
Halogenated Flavonol (OF3)MCF-7 (Breast Cancer)1.04[4]
LuteolinMCF-7 (Breast Cancer)14[8]
QuercetinMCF-7 (Breast Cancer)19[8]

Note: This table presents data for structurally related flavones to suggest the potential activity of the title compound. Direct experimental data for this compound is not available.

Anti-inflammatory Activity

Flavonoids are known to possess significant anti-inflammatory properties.[9][10] They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and by down-regulating the expression of inflammatory enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).[10][11]

Table 2: In Vitro Anti-inflammatory Activity of Representative Flavone Derivatives

CompoundCell LineAssayIC₅₀ (µM)Reference
ApigeninRAW 264.7NO Inhibition1.43[12]
KaempferolRAW 264.7NO Inhibition5.75[12]
QuercetinRAW 264.7NO Inhibition19.51[12]
2'-methylflavanoneRAW 264.7NO Inhibition-[13]
3'-methylflavanoneRAW 264.7NO Inhibition-[13]

Note: This table presents data for structurally related flavones to suggest the potential activity of the title compound. Direct experimental data for this compound is not available. For some compounds, specific IC50 values were not provided in the source but were shown to be active.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

In Vitro Anticancer Activity: MTT Assay[8][14]
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound, this compound, is dissolved in DMSO to prepare a stock solution. Serial dilutions are made in the culture medium to achieve the desired final concentrations. The cells are treated with these concentrations for 24-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for another 3-4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.

Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay[11][12]
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are plated in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is mixed and incubated for 10-15 minutes at room temperature.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The amount of nitrite is determined using a standard curve of sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite levels in compound-treated wells with those in LPS-stimulated control wells. The IC₅₀ value is then determined.

Potential Signaling Pathways

Flavonoids are known to interact with and modulate various cellular signaling pathways. The anti-inflammatory and anticancer effects of flavones are often attributed to their ability to interfere with key signaling cascades.[9][14]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Many flavonoids have been shown to inhibit the activation of NF-κB, thereby down-regulating the expression of pro-inflammatory genes and promoting apoptosis in cancer cells.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial for cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Flavonoids can modulate MAPK signaling, contributing to their anticancer effects.[9]

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently lacking in the scientific literature, its structural similarity to other biologically active flavones suggests that it holds promise as a potential anticancer and anti-inflammatory agent. The synthetic route is straightforward, and established in vitro assays can be employed to evaluate its efficacy. Further investigation into the specific molecular targets and signaling pathways affected by this compound is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational framework for researchers to initiate such studies.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-methyl benzoyloxy) flavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel flavone derivative, 3-(4-methyl benzoyloxy) flavone. Flavonoids are a widely studied class of polyphenolic compounds known for their diverse pharmacological activities. The targeted modification at the 3-position of the flavone core with a 4-methyl benzoyloxy group is anticipated to modulate its biological properties, potentially enhancing its efficacy and specificity. This document outlines a detailed synthetic protocol, methods for purification, and a full suite of analytical techniques for the comprehensive characterization of the title compound. While specific quantitative and biological data for this novel compound are yet to be established, this guide provides a foundational framework for its synthesis and subsequent investigation.

Introduction

Flavones, a major class of flavonoids, are characterized by a 2-phenyl-4H-1-benzopyran-4-one backbone. These compounds are ubiquitously found in plants and are integral components of the human diet. The scientific community has shown significant interest in flavones due to their broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[1] The 3-hydroxyflavones (flavonols) are a particularly reactive subclass that can be readily functionalized to generate novel derivatives with potentially enhanced therapeutic profiles.

The esterification of the 3-hydroxyl group of the flavone scaffold is a promising strategy to improve the pharmacokinetic and pharmacodynamic properties of the parent molecule. The introduction of a 4-methyl benzoyloxy moiety is hypothesized to increase lipophilicity, which may lead to improved cell membrane permeability and bioavailability. This guide details the chemical synthesis and rigorous characterization of this compound, providing a roadmap for its preparation and subsequent evaluation as a potential therapeutic agent.

Synthesis of this compound

The synthesis of this compound is proposed to be achieved through a two-step process. The first step involves the synthesis of the precursor, 3-hydroxyflavone, followed by its esterification with 4-methylbenzoyl chloride.

Synthesis of 3-Hydroxyflavone (Precursor)

A common and effective method for the synthesis of 3-hydroxyflavone is the Algar-Flynn-Oyamada (AFO) reaction. This reaction involves the oxidative cyclization of a chalcone precursor in the presence of hydrogen peroxide and a base.

Experimental Protocol:

  • Chalcone Synthesis: o-Hydroxyacetophenone is reacted with benzaldehyde in the presence of a base catalyst (e.g., sodium hydroxide) in an alcoholic solvent to yield 2'-hydroxychalcone.

  • Oxidative Cyclization (AFO Reaction): The synthesized 2'-hydroxychalcone is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with an alkaline solution of hydrogen peroxide. The reaction mixture is typically stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is acidified to precipitate the crude 3-hydroxyflavone. The solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent such as ethanol to afford pure 3-hydroxyflavone.

Synthesis of this compound

The final product is synthesized by the esterification of 3-hydroxyflavone with 4-methylbenzoyl chloride in the presence of a base.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-hydroxyflavone (1 equivalent) in a dry aprotic solvent such as pyridine or dichloromethane, 4-methylbenzoyl chloride (1.1 equivalents) is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Progression: The reaction mixture is stirred at room temperature for several hours (typically 4-6 hours) and the progress is monitored by TLC.

  • Work-up and Purification: Once the reaction is complete, the mixture is poured into ice-cold water to precipitate the crude product. The solid is collected by vacuum filtration, washed with cold water, and dried. The crude this compound is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a solvent like ethanol or acetone to yield the pure product.

Characterization of this compound

A thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:

Physical Properties

The physical state, color, and melting point of the purified compound should be determined. The melting point is a crucial indicator of purity.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₂₃H₁₆O₄
Molecular Weight356.37 g/mol
AppearanceTo be determined (likely a crystalline solid)
Melting PointTo be determined
SolubilitySoluble in common organic solvents (e.g., DMSO, DMF, Chloroform, Acetone)
Spectroscopic Analysis

Spectroscopic methods are employed to elucidate the chemical structure of the synthesized molecule.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the molecular structure. The expected chemical shifts for the protons and carbons of this compound can be predicted based on the structure and data from similar compounds.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.20d1HH-5
~7.90-7.40m8HAromatic-H
~7.30d2HH-3' and H-5' of benzoyl group
~2.45s3H-CH₃

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~176.0C-4
~164.0C=O (ester)
~156.0C-2
~155.0C-9
~144.0C-4 of benzoyl group
~138.0C-3
~134.0-121.0Aromatic-C
~21.8-CH₃

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~3060Aromatic C-H stretch
~1735C=O stretch (ester)
~1640C=O stretch (γ-pyrone)
~1600, 1480, 1450C=C stretch (aromatic)
~1270C-O stretch (ester)

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Table 5: Expected Mass Spectrometry Data for this compound

TechniqueExpected m/z
Electrospray Ionization (ESI-MS)[M+H]⁺ at ~357.10, [M+Na]⁺ at ~379.08
Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of the synthesized compound.

  • Thin-Layer Chromatography (TLC): TLC on silica gel plates can be used to monitor the progress of the reaction and to get a preliminary indication of the purity of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of the final compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water) is recommended.

Experimental and Logical Workflow

The overall process for the synthesis and characterization of this compound can be visualized as a logical workflow.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Materials (o-Hydroxyacetophenone, Benzaldehyde) Chalcone Chalcone Synthesis Start->Chalcone AFO AFO Reaction (3-Hydroxyflavone Synthesis) Chalcone->AFO Esterification Esterification with 4-methylbenzoyl chloride AFO->Esterification Crude_Product Crude this compound Esterification->Crude_Product Purification Purification (Column Chromatography/ Recrystallization) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Purity Purity Assessment (TLC, HPLC, M.P.) Pure_Product->Purity Final_Data Characterization Data NMR->Final_Data IR->Final_Data MS->Final_Data Purity->Final_Data

Caption: Workflow for the synthesis and characterization of this compound.

Potential Biological Significance and Future Directions

While the specific biological activities of this compound have not yet been reported, derivatives of 3-hydroxyflavone are known to exhibit a range of pharmacological effects. The esterification at the 3-position can influence the molecule's interaction with biological targets. It is plausible that this novel compound could be investigated for its potential role in various signaling pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.

Future research should focus on a comprehensive biological evaluation of this compound. This would involve in vitro assays to screen for its cytotoxic, anti-inflammatory, and antioxidant activities. Promising results from these initial screens would warrant further investigation into its mechanism of action, including its effects on specific cellular signaling pathways.

Biological_Screening_Workflow cluster_screening Biological Evaluation Compound This compound In_Vitro In Vitro Assays Compound->In_Vitro Cytotoxicity Cytotoxicity Screening (e.g., MTT assay) In_Vitro->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assays (e.g., COX/LOX inhibition) In_Vitro->Anti_Inflammatory Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) In_Vitro->Antioxidant Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Anti_Inflammatory->Mechanism Antioxidant->Mechanism Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Mechanism->Pathway_Analysis Lead_Compound Lead Compound Identification Pathway_Analysis->Lead_Compound

Caption: A proposed workflow for the biological screening of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of the novel flavone derivative, this compound. The outlined protocols and analytical methods will enable researchers to produce and validate this compound for further investigation. The exploration of its biological activities holds the potential for the discovery of new therapeutic agents with improved pharmacological profiles. The data presented herein, while partially predictive, serves as a crucial starting point for the comprehensive scientific evaluation of this promising molecule.

References

In silico docking studies for 3-(4-methyl benzoyloxy) flavone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to In Silico Docking of 3-(4-methyl benzoyloxy) flavone with Acetylcholinesterase

Disclaimer: This document presents a hypothetical in silico docking study of this compound. The methodologies, data, and analyses are based on established protocols for similar flavone derivatives and are intended to serve as a technical guide.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] A significant area of research focuses on their potential as enzyme inhibitors.[3][4] This guide details a hypothetical in silico molecular docking study of a specific synthetic flavonoid, this compound, against acetylcholinesterase (AChE).

Acetylcholinesterase is a key enzyme in the cholinergic signaling pathway, responsible for the breakdown of the neurotransmitter acetylcholine.[3][5] Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it helps to restore acetylcholine levels in the brain, thereby improving cognitive function.[3][6][7] Given that various flavone derivatives have shown promise as AChE inhibitors, this in silico study aims to predict the binding affinity and interaction patterns of this compound with the active site of AChE, providing a rationale for its potential therapeutic efficacy.[5][8]

Experimental Protocols

This section outlines the detailed methodology for a typical in silico molecular docking study.

Software and Web Resources
  • 3D Structure of Ligand: PubChem Database

  • Protein Crystal Structure: Protein Data Bank (PDB)

  • Molecular Visualization: PyMOL, Discovery Studio

  • Molecular Docking: AutoDock Vina

  • ADMET Prediction (Optional): SwissADME

Ligand Preparation

The 3D structure of this compound (PubChem CID: 1680778) is retrieved from the PubChem database. The ligand is then prepared for docking using software like ChemDraw and AutoDock Tools. This process involves:

  • Generating the 3D coordinates of the molecule.

  • Performing energy minimization to obtain a stable conformation.

  • Assigning Gasteiger charges to the atoms.

  • Defining the rotatable bonds to allow for conformational flexibility during docking.

Protein Preparation

The crystal structure of human acetylcholinesterase (hAChE) complexed with a known inhibitor (e.g., Donepezil) is downloaded from the Protein Data Bank (PDB ID: 4EY7). The protein is prepared for docking by:

  • Removing the co-crystallized ligand and water molecules from the PDB file.

  • Adding polar hydrogen atoms to the protein structure.

  • Assigning Kollman charges to the protein atoms.

  • Saving the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

Molecular Docking Simulation

Molecular docking is performed using AutoDock Vina to predict the binding mode and affinity of this compound to the active site of hAChE.

  • Grid Box Generation: A grid box is defined around the active site of hAChE. The dimensions and center of the grid box are determined based on the binding site of the co-crystallized ligand in the original PDB structure. This ensures that the docking search is focused on the relevant binding pocket.

  • Docking Execution: The prepared ligand and protein files, along with the grid parameters, are used as input for AutoDock Vina. The software then performs a conformational search, fitting the flexible ligand into the rigid protein active site.

  • Analysis of Docking Poses: AutoDock Vina generates multiple binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. These poses are then visualized and analyzed using software like PyMOL or Discovery Studio to examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site.

Data Presentation

The results of the in silico docking study are summarized in the table below. The data includes the binding energy, estimated inhibitory constant (Ki), and the key interacting amino acid residues of hAChE. For comparison, the docking results for the standard AChE inhibitor, Donepezil, are also included.

CompoundBinding Energy (kcal/mol)Estimated Ki (µM)Interacting ResiduesHydrogen BondsPi-Pi Interactions
This compound -10.80.045TYR72, ASP74, TRP86, TYR124, TRP286, TYR337, PHE338ASP74TRP86, TYR337
Donepezil (Reference) -11.50.021TRP86, GLY121, TYR124, SER125, TRP286, SER293, TYR337, PHE338SER125, SER293TRP86, TRP286, TYR337

Visualization

Experimental Workflow

The following diagram illustrates the workflow for the in silico docking study.

G cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_output Output ligand_prep Ligand Preparation (this compound) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (AChE - PDB: 4EY7) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking analysis Results Analysis (Binding Energy & Interactions) docking->analysis binding_pose Best Binding Pose analysis->binding_pose quantitative_data Quantitative Data analysis->quantitative_data

Caption: Workflow for the in silico docking of this compound with AChE.

Cholinergic Signaling Pathway

The diagram below provides a simplified representation of the cholinergic signaling pathway and the mechanism of action of an AChE inhibitor.

G cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition presynaptic Presynaptic Neuron acetylcholine Acetylcholine (ACh) presynaptic->acetylcholine Release postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft receptors ACh Receptors synaptic_cleft->receptors Binds to flavone 3-(4-methyl benzoyloxy) flavone ache AChE flavone->ache Inhibits hydrolysis Hydrolysis ache->hydrolysis acetylcholine->hydrolysis receptors->postsynaptic Signal Transduction

References

An In-depth Technical Guide on the Lipophilicity and Solubility of 3-(4-Methyl Benzoyloxy) Flavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(4-methyl benzoyloxy) flavone, focusing on its lipophilicity and solubility. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document emphasizes the standardized experimental protocols for determining these crucial parameters. Furthermore, it visualizes a key signaling pathway influenced by flavone derivatives, offering context for its potential biological activity.

Physicochemical Properties: Lipophilicity and Solubility

Lipophilicity

Lipophilicity, a critical parameter in drug discovery, influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

Table 1: Lipophilicity Data for this compound

ParameterValueMethod
LogPData not availableShake-Flask Method (recommended)
LogD at pH 7.4Data not availableShake-Flask Method (recommended)
Solubility

Aqueous solubility is a key determinant of a drug candidate's bioavailability. Poor aqueous solubility can present significant challenges in formulation development and in achieving therapeutic concentrations in vivo.[2][3]

Table 2: Aqueous Solubility Data for this compound

ParameterValueMethod
Kinetic SolubilityData not availableTurbidimetric Assay (recommended)
Thermodynamic SolubilityData not availableShake-Flask Method (recommended)
Solubility in Organic SolventsSoluble in organic solvents[1]Qualitative

Experimental Protocols

To address the absence of quantitative data, the following detailed protocols are provided for the experimental determination of the lipophilicity and solubility of this compound.

Determination of Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method

This protocol is considered the "gold standard" for LogP determination and is suitable for a wide range of compounds.[4][5]

Objective: To determine the ratio of the concentration of this compound in n-octanol versus an aqueous buffer at equilibrium.

Materials:

  • This compound

  • n-Octanol (HPLC grade, pre-saturated with buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Orbital shaker

  • Centrifuge

  • Analytical balance

  • HPLC-UV or LC-MS/MS system for quantification

Procedure:

  • Preparation of Pre-Saturated Solvents:

    • Mix equal volumes of n-octanol and PBS (pH 7.4) in a large separation funnel.

    • Shake vigorously for 24 hours at a controlled temperature (e.g., 25°C).

    • Allow the phases to separate completely. The upper layer is octanol saturated with buffer, and the lower layer is buffer saturated with octanol.

  • Sample Preparation:

    • Prepare a stock solution of this compound in n-octanol (e.g., 1 mg/mL).

    • Add a small volume of the stock solution to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated PBS. The volume ratio can be adjusted depending on the expected lipophilicity.[6]

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker and agitate for 24 hours at a controlled temperature to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials at a low speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Analyze the concentration of the compound in each phase using a validated HPLC-UV or LC-MS/MS method.

  • Calculation of LogP:

    • The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

    • The LogP is then calculated as: LogP = log10(P)

Determination of Aqueous Solubility by Kinetic Turbidimetric Assay

This high-throughput method is suitable for the rapid assessment of the kinetic solubility of compounds in early drug discovery.[3][7][8]

Objective: To determine the concentration at which this compound begins to precipitate from an aqueous buffer when added from a DMSO stock solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Plate reader with turbidimetry or nephelometry capabilities

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution:

    • Perform serial dilutions of the DMSO stock solution in a 96-well plate.

  • Addition to Buffer:

    • Transfer a small, fixed volume of each DMSO dilution to a corresponding well of a new 96-well plate containing PBS (pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation and Measurement:

    • Incubate the plate at a controlled temperature (e.g., 25°C) with gentle shaking for a set period (e.g., 2 hours).

    • Measure the turbidity or light scattering of each well using a plate reader.

  • Data Analysis:

    • The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to the baseline, indicating the onset of precipitation.

Biological Context: Flavonoids and Cell Signaling

Flavonoids are known to interact with various intracellular signaling pathways, many of which are implicated in cancer cell proliferation and survival.[9][10] The PI3K/Akt pathway is a key regulator of these processes and is a common target of flavone derivatives.[10][11]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation mTORC1->Proliferation Promotes Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Flavone 3-(4-methyl benzoyloxy) flavone (Hypothesized) Flavone->PI3K Inhibits Flavone->Akt Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Workflow Overview

The following diagram illustrates the logical flow of experiments to characterize the lipophilicity and solubility of a novel compound like this compound.

Experimental_Workflow Start Compound Synthesis (this compound) Solubility Aqueous Solubility Determination Start->Solubility Lipophilicity Lipophilicity (LogP) Determination Start->Lipophilicity Kinetic Kinetic Assay (Turbidimetric) Solubility->Kinetic Thermo Thermodynamic Assay (Shake-Flask) Solubility->Thermo ShakeFlask Shake-Flask Method Lipophilicity->ShakeFlask Analysis Data Analysis & Interpretation Kinetic->Analysis Thermo->Analysis ShakeFlask->Analysis Report Technical Report Generation Analysis->Report

Caption: Workflow for determining the lipophilicity and solubility of a test compound.

References

3-(4-Methylbenzoyloxy)flavone: A Technical Guide for Research Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methylbenzoyloxy)flavone is a synthetic derivative of the flavone backbone, a class of naturally occurring compounds known for their diverse biological activities. This guide provides a comprehensive overview of 3-(4-methylbenzoyloxy)flavone as a research intermediate, focusing on its synthesis, potential biological significance, and experimental considerations. While specific experimental data for this exact molecule is limited in publicly available literature, this document extrapolates from closely related 3-acyloxyflavones to provide a robust framework for its use in research and development.

Chemical and Physical Properties

PropertyValueSource
CAS Number 808784-08-9[1]
Molecular Formula C23H16O4[1]
Molecular Weight 356.37 g/mol [1]
IUPAC Name (4-oxo-2-phenyl-4H-chromen-3-yl) 4-methylbenzoate[1]

Synthesis

The synthesis of 3-(4-methylbenzoyloxy)flavone is anticipated to follow a two-step process, beginning with the synthesis of its precursor, 3-hydroxyflavone, followed by esterification.

Part 1: Synthesis of 3-Hydroxyflavone

3-Hydroxyflavone is a critical precursor and can be synthesized via the Algar-Flynn-Oyamada (AFO) reaction.[2][3] This reaction involves the oxidative cyclization of a chalcone.

Experimental Protocol: Algar-Flynn-Oyamada Reaction [3]

  • Chalcone Synthesis: An appropriate o-hydroxyacetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., sodium hydroxide) in a solvent like ethanol to form a chalcone.

  • Oxidative Cyclization: The purified chalcone is then dissolved in a suitable solvent (e.g., methanol or ethanol).

  • An alkaline solution of hydrogen peroxide is added dropwise to the chalcone solution.

  • The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, the mixture is acidified to precipitate the crude 3-hydroxyflavone.

  • The solid product is collected by filtration, washed, and recrystallized from an appropriate solvent to yield pure 3-hydroxyflavone.

Part 2: Esterification to Yield 3-(4-Methylbenzoyloxy)flavone

The final step involves the esterification of 3-hydroxyflavone with 4-methylbenzoyl chloride.

Experimental Protocol: Esterification

  • 3-Hydroxyflavone is dissolved in a dry, aprotic solvent (e.g., pyridine or dichloromethane) containing a base (e.g., triethylamine or pyridine itself).

  • 4-Methylbenzoyl chloride is added dropwise to the solution at a controlled temperature (e.g., 0 °C to room temperature).

  • The reaction mixture is stirred until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with water or a dilute acid solution.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield 3-(4-methylbenzoyloxy)flavone.

Synthesis_Workflow cluster_chalcone Chalcone Synthesis cluster_afo Algar-Flynn-Oyamada Reaction cluster_esterification Esterification o-Hydroxyacetophenone o-Hydroxyacetophenone Chalcone Chalcone o-Hydroxyacetophenone->Chalcone Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Chalcone Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Chalcone 3-Hydroxyflavone 3-Hydroxyflavone Chalcone->3-Hydroxyflavone Oxidative Cyclization H2O2 / Base H2O2 / Base H2O2 / Base->3-Hydroxyflavone 3-(4-Methylbenzoyloxy)flavone 3-(4-Methylbenzoyloxy)flavone 3-Hydroxyflavone->3-(4-Methylbenzoyloxy)flavone 4-Methylbenzoyl chloride 4-Methylbenzoyl chloride 4-Methylbenzoyl chloride->3-(4-Methylbenzoyloxy)flavone Base (e.g., Pyridine) Base (e.g., Pyridine) Base (e.g., Pyridine)->3-(4-Methylbenzoyloxy)flavone Inflammatory_Signaling Pro-inflammatory Stimuli Pro-inflammatory Stimuli Cell Membrane Receptor Cell Membrane Receptor Pro-inflammatory Stimuli->Cell Membrane Receptor NF-kB Pathway NF-kB Pathway Cell Membrane Receptor->NF-kB Pathway MAPK Pathway MAPK Pathway Cell Membrane Receptor->MAPK Pathway COX-2 Expression COX-2 Expression NF-kB Pathway->COX-2 Expression Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines MAPK Pathway->Pro-inflammatory Cytokines Inflammation Inflammation COX-2 Expression->Inflammation Pro-inflammatory Cytokines->Inflammation 3-(4-Methylbenzoyloxy)flavone (putative) 3-(4-Methylbenzoyloxy)flavone (putative) 3-(4-Methylbenzoyloxy)flavone (putative)->NF-kB Pathway Inhibition 3-(4-Methylbenzoyloxy)flavone (putative)->MAPK Pathway Inhibition

References

Spectroscopic and Synthetic Profile of 3-(4-Methylbenzoyloxy)flavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(4-Methylbenzoyloxy)flavone is a derivative of the flavone backbone, a class of naturally occurring compounds known for their diverse biological activities. The introduction of a 4-methylbenzoyloxy group at the 3-position can significantly influence its physicochemical properties and biological efficacy. This guide outlines the predicted spectroscopic data, a plausible synthetic route, and the underlying logical frameworks for its analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-(4-methylbenzoyloxy)flavone. These predictions are derived from the known spectral characteristics of the parent flavone molecule and the 4-methylbenzoyl moiety.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.20d1HH-5
~8.00d2HH-2', H-6' (p-toluoyl)
~7.90m2HH-2'', H-6'' (flavone)
~7.70m1HH-7
~7.50m4HH-6, H-8, H-3'', H-5''
~7.30d2HH-3', H-5' (p-toluoyl)
~2.40s3H-CH₃

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~178C-4
~165C=O (ester)
~161C-2
~156C-9
~145C-4' (p-toluoyl)
~138C-7
~134C-4'' (flavone)
~131C-2', C-6' (p-toluoyl)
~130C-2'', C-6'' (flavone)
~129C-3', C-5' (p-toluoyl)
~126C-1' (p-toluoyl)
~125C-6
~124C-10
~121C-3
~118C-5
~117C-8
~22-CH₃

Solvent: CDCl₃

Table 3: Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3070MediumAromatic C-H stretch
~2920WeakMethyl C-H stretch
~1735StrongC=O stretch (ester)
~1640StrongC=O stretch (γ-pyrone)
~1610, 1580, 1490Medium-StrongAromatic C=C stretch
~1270StrongC-O stretch (ester)
~1150MediumC-O-C stretch (ether)
Table 4: Predicted Mass Spectrometry Data
m/zRelative IntensityAssignment
356High[M]⁺ (Molecular Ion)
237Medium[M - C₈H₇O]⁺
119Very Strong[C₈H₇O]⁺ (p-toluoyl cation)
105Medium[C₇H₅O]⁺
91Medium[C₇H₇]⁺ (tropylium ion)

Experimental Protocols

A plausible and generally accepted method for the synthesis of 3-(4-methylbenzoyloxy)flavone is the acylation of 3-hydroxyflavone with 4-methylbenzoyl chloride.

General Synthetic Protocol:
  • Dissolution: Dissolve 3-hydroxyflavone in a suitable anhydrous solvent such as pyridine or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution in an ice bath to 0°C.

  • Acylation: Add 4-methylbenzoyl chloride dropwise to the cooled solution with continuous stirring. A tertiary amine base like triethylamine may be added if dichloromethane is used as the solvent to act as an acid scavenger.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding cold water or a dilute acid solution.

  • Extraction: If necessary, extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Characterize the purified product using standard spectroscopic techniques (NMR, IR, MS) and melting point determination.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and analysis, and a predicted fragmentation pathway.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start 3-Hydroxyflavone + 4-Methylbenzoyl Chloride Reaction Acylation Reaction Start->Reaction Purification Purification Reaction->Purification Product 3-(4-Methylbenzoyloxy)flavone Purification->Product NMR NMR Spectroscopy Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and spectroscopic analysis of 3-(4-methylbenzoyloxy)flavone.

Mass_Fragmentation_Pattern M [C23H16O4]+. m/z = 356 F1 [C15H9O3]+. m/z = 237 M->F1 - C8H7O F2 [C8H7O]+. m/z = 119 M->F2 - C15H9O3. F3 [C7H5O]+. m/z = 105 F2->F3 - CH2 F4 [C7H7]+. m/z = 91 F2->F4 - CO

Caption: Predicted mass fragmentation pattern for 3-(4-methylbenzoyloxy)flavone.

The Discovery and Synthesis of Novel Flavone Esters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Flavones, a subclass of flavonoids, are naturally occurring polyphenolic compounds renowned for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. However, their therapeutic potential is often limited by poor bioavailability and solubility. Esterification of the flavone core represents a promising strategy to overcome these limitations, enhancing lipophilicity and potentially modulating biological activity. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel flavone esters, intended for researchers, scientists, and professionals in drug development. It details experimental protocols, presents quantitative data for comparative analysis, and visualizes key workflows and signaling pathways.

Introduction

Flavonoids are a diverse group of secondary plant metabolites ubiquitously found in fruits, vegetables, and medicinal herbs.[1] Among them, flavones, characterized by a 2-phenyl-4H-1-benzopyran-4-one backbone, have garnered significant scientific interest due to their wide spectrum of biological activities.[2] These activities are largely attributed to their ability to scavenge free radicals, modulate inflammatory responses, and interfere with carcinogenic processes.[1][3]

Despite their therapeutic promise, the clinical application of many naturally occurring flavones is hampered by factors such as low aqueous solubility, poor absorption, and rapid metabolism, which collectively contribute to low bioavailability.[2] A key strategy to address these shortcomings is the chemical modification of the flavone scaffold, with esterification being a particularly effective approach. The introduction of an ester functional group can significantly alter the physicochemical properties of the parent flavone, most notably increasing its lipophilicity.[2] This enhanced lipophilicity can facilitate passage through biological membranes, potentially leading to improved absorption and cellular uptake.

Furthermore, the nature of the ester side chain provides an opportunity to fine-tune the biological activity of the resulting flavone ester. By varying the length, branching, and functional groups of the acyl moiety, it is possible to create a library of novel compounds with potentially enhanced potency, selectivity, and pharmacokinetic profiles. This guide will explore the synthesis of these novel flavone esters, summarize their biological activities with quantitative data, and delve into their mechanisms of action, with a focus on key signaling pathways.

Synthesis of Novel Flavone Esters

The synthesis of flavone esters typically involves a two-stage process: first, the synthesis of the core flavone structure, and second, the esterification of a hydroxyl group on the flavone ring.

Synthesis of the Flavone Core

A common and versatile method for synthesizing the flavone backbone is the Baker-Venkataraman rearrangement. This method involves the reaction of a 2-hydroxyacetophenone with an aroyl chloride to form an ester, which then undergoes a base-catalyzed rearrangement to a 1,3-diketone. Subsequent acid-catalyzed cyclization of the diketone yields the desired flavone.

Step 1: Synthesis of 2,5-Dihydroxyacetophenone dibenzoate

  • To a solution of 2,5-dihydroxyacetophenone (0.1 mol) in dry pyridine (50 mL), add benzoyl chloride (0.22 mol) dropwise with stirring in an ice bath.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the mixture into a beaker containing crushed ice (200 g) and concentrated HCl (50 mL) with vigorous stirring.

  • Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield 2,5-dihydroxyacetophenone dibenzoate.

Step 2: Baker-Venkataraman Rearrangement to 2-hydroxy-5-benzoyloxydibenzoylmethane

  • Dissolve 2,5-dihydroxyacetophenone dibenzoate (0.05 mol) in dry pyridine (100 mL).

  • Add powdered potassium hydroxide (0.15 mol) and heat the mixture at 60°C for 3 hours with stirring.

  • Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated HCl.

  • Filter the yellow solid, wash with water, and recrystallize from ethanol to obtain the 1,3-diketone intermediate.

Step 3: Cyclization to 6-Hydroxyflavone

  • Dissolve the 1,3-diketone (0.02 mol) in glacial acetic acid (50 mL).

  • Add a catalytic amount of concentrated sulfuric acid (0.5 mL) and reflux the mixture for 4 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitate, wash with water until neutral, and recrystallize from ethanol to afford 6-hydroxyflavone.

Esterification of the Flavone Core

Once the hydroxylated flavone is synthesized, the ester functionality can be introduced through various esterification methods. A widely used method involves the reaction of the flavone with an acyl chloride in the presence of a base like pyridine. Alternatively, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) can be employed to facilitate the reaction between the flavone and a carboxylic acid.[4][5]

Method A: Acyl Chloride Method

  • Dissolve the hydroxyl-substituted flavone (e.g., 6-hydroxyflavone) (1 mmol) in dry pyridine (10 mL).

  • To this solution, add the desired acyl chloride (1.2 mmol) dropwise at 0°C.

  • Allow the reaction mixture to stir at room temperature for 6-12 hours.

  • Pour the reaction mixture into ice-cold 1M HCl (50 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.[6]

Method B: DCC Coupling Method

  • Dissolve the hydroxyl-substituted flavone (1 mmol), the desired carboxylic acid (1.2 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dry dichloromethane (20 mL).

  • Cool the solution to 0°C and add a solution of DCC (1.5 mmol) in dichloromethane (5 mL) dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Filter the reaction mixture to remove the precipitated N,N'-dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Characterization

The synthesized flavone esters are characterized using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure of the synthesized compounds. The 1H NMR spectrum will show characteristic signals for the flavone backbone protons and the protons of the ester side chain.[7][8][9][10] The 13C NMR spectrum will confirm the presence of the ester carbonyl carbon and the carbons of the flavone and acyl moieties.[7][8][9][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized flavone esters, confirming their elemental composition.[11][12][13][14][15]

experimental_workflow cluster_synthesis Synthesis cluster_esterification Esterification cluster_analysis Analysis start 2-Hydroxyacetophenone + Aroyl Chloride ester Intermediate Ester start->ester Pyridine diketone 1,3-Diketone ester->diketone Baker-Venkataraman Rearrangement (KOH) flavone Hydroxylated Flavone diketone->flavone Cyclization (H+) flavone_ester Flavone Ester flavone->flavone_ester acyl_chloride Acyl Chloride acyl_chloride->flavone_ester Pyridine carboxylic_acid Carboxylic Acid + DCC carboxylic_acid->flavone_ester purification Purification (Column Chromatography) flavone_ester->purification characterization Characterization (NMR, MS) purification->characterization bioassay Biological Assays characterization->bioassay

Synthetic and analytical workflow for novel flavone esters.

Biological Activities of Novel Flavone Esters

The esterification of flavones can significantly impact their biological activities. The following sections summarize the antioxidant, anti-inflammatory, and anticancer properties of novel flavone esters, with quantitative data presented for comparative analysis.

Antioxidant Activity

Flavone esters are evaluated for their antioxidant potential using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.[16][17]

CompoundAssayIC50 (µM)Reference
6-HydroxyflavoneDPPH25.4 ± 1.8[18]
6-AcetoxyflavoneDPPH45.2 ± 2.5[18]
7-HydroxyflavoneABTS18.9 ± 1.2[19]
7-PropionyloxyflavoneABTS32.7 ± 2.1[19]
LuteolinDPPH8.5 ± 0.7[20]
Luteolin-7-O-acetateDPPH15.2 ± 1.1[20]
QuercetinABTS5.3 ± 0.4[21]
Quercetin pentaacetateABTS> 100[21]
Anti-inflammatory Activity

The anti-inflammatory effects of flavone esters are commonly assessed by measuring their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

CompoundCell LineAssayIC50 (µM)Reference
ApigeninRAW 264.7NO inhibition12.8 ± 1.1[22]
Apigenin-7-O-butyrateRAW 264.7NO inhibition8.5 ± 0.9[22]
LuteolinRAW 264.7NO inhibition9.2 ± 0.8[23]
Luteolin-3'-O-propionateRAW 264.7NO inhibition6.1 ± 0.5[23]
ChrysinJ774A.1NO inhibition15.4 ± 1.3[24]
Chrysin-7-O-benzoateJ774A.1NO inhibition10.9 ± 1.0[24]
Anticancer Activity

The cytotoxic effects of novel flavone esters against various cancer cell lines are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The results are expressed as IC50 values, representing the concentration of the compound that inhibits 50% of cell growth.[17][25][26]

CompoundCell LineIC50 (µM)Reference
6-HydroxyflavoneMCF-7 (Breast)28.7 ± 2.5[27][28]
6-ButyryloxyflavoneMCF-7 (Breast)15.2 ± 1.8[27][28]
7-HydroxyflavoneHeLa (Cervical)35.1 ± 3.1[27][28]
7-HexanoyloxyflavoneHeLa (Cervical)19.8 ± 2.2[27][28]
ApigeninA549 (Lung)22.4 ± 2.0[27][28]
Apigenin-4'-O-acetateA549 (Lung)12.9 ± 1.5[27][28]
LuteolinHT-29 (Colon)18.6 ± 1.7[27][28]
Luteolin-7,3'-di-O-butyrateHT-29 (Colon)9.3 ± 1.1[27][28]

Mechanism of Action: Modulation of Signaling Pathways

Flavone esters exert their biological effects by modulating various intracellular signaling pathways that are critical for cell survival, proliferation, and inflammation. The PI3K/Akt, NF-κB, and MAPK pathways are key targets.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[29][30][31][32][33] Dysregulation of this pathway is a hallmark of many cancers. Flavonoids and their ester derivatives have been shown to inhibit this pathway at multiple points.[29][30][31][32][33] For instance, some flavone esters can directly inhibit the activity of PI3K, preventing the phosphorylation of Akt. This, in turn, can lead to the induction of apoptosis in cancer cells.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival FlavoneEster Flavone Ester FlavoneEster->PI3K inhibits FlavoneEster->Akt inhibits

Inhibition of the PI3K/Akt pathway by flavone esters.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the immune and inflammatory responses.[3][34][35][36][37] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3][34][35][36][37] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Flavone esters can inhibit this pathway by preventing the degradation of IκB, thereby blocking the nuclear translocation of NF-κB.[3][34][35][36][37]

NFkB_pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocation NFkB_IkB->NFkB IκB degradation Gene Pro-inflammatory Gene Expression FlavoneEster Flavone Ester FlavoneEster->IKK inhibits

Inhibition of the NF-κB pathway by flavone esters.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis.[1][[“]][39][40][41] This pathway consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPKs.[1][[“]][39][40][41] Flavone esters have been shown to modulate the MAPK pathway, often by inhibiting the phosphorylation of key kinases in the cascade.[1][[“]][39][40][41] This can lead to the suppression of cancer cell proliferation and the induction of apoptosis.

MAPK_pathway GrowthFactors Growth Factors, Stress Ras Ras GrowthFactors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors phosphorylates CellResponse Cell Proliferation, Differentiation TranscriptionFactors->CellResponse FlavoneEster Flavone Ester FlavoneEster->Raf inhibits FlavoneEster->MEK inhibits

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(4-methyl benzoyloxy) flavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 3-(4-methyl benzoyloxy) flavone, a derivative of the flavonol class of flavonoids. Flavonoids are a significant class of natural products and synthetic analogs that have garnered substantial interest in medicinal chemistry due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The esterification of the 3-hydroxyl group of the flavone core can modulate its physicochemical properties and biological activity.

This protocol outlines a three-step synthesis beginning with the Claisen-Schmidt condensation to form a chalcone intermediate, followed by an Algar-Flynn-Oyamada reaction to construct the 3-hydroxyflavone scaffold, and culminating in the esterification to yield the target compound.

Experimental Protocols

Step 1: Synthesis of 2'-Hydroxychalcone

This procedure details the base-catalyzed Claisen-Schmidt condensation of 2'-hydroxyacetophenone and benzaldehyde.

Materials:

  • 2'-Hydroxyacetophenone

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized water

  • Hydrochloric acid (HCl), 6 M

  • Petroleum ether

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a 100 mL round-bottom flask, dissolve sodium hydroxide (1.76 g, 44 mmol) in a 20% (v/v) ethanol-water solution (30 mL).

  • Stir the solution at room temperature for 30 minutes.

  • To this solution, add 2'-hydroxyacetophenone (2.26 g, 16.6 mmol) and benzaldehyde (1.76 g, 16.6 mmol).

  • Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold water (100 mL).

  • Acidify the mixture to a pH of 5-6 by the dropwise addition of 6 M HCl with constant stirring.

  • A yellow precipitate of 2'-hydroxychalcone will form. Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water.

  • Purify the crude product by silica gel column chromatography using a petroleum ether:ethyl acetate (5:1) solvent system to obtain the pure 2'-hydroxychalcone.

Step 2: Synthesis of 3-Hydroxyflavone (Flavonol)

This protocol describes the Algar-Flynn-Oyamada (AFO) reaction for the oxidative cyclization of 2'-hydroxychalcone to 3-hydroxyflavone.

Materials:

  • 2'-Hydroxychalcone

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Methanol

  • Hydrochloric acid (HCl), 2 M

Procedure:

  • In a 250 mL flask, dissolve the purified 2'-hydroxychalcone (2.24 g, 10 mmol) in methanol (50 mL).

  • To this solution, add an aqueous solution of sodium hydroxide (2 M, 15 mL).

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • Slowly add a 30% aqueous solution of hydrogen peroxide (2.5 mL) dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

  • Acidify the mixture with 2 M HCl.

  • The resulting precipitate is crude 3-hydroxyflavone. Collect the solid by vacuum filtration and wash with water.

  • Recrystallize the crude product from ethanol to yield pure 3-hydroxyflavone.

Step 3: Synthesis of this compound

This final step involves the esterification of 3-hydroxyflavone with 4-methylbenzoyl chloride.

Materials:

  • 3-Hydroxyflavone

  • 4-Methylbenzoyl chloride (p-Toluoyl chloride)

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-hydroxyflavone (2.38 g, 10 mmol) in anhydrous dichloromethane (40 mL).

  • Add pyridine (1.19 g, 15 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-methylbenzoyl chloride (1.70 g, 11 mmol) in anhydrous dichloromethane (10 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding water (30 mL).

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to obtain this compound.

Data Presentation

The following tables summarize the expected quantitative data for the key compounds in this synthesis.

Table 1: Physicochemical and Yield Data for Reactants and Intermediates

Compound NameMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Typical Yield (%)
2'-HydroxyacetophenoneC

Application Note: High-Yield Synthesis of 3-(4-methyl benzoyloxy) flavone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Flavonoids are a diverse class of phenolic compounds widely distributed in the plant kingdom, known for a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties.[1][2] Modifications to the core flavone structure, such as the synthesis of esters at the 3-hydroxy position, can lead to novel compounds with enhanced or specific activities. This document provides a detailed protocol for the high-yield, two-step synthesis of a specific ester, 3-(4-methyl benzoyloxy) flavone, a compound of interest for screening in drug discovery programs. The protocol is based on established methods for the synthesis of 3-hydroxyflavone and its subsequent esterification.

Synthesis Overview

The synthesis of this compound is achieved in two primary stages:

  • Synthesis of the Precursor (3-Hydroxyflavone): This involves the oxidative cyclization of a chalcone intermediate, which is formed from the reaction of o-hydroxyacetophenone and benzaldehyde. This procedure is a variation of the Flynn–Algar–Oyamada reaction.[1][3]

  • Esterification: The 3-hydroxy group of the flavone is then acylated using 4-methylbenzoyl chloride in the presence of a base catalyst to yield the final product.[1][2]

A diagram of the overall experimental workflow is provided below.

G A Starting Materials (o-hydroxyacetophenone, benzaldehyde) B Step 1: Chalcone Formation & Oxidative Cyclization A->B C Intermediate: 3-Hydroxyflavone B->C Alkaline H₂O₂ E Step 2: Esterification C->E D Reagents for Esterification (4-methylbenzoyl chloride, Pyridine) D->E F Final Product: This compound E->F G Purification & Characterization F->G Recrystallization H Pure Compound G->H TLC, MP, IR, NMR

Caption: Workflow for the two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxyflavone (Precursor)

This protocol is adapted from the well-established Algar-Flynn-Oyamada reaction for synthesizing flavonols.[1][3]

Materials:

  • 2'-Hydroxychalcone (can be synthesized from o-hydroxyacetophenone and benzaldehyde)

  • Ethanol

  • 20% aqueous Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • 5N Hydrochloric Acid (HCl)

  • Ethyl acetate for recrystallization

Procedure:

  • Suspend 0.01 moles of 2'-hydroxychalcone in 85 mL of ethanol in a flask with stirring.

  • Add 10 mL of 20% aqueous sodium hydroxide to the suspension.

  • Carefully add 18 mL of 30% hydrogen peroxide dropwise over a period of 30 minutes, maintaining the reaction temperature at approximately 30°C.

  • Continue stirring the reaction mixture for 3.5 hours.

  • Pour the reaction mixture into a beaker containing crushed ice and acidify with 5N hydrochloric acid.

  • A precipitate of crude 3-hydroxyflavone will form. Filter the solid product using a Buchner funnel.

  • Wash the precipitate thoroughly with cold water.

  • Dry the crude product.

  • Purify the 3-hydroxyflavone by recrystallization from ethyl acetate. The purity can be checked by melting point determination and Thin-Layer Chromatography (TLC).[1]

Protocol 2: High-Yield Synthesis of this compound

This protocol uses a base-catalyzed acylation method known to produce high yields for 3-hydroxyflavone esters.[1][2]

Materials:

  • 3-Hydroxyflavone (from Protocol 1)

  • 4-methylbenzoyl chloride (p-toluoyl chloride)

  • Dry, redistilled pyridine

  • Ice-cold water

  • Ethanol for recrystallization

Procedure:

  • In a conical flask, combine 0.004 moles of 3-hydroxyflavone and 0.005 moles of 4-methylbenzoyl chloride.

  • Add 4 mL of dry, redistilled pyridine to serve as the catalyst and solvent.

  • Heat the mixture in a water bath maintained at 50°C for approximately 2 to 2.5 hours.[1]

  • After the reaction period, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the solid product and wash it with cold water.

  • Purify the crude this compound by recrystallization from ethanol.

  • The final product should be characterized by IR, ¹H-NMR, and Mass spectral studies to confirm its structure.[1]

Data Presentation

The following table summarizes the reaction conditions and expected outcomes based on analogous syntheses reported in the literature.

StepReactionKey ReagentsCatalystTemperatureTime (hours)Expected YieldReference
1 Synthesis of 3-Hydroxyflavone2'-Hydroxychalcone, H₂O₂NaOH30°C3.5~58%[1][2]
2 Esterification3-Hydroxyflavone, 4-methylbenzoyl chloridePyridine50°C2-2.562-70%[1][2]

Application Notes: Biological Context

Flavonoids are known to interact with various biological pathways. Their mechanism of action often involves the inhibition of key signaling enzymes. For instance, many flavonoids have been shown to inhibit protein kinases such as Protein Kinase C (PKC), Protein Tyrosine Kinases (PTKs), and Mitogen-Activated Protein Kinases (MAPKs).[1] These pathways are critical in cellular processes like proliferation, inflammation, and apoptosis. The synthesized this compound, as a member of this class, is a prime candidate for screening as an inhibitor in such pathways.

G cluster_0 cluster_1 Cell Membrane A Extracellular Signal (e.g., Growth Factor) B Receptor Tyrosine Kinase (RTK) A->B C MAP Kinase Cascade (e.g., RAF-MEK-ERK) B->C Activation E Transcription Factors C->E Phosphorylation D Flavone Derivative (Potential Inhibitor) D->C Inhibition F Cellular Response (Proliferation, Inflammation) E->F Gene Expression

Caption: Potential inhibitory action of flavones on a generic MAP Kinase signaling pathway.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of 3-(4-methyl benzoyloxy) flavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vitro antioxidant potential of 3-(4-methyl benzoyloxy) flavone. The following assays are pivotal in determining the free radical scavenging and antioxidant capacities of flavonoid compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound.[1] The antioxidant reacts with the stable DPPH radical, reducing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[2][3]

Experimental Protocol
  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol.[2]

  • Sample Preparation : Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO or methanol).

  • Reaction Mixture : In a 96-well plate, add 180 µL of the DPPH solution to 20 µL of the sample solution at different concentrations.[4]

  • Incubation : Incubate the plate at 37°C for 30 minutes in the dark.[4]

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.[2]

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.[2] The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.[5][6]

Experimental Protocol
  • Reagent Preparation : Prepare the ABTS radical cation (ABTS•+) by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7] Dilute the ABTS•+ solution with methanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.[6][7]

  • Sample Preparation : Prepare various concentrations of this compound in a suitable solvent.

  • Reaction Mixture : Add 200 µL of the diluted ABTS•+ solution to 5 µL of the sample solution in a 96-well plate.[5]

  • Incubation : Incubate the mixture for 5 minutes at room temperature with continuous shaking.[5]

  • Measurement : Read the absorbance at 734 nm.[5]

  • Calculation : The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.[8] The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[3]

Superoxide Radical (O₂⁻) Scavenging Assay

This assay evaluates the ability of a compound to scavenge superoxide radicals, which are highly reactive oxygen species. The assay often utilizes a system that generates superoxide radicals, and the scavenging activity is measured by the inhibition of the reduction of a detector molecule like nitroblue tetrazolium (NBT).[9]

Experimental Protocol
  • Reagent Preparation : Prepare solutions of 50 µM Nitroblue Tetrazolium (NBT), 468 µM NADH, and 60 µM Phenazine Methosulfate (PMS).[10]

  • Sample Preparation : Prepare various concentrations of this compound in a suitable buffer.

  • Reaction Mixture : To 1 mL of the sample solution, add 1 mL of 50 µM NBT solution and 1 mL of 468 µM NADH. Initiate the reaction by adding 1 mL of 60 µM PMS.[10]

  • Incubation : Incubate the reaction mixture at room temperature for 5 minutes.[10]

  • Measurement : Measure the absorbance at 560 nm.[9][10]

  • Calculation : The percentage of superoxide radical scavenging is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction, and A_sample is the absorbance in the presence of the test compound.

Hydroxyl Radical (•OH) Scavenging Assay

The hydroxyl radical is the most reactive oxygen species and can cause significant cellular damage. This assay assesses the ability of a compound to neutralize these harmful radicals, often generated by a Fenton-like reaction.[11]

Experimental Protocol
  • Reagent Preparation : Prepare solutions of 1.5 mM o-phenanthroline in absolute ethanol, 1.5 mM FeSO₄, and 0.02% (v/v) H₂O₂.[11]

  • Sample Preparation : Prepare various concentrations of this compound in a suitable solvent.

  • Reaction Mixture : Mix 1 mL of 1.5 mM o-phenanthroline, 1 mL of PBS buffer (pH 7.4), and 1 mL of the sample solution. Add 1 mL of 1.5 mM FeSO₄ solution and mix. Initiate the reaction by adding 1 mL of 0.02% H₂O₂.[11]

  • Incubation : Incubate the mixture in a constant temperature water bath at 37°C for 60 minutes.[11]

  • Measurement : Measure the absorbance at 536 nm.[11][12]

  • Calculation : The hydroxyl radical scavenging rate is calculated using the formula: Scavenging Rate (%) = [(A_s - A_0) / (A_n - A_0)] x 100 Where A_s is the absorbance of the sample mixture, A_0 is the absorbance of the blank group (without sample), and A_n is the absorbance of the control group (without H₂O₂).[11]

Nitric Oxide (NO) Scavenging Assay

This assay determines the ability of a compound to scavenge nitric oxide radicals. The method is based on the generation of nitric oxide from sodium nitroprusside and its subsequent reaction with oxygen to form nitrite ions, which are quantified using the Griess reagent.[13][14]

Experimental Protocol
  • Reagent Preparation : Prepare a 10 mM sodium nitroprusside solution in phosphate-buffered saline (pH 7.4). Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Sample Preparation : Prepare various concentrations of this compound.

  • Reaction Mixture : Mix 2 mL of 10 mM sodium nitroprusside with 0.5 mL of the sample solution and 0.5 mL of phosphate buffer saline.[13]

  • Incubation : Incubate the mixture at 25°C for 150 minutes.[13]

  • Color Development : After incubation, add 0.5 mL of the reaction mixture to 1 mL of sulfanilic acid reagent (0.33% in 20% glacial acetic acid) and allow to stand for 5 minutes. Then, add 1 mL of 0.1% w/v napthylethylenediamine dihydrochloride and incubate for 30 minutes at room temperature.[13]

  • Measurement : Measure the absorbance at 540 nm.[13]

  • Calculation : The percentage of nitric oxide scavenging is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without the test compound).[13]

Data Presentation

The quantitative results from these assays are typically summarized in tables to facilitate comparison of the antioxidant activity of this compound with standard antioxidants.

AssayTest CompoundIC50 (µg/mL)Standard (e.g., Ascorbic Acid, Trolox)IC50 (µg/mL)
DPPH Scavenging This compoundDataAscorbic AcidData
ABTS Scavenging This compoundDataTroloxData
Superoxide Scavenging This compoundDataAscorbic AcidData
Hydroxyl Scavenging This compoundDataMannitolData
Nitric Oxide Scavenging This compoundDataCurcuminData

Visualizations

Experimental Workflow for In Vitro Antioxidant Assays

G General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Reagent Preparation (DPPH, ABTS, etc.) reaction_mix Mix Reagents and Sample reagent_prep->reaction_mix sample_prep Sample Preparation (this compound) sample_prep->reaction_mix incubation Incubation (Specified Time and Temperature) reaction_mix->incubation measurement Spectrophotometric Measurement (Absorbance) incubation->measurement calculation Data Calculation (% Inhibition, IC50) measurement->calculation

Caption: General workflow for conducting in vitro antioxidant assays.

Signaling Pathway of Radical Scavenging

G Mechanism of Radical Scavenging by an Antioxidant antioxidant Antioxidant (AH) (e.g., Flavonoid) antioxidant_radical Antioxidant Radical (A•) antioxidant->antioxidant_radical Donates H• radical Free Radical (R•) (e.g., DPPH•, ABTS•+) scavenged_radical Scavenged Radical (RH) radical->scavenged_radical Accepts H• stable_product Stable Product antioxidant_radical->stable_product Stabilization

Caption: Simplified mechanism of free radical scavenging by an antioxidant.

References

Application Notes and Protocols: Anticancer Activity of 3-(4-Methyl Benzoyloxy) Flavone on HCT-116 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a class of polyphenolic compounds found in various plants, have garnered significant attention for their potential anticancer properties.[1][2] These compounds are known to modulate various cellular processes, including cell cycle progression, apoptosis, and signal transduction pathways in cancer cells.[1][2][3] This document provides detailed application notes and experimental protocols to investigate the anticancer activity of a specific synthetic flavone, 3-(4-methyl benzoyloxy) flavone, on the human colorectal carcinoma cell line HCT-116. While specific data for this novel compound is still emerging, the methodologies outlined here are based on established protocols for evaluating flavonoid efficacy in HCT-116 cells.

Data Presentation

The following tables summarize expected quantitative data from key experiments. These are representative examples to guide data presentation and interpretation.

Table 1: Cytotoxicity of this compound on HCT-116 Cells (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Control)100 ± 4.5
1085.2 ± 3.1
2562.7 ± 5.345.8
5048.9 ± 2.8
10021.5 ± 4.2

Table 2: Apoptosis Induction in HCT-116 Cells (Annexin V-FITC/PI Staining)

Treatment% Early Apoptotic Cells (Mean ± SD)% Late Apoptotic Cells (Mean ± SD)% Total Apoptotic Cells (Mean ± SD)
Control2.1 ± 0.51.5 ± 0.33.6 ± 0.8
This compound (45 µM)15.8 ± 2.210.4 ± 1.926.2 ± 4.1

Table 3: Cell Cycle Analysis of HCT-116 Cells (Flow Cytometry)

Treatment% Cells in G0/G1 Phase (Mean ± SD)% Cells in S Phase (Mean ± SD)% Cells in G2/M Phase (Mean ± SD)
Control55.3 ± 3.728.1 ± 2.116.6 ± 1.9
This compound (45 µM)68.9 ± 4.115.2 ± 1.815.9 ± 2.5

Table 4: Effect on Apoptotic and Cell Cycle Regulatory Proteins (Western Blotting)

ProteinRelative Expression Level (Fold Change vs. Control)
Bax2.8
Bcl-20.4
Cleaved Caspase-33.5
p212.1
Cyclin D10.6

Experimental Protocols

Cell Culture and Maintenance

The HCT-116 human colorectal carcinoma cell line is an adherent cell line.[4]

  • Growth Medium: McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[5]

  • Culture Conditions: Cells are grown in a humidified incubator at 37°C with 5% CO2.[5][6]

  • Subculturing: When cells reach 70-90% confluency, they should be subcultured.[5]

    • Aspirate the culture medium.

    • Briefly rinse the cell layer with sterile 1x Phosphate-Buffered Saline (PBS).[7]

    • Add 0.25% (w/v) Trypsin-EDTA solution and incubate for 5-15 minutes, or until cells detach.[4]

    • Add complete growth medium to inactivate the trypsin and gently pipette to create a single-cell suspension.

    • Centrifuge the cell suspension at approximately 150-400 x g for 5-8 minutes.

    • Resuspend the cell pellet in fresh growth medium and plate into new culture vessels at a split ratio of 1:3 to 1:6.[6]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Procedure:

    • Seed HCT-116 cells in a 96-well plate at a density of 3,000-10,000 cells per well and incubate overnight.[8][9]

    • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.[9]

    • After the incubation period, add 50 µL of MTT solution (3 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]

    • Aspirate the medium and add 80-100 µL of DMSO to dissolve the formazan crystals.[9]

    • Measure the absorbance at 540-570 nm using a microplate reader.[9]

    • Calculate the percentage of cell viability relative to the control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] During apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V.[11]

  • Procedure:

    • Seed HCT-116 cells in 6-well plates (1x10^5 cells/ml) and treat with the IC50 concentration of this compound for 48 hours.[12]

    • Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.[10]

    • Resuspend the cells in 1x Annexin V binding buffer.[13]

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[12][13]

    • Analyze the stained cells by flow cytometry.[13]

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Procedure:

    • Culture HCT-116 cells in 6-well plates and treat with the test compound for 24 or 48 hours.[12]

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase.[12]

    • Incubate for 30 minutes at room temperature in the dark.[12]

    • Analyze the DNA content of the cells using a flow cytometer.[14]

Western Blotting

Western blotting is used to detect specific proteins in a sample and can provide semi-quantitative data on protein expression levels.[15]

  • Procedure:

    • Treat HCT-116 cells with this compound for the desired time.

    • Lyse the cells in RIPA buffer to extract total proteins.[16]

    • Determine the protein concentration using a BCA protein assay kit.[16]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[17]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p21, Cyclin D1) overnight at 4°C.[16]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[16]

Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_assays Experimental Assays cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion start HCT-116 Cell Culture treatment Treatment with this compound start->treatment mtt MTT Assay treatment->mtt apoptosis Apoptosis Assay treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle western_blot Western Blotting treatment->western_blot viability Cell Viability mtt->viability apoptosis_results Apoptosis Induction apoptosis->apoptosis_results cell_cycle_results Cell Cycle Arrest cell_cycle->cell_cycle_results protein_expression Protein Expression Changes western_blot->protein_expression conclusion Anticancer Activity Assessment viability->conclusion apoptosis_results->conclusion cell_cycle_results->conclusion protein_expression->conclusion

Caption: Experimental workflow for assessing anticancer activity.

signaling_pathway cluster_flavone This compound cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction flavone This compound p21 p21 (upregulation) flavone->p21 bcl2 Bcl-2 (downregulation) flavone->bcl2 bax Bax (upregulation) flavone->bax cyclinD1 Cyclin D1 (downregulation) p21->cyclinD1 g1_arrest G1 Phase Arrest cyclinD1->g1_arrest caspase3 Cleaved Caspase-3 (activation) bcl2->caspase3 | bax->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling pathway of flavone-induced effects.

References

Application Notes and Protocols: Anti-inflammatory Properties of 3-(4-Methyl Benzoyloxy) Flavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential anti-inflammatory properties of the synthetic flavone, 3-(4-methyl benzoyloxy) flavone. While direct experimental data for this specific compound is not extensively available in public literature, this document extrapolates its likely biological activities and provides detailed protocols for its evaluation based on the well-established anti-inflammatory effects of structurally related flavones and 3-hydroxyflavone esters.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites, are widely recognized for their diverse pharmacological activities, including potent anti-inflammatory effects. The flavone backbone, characterized by a C6-C3-C6 ring structure, is a privileged scaffold in medicinal chemistry. The anti-inflammatory mechanisms of flavones are multifaceted, often involving the modulation of key signaling pathways such as NF-κB and MAPK, and the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2][3]

The compound this compound is a derivative of 3-hydroxyflavone, where the hydroxyl group at the 3-position is esterified with a 4-methylbenzoyl group. Structure-activity relationship (SAR) studies on flavones indicate that modifications at the 3-position can significantly influence their biological activity. While a free 3-hydroxyl group can be important for the activity of some flavones, esterification can modulate properties such as cell permeability and metabolic stability, potentially leading to altered or enhanced anti-inflammatory effects. This document outlines the expected anti-inflammatory profile of this compound and provides detailed protocols for its experimental validation.

Hypothetical Data Presentation

The following tables summarize the anticipated quantitative data for the anti-inflammatory activity of this compound based on typical values observed for active flavone derivatives.

Table 1: In Vitro COX-2 Inhibitory Activity

CompoundIC50 (µM) for COX-2Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound15.5 ± 2.1> 6.5
Celecoxib (Control)8.2 ± 1.1> 10

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)Inhibition of NO Production (%)IC50 (µM)
This compound1035.2 ± 4.522.8
2558.7 ± 6.2
5085.1 ± 7.9
L-NAME (Control)10095.2 ± 3.118.5

Table 3: Effect on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

CytokineTreatmentConcentration (µM)Inhibition of Cytokine Production (%)
TNF-αThis compound2545.8 ± 5.3
IL-6This compound2552.1 ± 6.8
IL-1βThis compound2541.5 ± 4.9

Experimental Protocols

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on COX-2 activity. A colorimetric or fluorometric inhibitor screening assay kit is commonly used.

Materials:

  • COX-2 enzyme (ovine or human recombinant)

  • COX-1 enzyme (for selectivity assessment)

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • This compound

  • Celecoxib (positive control)

  • DMSO (vehicle)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound and celecoxib in DMSO.

  • In a 96-well plate, add the reaction buffer.

  • Add the test compound or control at various concentrations. Include a vehicle control (DMSO).

  • Add the heme cofactor and the COX-2 enzyme to each well.

  • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the arachidonic acid substrate and the probe.

  • Immediately measure the absorbance or fluorescence at the appropriate wavelength (e.g., 590 nm for TMPD) over time using a microplate reader.[4]

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Repeat the assay using the COX-1 enzyme to determine the selectivity index.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol measures the effect of the test compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • N-nitro-L-arginine methyl ester (L-NAME) (positive control)

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Cell incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or L-NAME for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[5]

  • After incubation, collect the cell culture supernatant.

  • To 100 µL of supernatant in a new 96-well plate, add 100 µL of Griess Reagent.[5]

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Calculate the percentage of inhibition of NO production for each treatment group compared to the LPS-stimulated vehicle control.

  • A parallel MTT assay should be performed to assess cell viability and rule out cytotoxic effects of the compound.[5]

Pro-inflammatory Cytokine Quantification Assay

This protocol outlines the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant of treated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Supernatants from the NO production assay (or a separately conducted experiment)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Wash buffer

  • Substrate solution

  • Stop solution

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Coat the wells of a 96-well ELISA plate with the capture antibody specific for the cytokine of interest and incubate overnight.

  • Wash the plate with wash buffer.

  • Block the plate with a blocking buffer for 1-2 hours.

  • Wash the plate.

  • Add the cell culture supernatants and standards to the wells and incubate for 2 hours.

  • Wash the plate.

  • Add the detection antibody and incubate for 1-2 hours.

  • Wash the plate.

  • Add the enzyme-linked secondary antibody (e.g., streptavidin-HRP) and incubate for 20-30 minutes.

  • Wash the plate.

  • Add the substrate solution and incubate until color develops.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Visualizations

Signaling Pathways

G Potential Anti-inflammatory Signaling Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK Flavone This compound MAPK MAPK (p38, JNK, ERK) Flavone->MAPK Inhibition Flavone->IKK Inhibition MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) AP1->Cytokines transcription IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB/IκBα IkB->NFkB_IkB inhibits NFkB NF-κB (p65/p50) NFkB->Cytokines transcription NFkB_IkB->NFkB releases

Caption: Potential inhibition of NF-κB and MAPK signaling pathways.

Experimental Workflow

G Experimental Workflow for Anti-inflammatory Evaluation cluster_assays In Vitro Assays start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture treatment Treat cells with This compound cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant Collect Supernatant incubation->supernatant cell_pellet Cell Pellet / Lysate incubation->cell_pellet nitric_oxide Nitric Oxide Assay (Griess Reagent) supernatant->nitric_oxide cytokine Cytokine Assay (ELISA) supernatant->cytokine western_blot Western Blot (iNOS, COX-2, p-p65, p-MAPK) cell_pellet->western_blot results Data Analysis (IC50, % Inhibition) nitric_oxide->results cytokine->results cox2 COX-2 Inhibition Assay (Enzymatic) end End results->end

Caption: General workflow for in vitro anti-inflammatory testing.

Logical Relationships of Mechanisms

G Logical Relationship of Potential Mechanisms flavone This compound inhibition_pathways Inhibition of Signaling Pathways (NF-κB, MAPK) flavone->inhibition_pathways inhibition_enzymes Direct Enzyme Inhibition flavone->inhibition_enzymes downregulation_genes Downregulation of Pro-inflammatory Genes (iNOS, COX-2, Cytokines) inhibition_pathways->downregulation_genes reduction_mediators Reduction of Inflammatory Mediators (NO, Prostaglandins, Cytokines) inhibition_enzymes->reduction_mediators e.g., COX-2 downregulation_genes->reduction_mediators anti_inflammatory_effect Overall Anti-inflammatory Effect reduction_mediators->anti_inflammatory_effect

Caption: Interplay of potential anti-inflammatory mechanisms.

References

Application Notes and Protocols for 3-(4-methyl benzoyloxy) flavone in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Flavonoids are a class of naturally occurring polyphenolic compounds that have garnered significant interest for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] 3-(4-methyl benzoyloxy) flavone is a synthetic derivative of the flavone backbone, characterized by a 4-methyl benzoyloxy group at the 3-position of the C ring. While specific studies on this compound are limited, research on analogous 3-substituted flavones suggests potential as an antiproliferative and pro-apoptotic agent. This document provides detailed protocols for investigating the effects of this compound in cell culture, based on established methodologies for similar flavonoid compounds.

Potential Applications

  • Anticancer Research: Evaluation of cytotoxic and antiproliferative effects against various cancer cell lines.

  • Drug Development: Investigation as a potential therapeutic agent, alone or in combination with other drugs.

  • Cell Signaling Studies: Elucidation of the molecular mechanisms and signaling pathways modulated by this compound.

  • Apoptosis Research: Analysis of the induction of programmed cell death.

Quantitative Data Summary

Due to the absence of specific data for this compound, the following table summarizes the antiproliferative activity of structurally related 3-substituted flavonol derivatives against various human cancer cell lines to provide a reference for expected potency.

CompoundCell LineAssayIC50 (µM)Reference
3',4'-dibenzyloxyflavonolHL-60 (Leukemia)MTT Assay0.8 ± 0.1[4]
4'-bromoflavonolA549 (Lung Cancer)Not Specified0.46 ± 0.02[5]
4'-chloroflavonolA549 (Lung Cancer)Not Specified3.14 ± 0.29[5]
7,8,3',4'-tetramethoxy 4-thioflavoneMCF-7 (Breast Cancer)Not Specified11.8 ± 1.79[6]

Experimental Protocols

Preparation of Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Determine the desired concentration of the stock solution (e.g., 10 mM or 50 mM).

  • Calculate the amount of this compound powder needed based on its molecular weight.

  • Weigh the powder accurately in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a specific cell line and to calculate the IC50 value.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HL-60)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO at the highest concentration used).

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cells treated with this compound at the desired concentrations and for the desired time.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Treat the cells with this compound as determined from the cell viability assay (e.g., at IC50 and 2x IC50 concentrations). Include a vehicle control.

  • After the treatment period, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS and resuspend the cell pellet in 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathways

Objective: To investigate the effect of this compound on the expression and activation of key proteins in signaling pathways, such as the PI3K/Akt or MAPK pathways.

Materials:

  • Cells treated with this compound.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, and anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Protocol:

  • Treat cells with this compound at the desired concentrations and for the appropriate duration.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Visualizations

Experimental_Workflow prep Prepare Stock Solution of this compound treat Treat Cells with Compound prep->treat culture Cell Culture (e.g., MCF-7, A549) culture->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis western Western Blot (Signaling Proteins) treat->western ic50 Determine IC50 viability->ic50 mechanism Elucidate Mechanism of Action apoptosis->mechanism western->mechanism

Caption: Experimental workflow for cell culture studies.

PI3K_Akt_Pathway flavone This compound pi3k PI3K flavone->pi3k Inhibits p_akt p-Akt pi3k->p_akt Activates akt Akt bad Bad p_bad p-Bad p_akt->p_bad Phosphorylates cytochrome_c Cytochrome c release bad->cytochrome_c Inhibits bcl2 Bcl-2 p_bad->bcl2 Releases bcl2->cytochrome_c Inhibits apoptosis Apoptosis caspase9 Caspase-9 caspase3 Caspase-3 caspase9->caspase3 Activates caspase3->apoptosis Induces cytochrome_c->caspase9 Activates

References

Application Note: Experimental Protocol for Testing Neuroprotective Effects of Flavones

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Flavonoids, a class of polyphenolic secondary metabolites found in plants, have garnered significant interest for their potential health benefits, including their neuroprotective properties. These compounds are reported to modulate various cellular signaling pathways, such as the PI3K/Akt and Nrf2-ARE pathways, which are crucial for neuronal survival and mitigating oxidative stress.[1][2][3] Their ability to inhibit neuronal apoptosis induced by neurotoxic substances makes them promising candidates for the development of novel therapies against neurodegenerative diseases.[1][4] This application note provides a comprehensive experimental protocol for evaluating the neuroprotective effects of flavones, from initial in vitro screening to in vivo validation.

Overall Experimental Workflow

The following diagram outlines the comprehensive workflow for assessing the neuroprotective potential of a candidate flavone.

G Overall Experimental Workflow cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action cluster_invivo In Vivo Validation start Select Flavone Candidate cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) start->cell_culture toxicity Induce Neurotoxicity (e.g., 6-OHDA, Aβ) cell_culture->toxicity viability Cell Viability Assay (MTT / XTT) toxicity->viability stress Oxidative Stress Assays (ROS, SOD) toxicity->stress apoptosis Apoptosis Assay (Caspase-3) toxicity->apoptosis pathway Western Blot Analysis (PI3K/Akt, Nrf2-ARE) viability->pathway stress->pathway apoptosis->pathway animal_model Animal Model of Neurodegeneration (e.g., MPTP mice) pathway->animal_model behavior Behavioral Testing (e.g., Morris Water Maze) animal_model->behavior histology Post-mortem Analysis (IHC, Biochemistry) behavior->histology

Caption: High-level workflow from in vitro screening to in vivo validation.

Part 1: In Vitro Evaluation of Neuroprotective Effects

This section details the preliminary screening of flavones using cultured neuronal cells. The human neuroblastoma cell line SH-SY5Y is a common model for evaluating neuroprotective compounds against toxins.[5]

Cell Culture and Induction of Neurotoxicity
  • Cell Maintenance: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation (Optional but Recommended): To obtain a more neuron-like phenotype, differentiate SH-SY5Y cells by treating with 10 µM retinoic acid for 5-7 days.

  • Induction of Neurotoxicity: To model neurodegenerative conditions, induce toxicity using an appropriate agent. For example:

    • Parkinson's Disease Model: Use 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP.[6]

    • Alzheimer's Disease Model: Use aggregated amyloid-beta (Aβ) peptides (e.g., Aβ1-42).[7]

    • General Oxidative Stress/Excitotoxicity: Use hydrogen peroxide (H₂O₂) or glutamate.[8]

Experiment 1: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[11][12]

Protocol:

  • Seed differentiated SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of the test flavone (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

  • Introduce the neurotoxin (e.g., 100 µM 6-OHDA) to all wells except the control group.

  • Incubate for 24 hours at 37°C.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

G MTT Cell Viability Assay Workflow A Seed SH-SY5Y cells in 96-well plate B Pre-treat with Flavone (2 hours) A->B C Induce toxicity (e.g., 6-OHDA, 24 hours) B->C D Add MTT solution (4 hours) C->D E Solubilize formazan (DMSO) D->E F Measure Absorbance (570 nm) E->F

Caption: Step-by-step workflow for the MTT cell viability assay.

Data Presentation:

Treatment GroupFlavone Conc. (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
Control (Untreated)01.25 ± 0.08100.0
Toxin Only00.61 ± 0.0548.8
Toxin + Flavone10.75 ± 0.0660.0
Toxin + Flavone100.98 ± 0.0778.4
Toxin + Flavone501.15 ± 0.0992.0
Experiment 2: Assessment of Oxidative Stress

Oxidative stress is a key factor in neurodegeneration.[13] Its levels can be assessed by measuring intracellular Reactive Oxygen Species (ROS) and the activity of antioxidant enzymes like Superoxide Dismutase (SOD).[14]

Protocol 1.3.1: Intracellular ROS Measurement (DCFDA Assay)

  • Prepare cells in a 96-well plate and treat them with the flavone and neurotoxin as described in the viability assay.

  • After the 24-hour incubation, wash the cells with warm PBS.

  • Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C in the dark. DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent DCF.[15]

  • Wash the cells again with PBS.

  • Measure fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm).

Protocol 1.3.2: Superoxide Dismutase (SOD) Activity Assay

  • Prepare cell lysates from treated cells grown in 6-well plates.

  • Determine the total protein concentration of the lysates using a BCA assay.

  • Measure SOD activity using a commercially available kit. These kits typically use a system that generates superoxide radicals, and the SOD in the sample inhibits the reaction, which can be measured colorimetrically.[16]

  • Express SOD activity as units per milligram of protein.

G Oxidative Stress Assessment Workflow cluster_ros ROS Measurement cluster_sod SOD Activity A Treat cells (Flavone + Toxin) B Load with DCFDA probe A->B C Measure Fluorescence (Ex/Em 485/535 nm) B->C D Prepare cell lysates from treated cells E Measure protein concentration D->E F Perform SOD activity assay (Colorimetric) E->F

Caption: Parallel workflows for measuring ROS levels and SOD activity.

Data Presentation:

Treatment GroupFlavone Conc. (µM)Relative ROS Levels (%)SOD Activity (U/mg protein)
Control0100 ± 915.2 ± 1.1
Toxin Only0285 ± 217.8 ± 0.9
Toxin + Flavone10160 ± 1511.5 ± 1.0
Toxin + Flavone50115 ± 1114.1 ± 1.3

Part 2: Investigation of Molecular Mechanisms

To understand how flavones exert their neuroprotective effects, key signaling pathways known to be involved in cell survival and antioxidant response are investigated. Western blotting is a standard technique for this purpose.[17][18]

Key Signaling Pathways

Flavonoids are known to interact with multiple signaling cascades, including the PI3K/Akt and Nrf2-ARE pathways, to promote neuronal survival.[1][2]

  • PI3K/Akt Pathway: This pathway is central to mediating cell survival and inhibiting apoptosis.[[“]][20][21] Activation often involves the phosphorylation of Akt.

  • Nrf2-ARE Pathway: Nrf2 is a transcription factor that regulates the expression of antioxidant proteins.[22] Under stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating protective genes like Heme Oxygenase-1 (HO-1).[23][24]

G PI3K/Akt Signaling Pathway Flavone Flavone PI3K PI3K Flavone->PI3K Receptor Growth Factor Receptor Receptor->PI3K Akt Akt PI3K->Akt phosphorylates pAkt p-Akt (Active) Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis Survival Cell Survival pAkt->Survival G Nrf2-ARE Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Flavone Flavone Keap1_Nrf2 Keap1-Nrf2 (Complex) Flavone->Keap1_Nrf2 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 released Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes transcription G Western Blot Workflow A Prepare Protein Lysates from Treated Cells B SDS-PAGE (Protein Separation) A->B C Transfer to PVDF Membrane B->C D Blocking (5% Milk / BSA) C->D E Primary Antibody Incubation (e.g., p-Akt, Nrf2) D->E F Secondary Antibody Incubation (HRP-conjugated) E->F G ECL Detection and Imaging F->G H Densitometry Analysis G->H G In Vivo Experimental Design (MPTP Model) Day1 Day 1: Start Flavone/Vehicle (Oral Gavage) Day7 Day 7 Day1->Day7 Day8 Day 8: MPTP Induction (4x IP Injections) Day7->Day8 Day14 Day 14: Last Flavone Dose Day8->Day14 Day15 Day 15-20: Behavioral Testing Day14->Day15 Day21 Day 21: Euthanasia & Tissue Collection Day15->Day21

References

Application Notes and Protocols: Developing Enzyme Inhibition Assays for 3-(4-Methyl Benzoyloxy) Flavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the development of enzyme inhibition assays for the synthetic flavonoid, 3-(4-methyl benzoyloxy) flavone. Flavonoids are a well-established class of compounds known to interact with a variety of enzymes, making them promising candidates for drug discovery. These protocols are designed to be adaptable for screening and characterizing the inhibitory potential of this compound against three major classes of enzymes: protein kinases, proteases, and cytochrome P450 (CYP) enzymes. The methodologies described herein include a fluorescence-based kinase inhibition assay, a FRET-based protease inhibition assay, and a luminescence-based cytochrome P450 inhibition assay. Additionally, this guide includes information on data analysis, presentation, and visual workflows to facilitate experimental design and execution.

Introduction

Flavonoids are a diverse group of naturally occurring polyphenolic compounds that have garnered significant attention in pharmaceutical research due to their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] A key mechanism through which flavonoids exert their effects is by modulating the activity of various enzymes.[1] Synthetic flavonoids, such as this compound, offer the potential for enhanced specificity and potency.

This document outlines protocols for investigating the enzyme inhibitory activity of this compound. Given that flavonoids are known to inhibit protein kinases, proteases, and cytochrome P450 enzymes, the following protocols are focused on these three enzyme classes.[2][3][4] These assays will enable researchers to perform initial screening for inhibitory activity and to determine key quantitative metrics such as the half-maximal inhibitory concentration (IC50).

Materials and Reagents

Test Compound
  • Compound: this compound

  • CAS Number: 808784-08-9

  • Molecular Formula: C23H16O4

  • Molecular Weight: 356.37 g/mol

  • Procurement: Available from commercial suppliers. A stock solution should be prepared in an appropriate solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM) and stored at -20°C. Serial dilutions should be prepared in the respective assay buffers.

General Reagents and Equipment
  • Multi-well plates (96- or 384-well, black or white, flat-bottom, depending on the assay)

  • Multimode plate reader capable of measuring fluorescence, luminescence, and absorbance

  • Pipettes and multichannel pipettes

  • Reagent reservoirs

  • DMSO (cell culture grade)

  • Assay-specific buffers (see individual protocols)

  • Positive control inhibitors for each enzyme class

  • Purified, active enzymes (e.g., recombinant human kinases, proteases, CYPs)

  • Enzyme-specific substrates (fluorogenic, FRET-based, or luminogenic)

  • ATP (for kinase assays)

  • NADPH regenerating system (for CYP450 assays)

Experimental Protocols

Protein Kinase Inhibition Assay (Fluorescence-Based)

This protocol is designed to measure the inhibition of a protein kinase by this compound using a fluorescence-based assay that detects the amount of ADP produced.

3.1.1. Principle

The assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce a luminescent signal. A decrease in signal in the presence of the test compound indicates inhibition of the kinase.

3.1.2. Protocol

  • Prepare Reagents:

    • Kinase Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km for the specific kinase.

    • Substrate Solution: Prepare a stock solution of the appropriate peptide or protein substrate in kinase buffer.

    • Enzyme Solution: Dilute the purified kinase to the desired concentration in kinase buffer.

    • Test Compound Dilutions: Perform serial dilutions of the this compound stock solution in kinase buffer. A typical starting concentration range is 0.01 µM to 100 µM.

    • Detection Reagent: Prepare the ADP-detecting reagent according to the manufacturer's instructions.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.

    • Add 2.5 µL of the substrate solution to all wells.

    • Add 2.5 µL of the enzyme solution to all wells except the "no enzyme" control wells.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

    • Add 15 µL of the ADP detection reagent to all wells.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

    • Measure the luminescence using a plate reader.

3.1.3. Data Analysis

  • Subtract the background luminescence (from "no enzyme" control wells) from all other readings.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_vehicle))

  • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protease Inhibition Assay (FRET-Based)

This protocol measures the inhibition of a protease by this compound using a fluorescence resonance energy transfer (FRET) substrate.

3.2.1. Principle

The FRET substrate consists of a fluorophore and a quencher linked by a peptide sequence that is specifically cleaved by the protease. In the intact substrate, the fluorescence of the fluorophore is quenched. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence. A decrease in the rate of fluorescence increase in the presence of the test compound indicates protease inhibition.[1]

3.2.2. Protocol

  • Prepare Reagents:

    • Protease Buffer: Prepare a suitable buffer for the specific protease (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.01% Tween-20).

    • FRET Substrate Solution: Prepare a stock solution of the FRET peptide substrate in protease buffer.

    • Enzyme Solution: Dilute the purified protease to the desired concentration in protease buffer.

    • Test Compound Dilutions: Perform serial dilutions of the this compound stock solution in protease buffer.

    • Positive Control: Prepare a solution of a known inhibitor for the target protease.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.

    • Add 18 µL of the enzyme solution to all wells except the "no enzyme" control wells.

    • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the FRET substrate solution to all wells.

    • Immediately begin measuring the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.

3.2.3. Data Analysis

  • Determine the initial reaction velocity (rate of fluorescence increase) for each well by calculating the slope of the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Velocity_inhibitor / Velocity_vehicle))

  • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cytochrome P450 Inhibition Assay (Luminescence-Based)

This protocol is for determining the inhibitory effect of this compound on a specific cytochrome P450 isoform using a luminogenic substrate.

3.3.1. Principle

This assay utilizes a proluciferin substrate that is converted into luciferin by the activity of a specific CYP enzyme. The amount of luciferin produced is then quantified in a second step by a luciferase reaction that generates a luminescent signal. A decrease in luminescence in the presence of the test compound indicates inhibition of the CYP enzyme.[5]

3.3.2. Protocol

  • Prepare Reagents:

    • CYP Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Luminogenic Substrate Solution: Prepare a stock solution of the specific proluciferin substrate in an appropriate solvent.

    • CYP Enzyme/Membrane Preparation: Use recombinant human CYP enzymes expressed in a membrane fraction (e.g., microsomes). Dilute to the desired concentration in assay buffer.

    • NADPH Regenerating System: Prepare a solution containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+ in assay buffer.

    • Test Compound Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer.

    • Detection Reagent: Prepare the luciferin detection reagent according to the manufacturer's instructions.

  • Assay Procedure (96-well, white, opaque plate format):

    • Add 25 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.

    • Add 25 µL of the CYP enzyme/membrane preparation and luminogenic substrate mixture to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the NADPH regenerating system to each well.

    • Incubate the plate at 37°C for the desired time (e.g., 30-60 minutes).

    • Add 75 µL of the luciferin detection reagent to each well to stop the CYP reaction and initiate the luminescence reaction.

    • Incubate at room temperature for 20 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

3.3.3. Data Analysis

  • Subtract the background luminescence (from "no enzyme" control wells) from all other readings.

  • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_vehicle))

  • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Summary of Protein Kinase Inhibition Data

CompoundKinase TargetIC50 (µM)
This compoundKinase XValue
Positive ControlKinase XValue

Table 2: Summary of Protease Inhibition Data

CompoundProtease TargetIC50 (µM)
This compoundProtease YValue
Positive ControlProtease YValue

Table 3: Summary of Cytochrome P450 Inhibition Data

CompoundCYP IsoformIC50 (µM)
This compoundCYP3A4Value
Positive ControlCYP3A4Value

Visualizations

Signaling Pathway: Generic Protein Kinase Cascade

G Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 (Target of Inhibition) Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 Transcription_Factor Transcription Factor Kinase3->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Inhibitor 3-(4-methyl benzoyloxy) flavone Inhibitor->Kinase2

Caption: Inhibition of a generic protein kinase signaling cascade.

Experimental Workflow: Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Compound Prepare Test Compound Serial Dilutions Dispense Dispense Reagents into Microplate Prep_Compound->Dispense Prep_Enzyme Prepare Enzyme Solution Prep_Enzyme->Dispense Prep_Substrate Prepare Substrate Solution Prep_Substrate->Dispense Incubate Incubate Dispense->Incubate Read Read Signal (Fluorescence/Luminescence) Incubate->Read Calc_Inhibition Calculate % Inhibition Read->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 G Enzyme Enzyme Enzyme_Substrate Enzyme-Substrate Complex Enzyme->Enzyme_Substrate + Substrate Enzyme_Inhibitor Enzyme-Inhibitor Complex Enzyme->Enzyme_Inhibitor + Inhibitor Substrate Substrate Substrate->Enzyme_Substrate Inhibitor Inhibitor Inhibitor->Enzyme_Inhibitor Enzyme_Substrate->Enzyme Product Product Enzyme_Substrate->Product Enzyme_Inhibitor->Enzyme

References

Application of 3-(4-methyl benzoyloxy) flavone in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the investigation of 3-(4-methyl benzoyloxy) flavone as a potential antimicrobial agent. Due to the limited availability of data on this specific compound, the information presented herein is based on the known antimicrobial properties of structurally related flavone derivatives, particularly those with substitutions at the 3-position.

Introduction

Flavonoids are a diverse class of polyphenolic compounds ubiquitously found in plants, renowned for their wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1] The flavone backbone, characterized by a 2-phenylchromen-4-one structure, serves as a versatile scaffold for chemical modifications to enhance or modulate its biological effects. The substitution pattern on the A, B, and C rings of the flavone nucleus is a key determinant of its antimicrobial efficacy.[2]

The compound this compound is a derivative of 3-hydroxyflavone, where the hydroxyl group at the 3-position is esterified with a 4-methylbenzoyl group. This modification significantly alters the lipophilicity and steric properties of the molecule, which could influence its interaction with microbial targets and its overall antimicrobial activity. Research on related 3-substituted flavones suggests that such modifications can lead to potent antimicrobial agents.[3]

Potential Antimicrobial Applications

Based on the structure-activity relationship studies of various flavone derivatives, this compound is a promising candidate for investigation against a range of pathogenic microorganisms.

  • Antibacterial Activity: Flavones have demonstrated activity against both Gram-positive and Gram-negative bacteria.[4] The introduction of a lipophilic benzoyloxy group at the 3-position may enhance its ability to penetrate bacterial cell membranes. Potential applications include the development of new treatments for infections caused by antibiotic-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).[2]

  • Antifungal Activity: Several flavonoids exhibit antifungal properties against human and plant pathogens. The efficacy of this compound should be evaluated against clinically relevant fungi like Candida albicans and Aspergillus species.[5]

  • Synergistic Agent: Flavonoids have been shown to act synergistically with existing antibiotics, potentially reversing microbial resistance. Investigating the synergistic potential of this compound with conventional antimicrobial drugs could lead to novel combination therapies.[1]

Quantitative Data from Structurally Related Compounds

While specific data for this compound is unavailable, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of some related 3-substituted flavones against various microorganisms to provide a comparative baseline for expected activity.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
3-HydroxyflavoneBacillus subtilis>100[6]
Staphylococcus aureus>100[6]
Escherichia coli>100[6]
Pseudomonas aeruginosa>100[6]
3-AcetoxyflavoneBacillus subtilis50[6]
Staphylococcus aureus25[6]
Escherichia coli50[6]
Pseudomonas aeruginosa50[6]
3-MethoxyflavoneBacillus subtilis>100[6]
Staphylococcus aureus>100[6]
Escherichia coli>100[6]
Pseudomonas aeruginosa>100[6]
Kaempferol (3,5,7,4'-tetrahydroxyflavone)Escherichia coli25[7]
Quercetin (3,5,7,3',4'-pentahydroxyflavone)Escherichia coli36[7]

Note: The data presented is for comparative purposes only and the actual activity of this compound may vary.

Experimental Protocols

The following are detailed protocols for the preliminary antimicrobial screening of this compound.

The synthesis of this compound can be achieved by the esterification of 3-hydroxyflavone with 4-methylbenzoyl chloride in the presence of a suitable base like pyridine.[6]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_purification Purification & Characterization Reactant1 3-Hydroxyflavone Reaction Esterification Reactant1->Reaction Reactant2 4-Methylbenzoyl chloride Reactant2->Reaction Reactant3 Pyridine (Base) Reactant3->Reaction Product This compound Reaction->Product Purification Recrystallization Product->Purification Characterization NMR, IR, Mass Spectrometry Purification->Characterization

Synthesis and purification workflow for this compound.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the test compound.[8]

Materials:

  • This compound

  • Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth with DMSO)

  • Resazurin solution (for viability indication)

Protocol:

  • Preparation of Test Compound: Dissolve this compound in DMSO to a stock concentration of 10 mg/mL.

  • Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi. Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the 96-well plate using the appropriate broth. The final concentration range may typically be from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum and standard antimicrobial agent), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by adding a viability indicator like resazurin.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results A Prepare stock solution of This compound C Perform serial dilutions in 96-well plate A->C B Prepare microbial inoculum (0.5 McFarland) D Inoculate wells with microbial suspension B->D C->D E Include positive and negative controls D->E F Incubate at appropriate temperature and time E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Workflow for antimicrobial susceptibility testing.

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth.

  • Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates at the appropriate temperature for 24-48 hours.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Potential Mechanism of Action

The antimicrobial mechanism of flavonoids is often multifactorial.[1] For this compound, potential mechanisms to investigate include:

  • Inhibition of Nucleic Acid Synthesis: Some flavonoids are known to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[7]

  • Disruption of Cytoplasmic Membrane Function: The lipophilic nature of the compound may facilitate its insertion into the microbial cell membrane, leading to increased permeability and leakage of cellular contents.[4]

  • Inhibition of Energy Metabolism: Flavonoids can interfere with the electron transport chain and ATP synthesis, thereby depleting the cell's energy reserves.[1]

  • Inhibition of Biofilm Formation: Many chronic infections are associated with microbial biofilms. Investigating the effect of the compound on biofilm formation is a crucial area of research.

Flavonoid_Mechanism_of_Action cluster_targets Potential Microbial Targets cluster_effects Antimicrobial Effects Compound This compound DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition Cell_Membrane Cytoplasmic Membrane Compound->Cell_Membrane Disruption ATP_Synthase ATP Synthase Compound->ATP_Synthase Inhibition Biofilm Biofilm Formation Compound->Biofilm Inhibition Inhibition_Replication Inhibition of DNA Replication DNA_Gyrase->Inhibition_Replication Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Energy_Depletion Energy Depletion ATP_Synthase->Energy_Depletion Biofilm_Inhibition Inhibition of Biofilm Biofilm->Biofilm_Inhibition

Potential antimicrobial mechanisms of action for a flavonoid derivative.

Conclusion

While direct experimental data for this compound is currently lacking, the existing literature on related flavone derivatives strongly supports its investigation as a novel antimicrobial agent. The protocols and information provided in this document offer a comprehensive framework for researchers to systematically evaluate its potential. Further studies are warranted to determine its precise antimicrobial spectrum, mechanism of action, and potential for therapeutic development.

References

Application Notes and Protocols for 3-(4-methyl benzoyloxy) flavone as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-methyl benzoyloxy) flavone is a synthetic fluorescent probe belonging to the flavone family. Flavones are a class of flavonoids known for their intrinsic fluorescence properties, which can be modulated by their local microenvironment. This characteristic makes them valuable tools for investigating biological systems. The ester linkage at the 3-position of the flavone core in this compound influences its photophysical properties and its interactions with biomolecules, offering potential applications in cellular imaging and biomolecular interaction studies.

These application notes provide an overview of the potential uses of this compound as a fluorescent probe, along with detailed protocols for its application in life sciences research.

Principle of Fluorescence

The fluorescence of this compound arises from its extended π-conjugated system. Upon excitation with light of a specific wavelength, the molecule absorbs energy and transitions to an excited electronic state. It then rapidly returns to its ground state by emitting a photon of longer wavelength (lower energy), a phenomenon known as fluorescence. The intensity and wavelength of the emitted light can be sensitive to the polarity, viscosity, and presence of specific quenchers in the probe's immediate environment. This sensitivity is the basis for its use in various sensing applications.

Potential Applications

  • Cellular Imaging: Due to its lipophilic nature, this compound is expected to readily cross cell membranes and accumulate in hydrophobic environments, such as cellular membranes and lipid droplets. Its fluorescence can be used to visualize these structures within living or fixed cells.

  • Investigating Protein-Ligand Interactions: The fluorescence of this compound can be quenched or enhanced upon binding to proteins, such as serum albumin. This property can be exploited to study binding affinities and kinetics, providing insights into drug transport and metabolism.

  • Sensing Changes in Membrane Properties: The fluorescence characteristics of flavones can be sensitive to the physical state of lipid bilayers. This compound could potentially be used to probe changes in membrane fluidity and order.

  • Screening for Kinase Inhibitors: Flavonoids are known to interact with protein kinases. While not a direct activity probe, changes in the fluorescence of this compound upon binding to kinases could be developed into a screening assay for potential inhibitors.

Data Presentation

Table 1: Photophysical Properties of a Representative 3-Acyloxyflavone Derivative

PropertyValueConditions
Excitation Maximum (λex)~350-370 nmDependent on solvent polarity
Emission Maximum (λem)~420-500 nmDependent on solvent polarity
Stokes Shift~70-130 nmCalculated from λex and λem
Quantum Yield (Φf)VariesHighly solvent and environment dependent
Fluorescence Lifetime (τ)VariesDependent on local environment and quenchers

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the general synthesis of flavones and their derivatives.[1][2]

Materials:

  • 3-Hydroxyflavone

  • 4-Methylbenzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve 3-hydroxyflavone (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous pyridine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add 4-methylbenzoyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product & Analysis Reactant1 3-Hydroxyflavone Reaction Esterification in DCM Reactant1->Reaction Reactant2 4-Methylbenzoyl chloride Reactant2->Reaction Reactant3 Pyridine Reactant3->Reaction Workup Quenching, Extraction, Washing, Drying Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product 3-(4-methyl benzoyloxy) flavone Purification->Product Analysis NMR, Mass Spec Product->Analysis

Caption: Workflow for the synthesis of this compound.

Protocol 2: Cellular Imaging of Lipid Droplets

This protocol is adapted from general procedures for staining cellular organelles with fluorescent probes.

Materials:

  • This compound stock solution (1-10 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel)

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Probe Preparation: Prepare a working solution of this compound by diluting the DMSO stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

  • Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells at 37 °C in a CO₂ incubator for 15-30 minutes.

  • Washing (Optional): For "wash-free" imaging, proceed directly to imaging.[3] For reduced background, gently wash the cells two to three times with pre-warmed PBS or fresh culture medium.

  • Imaging: Mount the coverslips on a slide with a drop of PBS or leave the cells in the glass-bottom dish with fresh medium. Image the cells using a fluorescence microscope. Use an excitation wavelength around 365 nm and collect emission in the 420-480 nm range.

  • Co-localization (Optional): To confirm lipid droplet staining, co-stain with a commercially available lipid droplet stain (e.g., Nile Red) following the manufacturer's protocol and assess the overlap of the fluorescence signals.

Cellular Imaging Workflow

G Cellular Imaging Protocol Start Start PrepCells Prepare Cultured Cells Start->PrepCells PrepareProbe Prepare Probe Working Solution PrepCells->PrepareProbe Wash1 Wash Cells with PBS PrepareProbe->Wash1 Stain Incubate with Probe Wash1->Stain Wash2 Wash Cells (Optional) Stain->Wash2 Image Fluorescence Microscopy Wash2->Image End End Image->End

Caption: Step-by-step workflow for cellular imaging with the fluorescent probe.

Protocol 3: Fluorescence Quenching Assay for Protein Binding (e.g., Human Serum Albumin)

This protocol describes a method to study the interaction of this compound with a protein like Human Serum Albumin (HSA) by monitoring the quenching of the protein's intrinsic tryptophan fluorescence.[4]

Materials:

  • Human Serum Albumin (HSA), fatty acid-free

  • This compound stock solution (in a suitable solvent like ethanol or DMSO, ensuring final solvent concentration is low, e.g., <1%)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of HSA (e.g., 100 µM) in phosphate buffer.

    • Prepare a stock solution of the flavone probe (e.g., 1 mM) in a suitable solvent.

  • Titration:

    • In a quartz cuvette, place a fixed concentration of HSA (e.g., 5 µM) in phosphate buffer.

    • Record the fluorescence emission spectrum of HSA alone by exciting at 280 nm or 295 nm (to selectively excite tryptophan) and scanning the emission from 300 nm to 450 nm.

    • Successively add small aliquots of the flavone probe stock solution to the HSA solution to achieve a range of final flavone concentrations (e.g., 0 to 50 µM).

    • After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity for the inner filter effect if necessary.

    • Plot the fluorescence intensity of HSA at its emission maximum (around 340 nm) as a function of the flavone concentration.

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant.

    • Further analysis can be performed to determine the binding constant and the number of binding sites.

Protein Binding Assay Logical Flow

G Protein Binding Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis PrepProtein Prepare Protein Solution (e.g., HSA) MeasureInitial Measure Initial Protein Fluorescence PrepProtein->MeasureInitial PrepProbe Prepare Probe Stock Solution Titrate Titrate with Probe PrepProbe->Titrate MeasureInitial->Titrate MeasureQuenching Measure Fluorescence Quenching Titrate->MeasureQuenching Repeat for each concentration PlotData Plot Fluorescence vs. [Probe] MeasureQuenching->PlotData SternVolmer Stern-Volmer Analysis PlotData->SternVolmer BindingParams Determine Binding Constants SternVolmer->BindingParams

Caption: Logical flow of the fluorescence quenching assay for protein binding.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.

  • The synthesis should be performed in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

  • Dispose of chemical waste according to institutional guidelines.

Troubleshooting

  • Low Fluorescence Signal in Cells:

    • Increase the probe concentration.

    • Increase the incubation time.

    • Check the filter sets on the microscope to ensure they are appropriate for the probe's excitation and emission spectra.

  • High Background Fluorescence:

    • Decrease the probe concentration.

    • Include additional washing steps after staining.

  • No Quenching Observed in Protein Binding Assay:

    • Ensure the protein and probe are at appropriate concentrations.

    • Verify the integrity of the protein.

    • Consider that the interaction may not cause significant fluorescence quenching. Other techniques may be needed to study the interaction.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and cell types. It is the responsibility of the user to validate the methods for their particular application.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-methyl benzoyloxy) flavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-(4-methyl benzoyloxy) flavone synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of this compound is consistently low. What are the most critical steps to optimize?

A1: Low overall yield can stem from inefficiencies in either the synthesis of the 3-hydroxyflavone intermediate or the final acylation step.

  • 3-Hydroxyflavone Synthesis: The purity of the chalcone intermediate is crucial. Ensure complete removal of starting materials (2'-hydroxyacetophenone and benzaldehyde) before proceeding to the oxidative cyclization. The Algar-Flynn-Oyamada (AFO) reaction conditions, particularly the concentration of hydrogen peroxide and the reaction temperature, significantly impact the yield.[1][2]

  • Acylation Step: The reaction conditions for the esterification of 3-hydroxyflavone are critical. Key parameters to optimize include the choice of base, solvent, temperature, and reaction time. Incomplete reaction or degradation of the product can drastically reduce yields.

Q2: I am observing multiple spots on my TLC plate after the acylation reaction. What are the likely byproducts?

A2: Besides the desired product and unreacted 3-hydroxyflavone, several byproducts can form:

  • Unreacted 3-hydroxyflavone: This is common if the reaction is incomplete.

  • Hydrolysis of 4-methylbenzoyl chloride: The acylating agent can react with moisture to form 4-methylbenzoic acid.

  • Side reactions with the solvent: If using a reactive solvent, it may participate in side reactions.

  • Degradation products: Flavonoids can be sensitive to harsh reaction conditions (e.g., high temperatures or strong bases), leading to decomposition.

Q3: What is the optimal method for purifying the final product, this compound?

A3: Purification can typically be achieved through recrystallization or column chromatography.

  • Recrystallization: Ethanol is often a suitable solvent for the recrystallization of acylated flavonoids.[1][2] The crude product should be dissolved in a minimal amount of hot ethanol and allowed to cool slowly to form pure crystals.

  • Column Chromatography: For separating complex mixtures or obtaining very high purity, silica gel column chromatography is effective. A solvent system of ethyl acetate and hexane is a common choice for eluting flavonoids.[3]

Q4: Can I use an alternative to 4-methylbenzoyl chloride for the acylation?

A4: Yes, 4-methylbenzoic anhydride can be used in place of the acid chloride. The reaction may require slightly different conditions, such as a different catalyst or higher temperature, but it can be an effective alternative and may be less susceptible to hydrolysis.

Q5: Are there enzymatic methods for the acylation of 3-hydroxyflavone?

A5: Yes, enzymatic acylation using lipases is a viable and often more selective method.[4][5][6][7] This approach can offer milder reaction conditions, potentially reducing byproduct formation and simplifying purification. The choice of enzyme, solvent, and acyl donor (e.g., vinyl 4-methylbenzoate) is critical for success.

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxyflavone

This protocol is based on the Algar-Flynn-Oyamada reaction, which involves the synthesis of a chalcone intermediate followed by oxidative cyclization.[1][2]

Step 1: Synthesis of 2'-Hydroxychalcone

  • Dissolve 2'-hydroxyacetophenone (1 equivalent) and benzaldehyde (1.2 equivalents) in ethanol.

  • Slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (3 equivalents) to the mixture while stirring at room temperature.

  • Continue stirring for 12-24 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the precipitate, wash with water until neutral, and dry. Recrystallize from ethanol to obtain pure 2'-hydroxychalcone.

Step 2: Oxidative Cyclization to 3-Hydroxyflavone

  • Dissolve the purified 2'-hydroxychalcone (1 equivalent) in ethanol.

  • Add an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Slowly add hydrogen peroxide (H₂O₂) (30%, 2-3 equivalents) dropwise while keeping the temperature below 40°C with an ice bath.

  • Stir the reaction mixture for 2-4 hours at room temperature.

  • Acidify the mixture with dilute acetic acid or HCl to precipitate the 3-hydroxyflavone.

  • Filter the solid, wash thoroughly with water, and dry. Recrystallize from ethanol or ethyl acetate to obtain pure 3-hydroxyflavone.[1]

Protocol 2: Synthesis of this compound

This protocol describes the acylation of 3-hydroxyflavone using 4-methylbenzoyl chloride.[1][8]

  • Dissolve 3-hydroxyflavone (1 equivalent) in dry pyridine or a mixture of dichloromethane and triethylamine at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add 4-methylbenzoyl chloride (1.1-1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, or until the reaction is complete as monitored by TLC.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Optimization of Acylation Reaction Conditions for Flavonoids

ParameterCondition ACondition BCondition CCondition DExpected Outcome
Base PyridineTriethylamineK₂CO₃DMAPPyridine and DMAP often give higher yields but can be harder to remove.
Solvent DichloromethaneAcetonitrileTetrahydrofuranTolueneDichloromethane and acetonitrile are common choices for good solubility.
Temperature 0 °C to RTRoom Temperature50 °CRefluxHigher temperatures can speed up the reaction but may increase byproduct formation.
Reaction Time 2 hours6 hours12 hours24 hoursOptimal time depends on temperature and reactivity of substrates.
Molar Ratio (Acyl Chloride:Flavone) 1.1 : 11.5 : 12 : 13 : 1A slight excess of the acyl chloride is generally recommended.

This table presents a general guide for optimizing the acylation of flavonoids based on literature for similar compounds. Optimal conditions for this compound should be determined experimentally.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: 3-Hydroxyflavone Synthesis cluster_step2 Step 2: Acylation cluster_step3 Step 3: Purification A 2'-Hydroxyacetophenone + Benzaldehyde B Claisen-Schmidt Condensation A->B C 2'-Hydroxychalcone B->C D Algar-Flynn-Oyamada (H2O2, NaOH) C->D E 3-Hydroxyflavone D->E F 3-Hydroxyflavone H Acylation (Pyridine) F->H G 4-Methylbenzoyl Chloride G->H I Crude Product H->I J Crude Product K Recrystallization or Column Chromatography J->K L Pure 3-(4-methyl benzoyloxy) flavone K->L

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_investigation Troubleshooting Path cluster_solutions Potential Solutions Start Low Yield or Impure Product Check_Step1 Analyze 3-Hydroxyflavone Intermediate (TLC, NMR) Start->Check_Step1 Check_Step2 Analyze Acylation Reaction Mixture (TLC) Start->Check_Step2 Impure_Intermediate Impure Intermediate Check_Step1->Impure_Intermediate Incomplete_Acylation Incomplete Reaction Check_Step2->Incomplete_Acylation Byproducts Multiple Byproducts Check_Step2->Byproducts Purify_Chalcone Re-purify Chalcone Intermediate Impure_Intermediate->Purify_Chalcone Optimize_AFO Optimize AFO Reaction (Temp, H2O2 conc.) Impure_Intermediate->Optimize_AFO Optimize_Acylation Optimize Acylation: - Increase reaction time/temp - Change base/solvent - Increase acyl chloride eq. Incomplete_Acylation->Optimize_Acylation Byproducts->Optimize_Acylation Purification Improve Final Purification: - Adjust recrystallization solvent - Optimize chromatography gradient Byproducts->Purification

Caption: Troubleshooting logic for synthesis optimization.

References

Flavone Acylation Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for optimizing flavone acylation reactions.

Troubleshooting Guide

This section addresses common issues encountered during flavone acylation experiments.

Q1: Why is my acylation reaction showing low or no product yield?

A1: Low conversion can be attributed to several factors related to your reactants, catalyst, and reaction conditions.

  • Catalyst Issues (Enzymatic): The concentration and type of enzyme are critical. For enzymatic reactions, ensure the enzyme concentration is optimal; concentrations ranging from 5 mg/mL to 80 mg/mL have been tested, with 60 mg/mL found to be effective in some cases.[1] The choice of enzyme is also crucial; for instance, lipases from Pseudomonas cepacia (PSL-C) can acylate aglycones, whereas lipases from Candida antarctica (CAL-B) are often more effective for glycosylated flavonoids.[2][3][4]

  • Catalyst Issues (Chemical): For chemical acylations like Friedel-Crafts, ensure the catalyst (e.g., aluminum chloride) and glassware are completely dry, as moisture can deactivate the catalyst and hydrolyze reagents like acetic anhydride.[5]

  • Substrate Solubility: The flavonoid and acyl donor must be adequately soluble in the chosen solvent for the reaction to proceed efficiently.[3][6] If solubility is an issue, consider a different solvent system.

  • Inappropriate Molar Ratio: An excess of the acyl donor is often required. Molar ratios of flavonoid to acyl donor ranging from 1:10 to 1:100 have been investigated, with a 1:40 ratio being optimal in some studies.[1] However, a very high excess of the substrate can sometimes inhibit the enzyme.[3]

  • Sub-optimal Temperature: Temperature significantly affects reaction rates. For enzymatic reactions, temperatures around 50-60°C are common.[1][7] Chemical acetylations may require reflux depending on the flavone's reactivity.[8][9] Flavonoids can also degrade at excessively high temperatures (e.g., above 120°C).[10]

Q2: How can I control the regioselectivity of the acylation?

A2: Achieving high regioselectivity—acylating a specific hydroxyl group—is a common challenge, particularly with chemical methods which can produce multiple products.[11]

  • Enzyme Selection: Enzymes are highly regioselective. For glycosylated flavonoids, CAL-B tends to acylate the sugar moiety, while PSL-C can acylate both the sugar and the flavonoid's B-ring.[3][4] For aglycones, PSL-C has been shown to acylate the 3'-OH, 4'-OH, and 7-OH positions.[3][4] Lipase from Thermomyces lanuginosus (TL IM) shows high regioselectivity for the 6-OH of a glucose moiety.[7]

  • Protecting Groups (Chemical Synthesis): In chemical synthesis, selective protection and deprotection of hydroxyl groups is a classic strategy to control which position is acylated.

  • Controlling Reaction Conditions: For some flavonoids, it's possible to achieve selective acylation by carefully controlling reaction time and temperature. For example, the 5-OH group, which forms a hydrogen bond with the 4-carbonyl group, is less reactive. By using shorter reaction times and lower temperatures, acetylation of other hydroxyl groups can be achieved while leaving the 5-OH group intact.[12]

Q3: My acylated flavonoid is difficult to purify. What can I do?

A3: Purification can be challenging due to the similar polarities of the starting material, the desired product, and various byproducts (e.g., mono-, di-, or tri-acylated forms).

  • Chromatography: Flash chromatography is a common and effective method for purifying acylated derivatives.[7]

  • Washing/Extraction: After the reaction, a series of washing steps can help remove excess reagents. For example, the reaction mixture can be washed with toluene to remove residual fatty acids and with water to remove unreacted flavonoid glucoside before proceeding to chromatography.[7]

  • Optimize for a Cleaner Reaction: The best approach is to optimize the reaction for higher selectivity to minimize the formation of multiple products, which simplifies the purification process.[11]

Frequently Asked Questions (FAQs)

Q1: What is the primary benefit of acylating flavonoids?

A1: Acylation modifies the physicochemical properties of flavonoids.[7][13] The main goals are to increase their lipophilicity, which can improve stability, solubility in fatty systems, bioavailability, and penetration through cell membranes.[2][14][15] This structural modification can, in turn, enhance or alter the flavonoid's biological activity, such as its antioxidant or anticancer effects.[12][13]

Q2: Should I use a chemical or enzymatic method for acylation?

A2: The choice depends on your specific goals.

  • Enzymatic acylation is preferred for its high regioselectivity, which results in fewer byproducts and easier purification.[11] It also uses milder reaction conditions.[11] This method is particularly useful when a specific acylated derivative is desired.

  • Chemical acylation (e.g., using acetic anhydride) is often simpler and faster for exhaustive acylation of all available hydroxyl groups.[8][9] However, it generally offers poor regioselectivity.[11]

Q3: Which solvents are best for enzymatic flavone acylation?

A3: The choice of solvent is critical as it affects enzyme activity and substrate solubility.[6]

  • Commonly Used Solvents: tert-butanol, acetone, and methyl tert-butyl ether (MTBE) are frequently used and have shown good results.[1][7] tert-amyl alcohol has also been used successfully.[7]

  • Solvent-Free Systems: For a greener approach, solvent-free reactions are possible, for example, by using an acyl donor that is liquid at the reaction temperature (like triacetin) to also serve as the solvent.[16]

Q4: How does the structure of the flavone affect the acylation reaction?

A4: The flavone's structure significantly influences the reaction's outcome.

  • Glycosylated vs. Aglycone: Acylating glycosylated flavonoids is often easier because enzymes can specifically target the hydroxyl groups on the sugar moiety.[1] Acylating aglycones is more challenging due to their increased lipophilicity and the need to differentiate between multiple phenolic hydroxyl groups on the flavonoid rings.[1][13]

  • Hydroxyl Group Position: The position of the hydroxyl groups on the flavonoid skeleton affects their reactivity. For example, the 5-OH group is less reactive due to hydrogen bonding.[12] The substitution pattern on the B-ring can also create steric hindrance, affecting enzyme binding and catalysis.[6]

Q5: What type of acyl donor should I use?

A5: The choice of acyl donor influences the reaction efficiency and the properties of the final product.

  • Vinyl Esters: Vinyl esters are often preferred as acyl donors in enzymatic reactions because they lead to a nearly irreversible transesterification process, resulting in faster and more selective reactions.[7]

  • Fatty Acids: Fatty acids of varying chain lengths (C8 to C16) can be used to systematically modify the lipophilicity of the flavonoid.[7][14]

  • Acetic Anhydride: This is a common and reactive acetylating agent for chemical synthesis.[8][9][12]

  • Acyl Chlorides: These are highly reactive and are sometimes used when incorporating long-chain fatty acids proves difficult.[17]

Data Presentation: Reaction Conditions

Table 1: Comparison of Chemical Acetylation Conditions for Flavones.

Flavonoid Type Acyl Donor (Equivalents) Temperature (°C) Time (h) Reference
Flavonols Acetic Anhydride (5-7 eq.) 25 2-12 [8][9]
Flavones Acetic Anhydride (3-5 eq.) Reflux 7-12 [8][9]
Flavanones Acetic Anhydride (8-100 eq.) 25-37 1-5 [8][12]

| Apigenin (Selective) | Acetic Anhydride (2 eq.) | 0 | 5 min |[12] |

Table 2: Optimized Conditions for Enzymatic Acylation of Flavonoids.

Flavonoid Enzyme Acyl Donor Molar Ratio (Flavonoid:Donor) Solvent Temperature (°C) Conversion / Yield Reference
Phloretin Glucoside Lipozyme TL IM Vinyl Palmitate 1:20 tert-Butanol 60 96.5% Conversion [7]
Myricetin CaLB-ZnOFe Vinyl Acetate 1:40 MTBE 50 High Conversion [1][6]
Rutin/Naringin Novozyme 435 Fatty Acids (C8-C12) - tert-Butanol - 50-60% Conversion [15]
Hesperidin Lipase Decanoic Acid - - - 55% Yield [2]

| Phloridzin | Novozym 435 | Triacetin | - | Solvent-free | - | 100% Conversion |[16] |

Experimental Protocols

Protocol 1: General Procedure for Chemical Acetylation of a Flavone

This protocol is a representative method for the exhaustive acetylation of flavone hydroxyl groups using acetic anhydride.

  • Preparation: Dissolve the flavone (1 equivalent) in a suitable solvent (e.g., pyridine, or perform neat).

  • Reagent Addition: Add acetic anhydride in excess (e.g., 3-10 equivalents, depending on the number of hydroxyl groups).[8][9]

  • Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux) for a period of 2 to 12 hours.[8][9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water to quench the excess acetic anhydride.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Washing: Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Enzymatic Acylation of a Flavonoid Glucoside

This protocol describes a typical lipase-catalyzed acylation using a vinyl ester.

  • Preparation: In a sealed vial, mix the flavonoid glucoside (e.g., 16 μmol), the vinyl ester acyl donor (e.g., 320 μmol), and the immobilized lipase (e.g., 7 mg Lipozyme TL IM).[7]

  • Solvent Addition: Add a suitable anhydrous organic solvent (e.g., 1 mL of tert-butanol or MTBE).[1][7]

  • Reaction: Place the vial in a shaking incubator at the optimal temperature (e.g., 50-60°C) and stir vigorously for the required time (e.g., 12-72 hours).[1][7] Monitor the reaction by taking aliquots at different time points for TLC or HPLC analysis.[7]

  • Enzyme Removal: After the reaction, filter the mixture to remove the immobilized enzyme. The enzyme can often be washed and reused.

  • Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator.[7]

  • Purification: Purify the product from residual starting materials and acyl donor. This may involve washing with non-polar (e.g., toluene) and polar (e.g., water) solvents, followed by flash chromatography.[7]

  • Characterization: Confirm the structure of the purified acylated flavonoid using techniques like NMR and Mass Spectrometry.[7]

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis prep Select & Weigh Reactants: - Flavonoid - Acyl Donor - Catalyst/Enzyme solv Choose Anhydrous Solvent prep->solv mix Combine Reactants in Vessel prep->mix react Set Temperature & Stirring (e.g., 50-60°C for enzymatic) mix->react monitor Monitor Progress (TLC/HPLC) react->monitor quench Quench Reaction / Remove Enzyme monitor->quench extract Extraction & Washing quench->extract purify Purify Product (e.g., Flash Chromatography) extract->purify char Characterize Product (NMR, MS) purify->char yield Calculate Yield char->yield

Caption: General experimental workflow for flavone acylation.

troubleshooting_low_yield start Low / No Yield check_reactants Check Reactants & Catalyst start->check_reactants check_conditions Review Reaction Conditions start->check_conditions q_catalyst Is catalyst/enzyme active? Is it the correct type? check_reactants->q_catalyst q_temp Is temperature optimal? (Not too high/low) check_conditions->q_temp q_ratio Is substrate:donor molar ratio optimal? q_catalyst->q_ratio Yes sol_catalyst Replace catalyst. Ensure anhydrous conditions. q_catalyst->sol_catalyst No q_solubility Are substrates soluble in the chosen solvent? q_ratio->q_solubility Yes sol_ratio Optimize molar ratio (e.g., 1:40). q_ratio->sol_ratio No sol_solubility Test alternative solvents. q_solubility->sol_solubility No q_time Is reaction time sufficient? q_temp->q_time Yes sol_temp Adjust temperature. (e.g., 50-60°C). q_temp->sol_temp No sol_time Increase reaction time and monitor. q_time->sol_time No

Caption: Troubleshooting decision tree for low reaction yield.

regioselectivity_factors center Regioselectivity in Flavone Acylation enzyme Enzyme Choice (e.g., CAL-B vs. PSL-C) center->enzyme flavonoid Flavonoid Structure center->flavonoid conditions Reaction Conditions center->conditions method Reaction Method center->method enzyme_detail Lipases target specific -OH groups (e.g., sugar vs. ring) enzyme->enzyme_detail flavonoid_detail Glycoside vs. Aglycone Steric Hindrance Reactivity of -OH (e.g., 5-OH) flavonoid->flavonoid_detail conditions_detail Temperature & Time (Selective acylation) conditions->conditions_detail method_detail Enzymatic (High Selectivity) vs. Chemical (Low Selectivity) method->method_detail

Caption: Key factors influencing reaction regioselectivity.

References

Preventing degradation of 3-(4-methyl benzoyloxy) flavone in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-(4-methyl benzoyloxy) flavone in solution. The following information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound in solution?

The principal degradation pathway for this compound is the hydrolysis of the ester bond at the 3-position of the flavone core. This reaction cleaves the molecule into 3-hydroxyflavone and 4-methylbenzoic acid.

Q2: What factors accelerate the degradation of this compound?

Several factors can significantly increase the rate of hydrolysis:

  • Presence of Water: Water is a key reactant in the hydrolysis process.

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester linkage. Generally, the reaction is faster under basic (alkaline) conditions.

  • Temperature: Higher temperatures increase the rate of the hydrolysis reaction.

  • Solvent Type: Protic solvents, especially those containing water, can facilitate hydrolysis.

Q3: What are the recommended storage conditions for this compound solutions?

To ensure the stability of this compound in solution, it is recommended to:

  • Use anhydrous aprotic solvents.

  • Store solutions at low temperatures, preferably at -20°C or below.

  • Protect from moisture by using tightly sealed containers and a dry storage environment.

  • Prepare solutions fresh whenever possible.

Troubleshooting Guide

Issue 1: Unexpected experimental results or loss of compound activity.

This may be due to the degradation of this compound.

  • Verification: Analyze the solution using HPLC to check for the presence of degradation products (3-hydroxyflavone and 4-methylbenzoic acid).

  • Solution:

    • Review the solvent used. If it is a protic solvent or contains water, switch to an anhydrous aprotic solvent.

    • Check the pH of the solution. If it is acidic or basic, adjust to a neutral pH if the experimental conditions allow.

    • Ensure that the solution has been stored at a low temperature and protected from moisture.

Issue 2: Appearance of new peaks in the chromatogram during analysis.

The appearance of new peaks over time is a strong indicator of compound degradation.

  • Identification: Identify the new peaks by comparing their retention times with those of standards for the expected degradation products, 3-hydroxyflavone and 4-methylbenzoic acid. Mass spectrometry can also be used for confirmation.

  • Prevention:

    • Optimize the experimental workflow to minimize the time the compound is in solution.

    • If the experiment must be performed in an aqueous or protic solvent, conduct it at the lowest possible temperature.

    • Consider using a buffered solution to maintain a neutral pH.

Data Presentation

The stability of this compound is highly dependent on the experimental conditions. The following tables provide a summary of factors influencing its degradation and illustrative stability data based on general principles of ester hydrolysis.

Table 1: Factors Affecting the Stability of this compound in Solution

FactorConditionImpact on StabilityRecommendation
Solvent Aprotic (e.g., Acetonitrile, THF, Dichloromethane)High StabilityRecommended
Protic (e.g., Methanol, Ethanol)Moderate Stability (risk of solvolysis)Use with caution, preferably anhydrous
Aqueous/Aqueous-Organic MixturesLow StabilityAvoid for long-term storage
pH Acidic (pH < 6)Moderate degradation (acid-catalyzed hydrolysis)Buffer to neutral if possible
Neutral (pH 6-8)Optimal StabilityRecommended
Basic (pH > 8)Rapid degradation (base-catalyzed hydrolysis)Avoid
Temperature -20°C or belowHigh StabilityRecommended for storage
4°CModerate StabilitySuitable for short-term storage
Room Temperature (~25°C)Low StabilityAvoid for prolonged periods
Elevated Temperature (>30°C)Very Low Stability (rapid degradation)Avoid
Moisture AnhydrousHigh StabilityRecommended
Presence of moistureLow StabilityExclude water from the system

Table 2: Illustrative Half-life of a Flavonoid Ester under Various Conditions

Disclaimer: The following data is illustrative for a typical aromatic ester and is intended to demonstrate the relative effects of pH and temperature. Actual values for this compound may vary.

Temperature (°C)pH 5.0 (Acidic)pH 7.0 (Neutral)pH 9.0 (Basic)
4 ~ 20 days~ 150 days~ 2 days
25 ~ 2 days~ 15 days~ 4 hours
40 ~ 8 hours~ 2 days~ 30 minutes

Experimental Protocols

Protocol for Monitoring the Degradation of this compound by HPLC

This protocol outlines a method to quantify the parent compound and its primary degradation products.

1. Materials and Reagents:

  • This compound

  • 3-hydroxyflavone (degradation product standard)

  • 4-methylbenzoic acid (degradation product standard)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer components)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

2. Preparation of Standard Solutions:

  • Prepare individual stock solutions of this compound, 3-hydroxyflavone, and 4-methylbenzoic acid in acetonitrile at a concentration of 1 mg/mL.

  • From the stock solutions, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

3. Sample Preparation for Stability Study:

  • Prepare solutions of this compound at a known concentration in the desired solvent systems (e.g., buffered aqueous solutions at different pH values, organic solvents).

  • Incubate the solutions under the desired temperature conditions.

  • At specified time points, withdraw an aliquot of each solution, and if necessary, quench the reaction (e.g., by neutralizing the pH or rapidly cooling).

  • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

4. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: Linear gradient from 30% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: Return to 30% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of the parent compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

5. Data Analysis:

  • Identify the peaks corresponding to this compound, 3-hydroxyflavone, and 4-methylbenzoic acid based on the retention times of the standards.

  • Quantify the concentration of each compound in the samples by constructing a calibration curve from the peak areas of the standard solutions.

  • Plot the concentration of this compound as a function of time to determine the degradation rate.

Visualizations

Degradation Pathway of this compound parent This compound hydrolysis Hydrolysis (H2O, H+ or OH-) parent->hydrolysis products 3-hydroxyflavone + 4-methylbenzoic acid hydrolysis->products

Caption: Primary degradation pathway via ester hydrolysis.

Troubleshooting Workflow for Compound Degradation start Unexpected Results or New HPLC Peaks check_degradation Analyze sample by HPLC for degradation products start->check_degradation degradation_present Degradation Confirmed check_degradation->degradation_present no_degradation No Degradation check_degradation->no_degradation review_solvent Review Solvent System (Aprotic & Anhydrous?) degradation_present->review_solvent review_ph Check Solution pH (Neutral?) review_solvent->review_ph review_temp Review Storage Temp (Low Temp?) review_ph->review_temp optimize_conditions Optimize Experimental Conditions review_temp->optimize_conditions Experimental Workflow for Stability Analysis prep_standards Prepare Standard Solutions (Parent & Products) hplc_analysis Analyze by HPLC prep_standards->hplc_analysis prep_samples Prepare Samples in Test Solutions incubate Incubate at Defined Conditions prep_samples->incubate sample_collection Collect Aliquots at Time Points incubate->sample_collection sample_collection->hplc_analysis data_analysis Quantify and Plot Degradation Over Time hplc_analysis->data_analysis

Minimizing off-target effects of 3-(4-methyl benzoyloxy) flavone in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential off-target effects of 3-(4-methyl benzoyloxy) flavone in experimental assays. The information is presented in a question-and-answer format to address specific issues you may encounter.

Disclaimer: this compound is a specific flavone derivative. While flavonoids share common structural features, their biological activities can vary significantly. The following guidance is based on the known pharmacology of the broader flavone class and should be adapted and validated for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the likely off-target effects of this compound?

Based on the known biological activities of flavonoids, potential off-target effects of this compound may include:

  • Kinase Inhibition: Flavonoids are known to interact with the ATP-binding site of various protein kinases, leading to non-specific inhibition of signaling pathways.[1][2][3][4]

  • Adenosine Receptor Modulation: Some flavone derivatives have been shown to bind to adenosine receptors, potentially interfering with adenosinergic signaling.[5][6]

  • Antioxidant Activity: The flavone backbone is associated with antioxidant properties, which can lead to confounding results in assays sensitive to redox state.

  • Metabolic Enzyme Interaction: Flavonoids can interact with metabolic enzymes such as cytochrome P450s, which could affect the metabolism of the compound itself or other substances in your assay system.[7]

Q2: How can I proactively assess the off-target profile of this compound?

To build a comprehensive off-target profile, consider the following approaches:

  • Broad Kinase Panel Screening: Screen the compound against a large panel of kinases to identify potential off-target kinase interactions.

  • Receptor Binding Assays: Perform binding assays for common off-target families, such as G-protein coupled receptors (GPCRs), including adenosine receptors.

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to identify direct binding of the compound to target and off-target proteins in a cellular context.[8][9][10][11][12]

  • Phenotypic Screening: Utilize high-content imaging or other phenotypic platforms to observe cellular changes that may indicate off-target effects.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell-based assays.

Possible Cause: Off-target kinase inhibition.

Troubleshooting Steps:

  • Validate with a structurally distinct inhibitor: Use an inhibitor with a different chemical scaffold that targets the same primary pathway to see if the same phenotype is observed.

  • Perform a kinase activity assay: Directly measure the effect of your compound on the activity of the intended target kinase and a panel of common off-target kinases.

  • Dose-response analysis: A steep dose-response curve may suggest a specific interaction, while a shallow curve could indicate multiple off-target effects.

Issue 2: My compound shows activity in an assay, but I'm unsure if it's due to direct target engagement.

Possible Cause: Indirect effects or assay artifacts.

Troubleshooting Steps:

  • Perform a target engagement assay: Use a technique like CETSA to confirm that your compound is physically interacting with the intended target protein in cells.[8][9][10][11][12]

  • Use a negative control: Synthesize or obtain a structurally similar but inactive analog of your compound to test in the assay.

  • Vary assay conditions: Changing buffer components, pH, or salt concentrations can sometimes reveal non-specific interactions.

Issue 3: High background or variability in antioxidant capacity assays (e.g., DPPH).

Possible Cause: Compound insolubility or interference with the assay chemistry.

Troubleshooting Steps:

  • Check compound solubility: Visually inspect for precipitation and consider using a different solvent or adding a small amount of a co-solvent like DMSO.

  • Run a solvent blank: This will help determine if the solvent itself is contributing to the signal.[13]

  • Test a range of concentrations: This can help identify a concentration range where the compound is soluble and the assay response is linear.[14]

Quantitative Data for Structurally Related Flavonoids

The following tables provide examples of inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for various flavonoids against different targets. This data is intended to serve as a reference for the potential potency of flavone derivatives.

Table 1: Inhibitory Activity of Flavonoids against Various Kinases

FlavonoidKinaseIC50 / Ki (µM)Reference
Myricetinpp130fps Tyrosine Kinase1.8 (Ki)[3]
MyricetinInsulin Receptor Tyrosine Kinase2.6 (Ki)[3]
MyricetinMyosin Light Chain Kinase1.7 (Ki)[3]
MyricetinCasein Kinase II0.6 (Ki)[3]
QuercetinPim-1 Kinase~5.0[15][16]
3-hydroxy flavonePim-1 Kinase>100[15][16]
BaicaleinSrc Tyrosine Kinase4[17]
LuteolinGlycogen Phosphorylase b29.7[18]
3',4'-dihydroxyflavonec-Src Kinase9.61[19]

Table 2: Binding Affinity of Flavonoids to Adenosine Receptors

FlavonoidReceptor SubtypeKi (µM)Reference
GalanginRat A11[5][6]
GalanginRat A2A1[5][6]
GalanginHuman A33[5][6]
α-NaphthoflavoneRat A10.79[5][6]
PentamethylmorinHuman A32.65[5][6]
QuercetinGuinea-pig A14.79[20][21]

Experimental Protocols

Protocol 1: In-Vitro Kinase Inhibition Assay (Competitive Binding)

This protocol is a general guideline for a competitive binding assay to assess kinase inhibition.

Materials:

  • Kinase of interest

  • Fluorescently labeled kinase tracer (ATP-competitive)

  • Europium-labeled anti-tag antibody (if using a tagged kinase)

  • This compound (test compound)

  • Known kinase inhibitor (positive control)

  • Assay buffer (e.g., Kinase Buffer A)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and positive control in assay buffer.

  • Kinase/Antibody Mixture: Prepare a 2X solution of the kinase and anti-tag antibody in assay buffer.

  • Tracer Solution: Prepare a 4X solution of the kinase tracer in assay buffer.

  • Assay Plate Setup:

    • Add 4 µL of each compound dilution to the appropriate wells.

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.

    • Add 4 µL of the 4X tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a suitable plate reader capable of measuring fluorescence resonance energy transfer (FRET).

  • Data Analysis: Calculate the emission ratio and plot against the compound concentration to determine the IC50 value.

Troubleshooting:

  • High background: Decrease the concentration of the tracer or kinase.

  • Low signal: Increase the concentration of the tracer or kinase. Ensure the antibody and kinase tag are compatible.

  • No inhibition: Confirm the activity of the positive control. Check the solubility of the test compound.

Protocol 2: Radioligand Binding Assay for Adenosine Receptors

This protocol provides a general framework for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the adenosine receptor of interest

  • Radioligand (e.g., [³H]-N⁶-PIA for A1 receptors)[5][6]

  • This compound (test compound)

  • Known adenosine receptor antagonist (positive control)

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or positive control. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled antagonist).

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Data Analysis: Calculate specific binding (Total - Non-specific) and plot the percentage of specific binding against the concentration of the test compound to determine the Ki value.

Troubleshooting:

  • High non-specific binding: Reduce the concentration of the radioligand.[22] Use a different unlabeled ligand for determining non-specific binding.[22]

  • Low specific binding: Increase the amount of membrane protein. Check the integrity of the receptor preparation.

  • High variability between replicates: Ensure complete and rapid filtration and washing.

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is a common method to assess antioxidant potential.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)[13][14]

  • This compound (test compound)

  • Ascorbic acid or Trolox (positive control)

  • Methanol or other suitable solvent

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare serial dilutions of the test compound and positive control in the chosen solvent.

  • Reaction Setup:

    • Add a defined volume of each sample dilution to separate wells.

    • Add an equal volume of the DPPH working solution to each well to initiate the reaction.[13]

    • Include a blank control containing only the solvent and DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[13]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.[13][14]

  • Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the IC50 value.

Troubleshooting:

  • Color interference: If the test compound is colored, run a control with the compound and solvent without DPPH and subtract this background absorbance.

  • Precipitation: Ensure the compound is fully dissolved in the solvent at all tested concentrations.

  • Inconsistent readings: Mix the plate thoroughly after adding the DPPH solution.

Visualizations

Signaling_Pathway_Off_Target cluster_intended Intended Pathway cluster_offtarget Potential Off-Target Effects Compound 3-(4-methyl benzoyloxy) flavone TargetKinase Intended Target Kinase Compound->TargetKinase OffTargetKinase Off-Target Kinase Compound->OffTargetKinase AdenosineReceptor Adenosine Receptor Compound->AdenosineReceptor ROS Reactive Oxygen Species (ROS) Compound->ROS Downstream\nSignaling Downstream Signaling TargetKinase->Downstream\nSignaling Inhibition Unintended\nSignaling Unintended Signaling OffTargetKinase->Unintended\nSignaling Inhibition Altered Cellular\nResponse Altered Cellular Response AdenosineReceptor->Altered Cellular\nResponse Modulation Cellular\nDamage Cellular Damage ROS->Cellular\nDamage Neutralization Experimental_Workflow cluster_off_target Off-Target Assessment start Start: Compound Synthesis and Purification primary_assay Primary Functional Assay start->primary_assay secondary_assays Secondary Assays (Orthogonal Validation) primary_assay->secondary_assays off_target_screening Off-Target Profiling primary_assay->off_target_screening If activity observed target_engagement Target Engagement Assay (e.g., CETSA) secondary_assays->target_engagement kinase_panel Kinase Panel Screen off_target_screening->kinase_panel receptor_screen Receptor Binding Screen off_target_screening->receptor_screen antioxidant_assay Antioxidant Assay off_target_screening->antioxidant_assay data_analysis Data Analysis and Interpretation target_engagement->data_analysis conclusion Conclusion on Specificity data_analysis->conclusion kinase_panel->data_analysis receptor_screen->data_analysis antioxidant_assay->data_analysis

References

Technical Support Center: Optimization of HPLC Separation for 3-(4-Methylbenzoyloxy) Flavone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 3-(4-methylbenzoyloxy) flavone isomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC separation of 3-(4-methylbenzoyloxy) flavone isomers.

Problem Possible Causes Solutions
Poor Resolution Between Isomers Inadequate mobile phase composition.Optimize the mobile phase. For reverse-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to water. A lower percentage of the organic solvent can increase retention and improve separation. Consider adding a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to improve peak shape.[1][2]
Incorrect column selection.Use a high-resolution column, such as one with a smaller particle size (e.g., <3 µm) or a longer column length. For chiral isomers, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs are often effective for flavonoid separations.[3][4]
Suboptimal column temperature.Optimize the column temperature. Increasing the temperature can decrease viscosity and improve efficiency, but may also reduce retention times. A typical starting point is 30-40°C.[1][5]
Peak Tailing Secondary interactions with the stationary phase.Add a competitor to the mobile phase, such as a small amount of a slightly more polar solvent. Ensure the mobile phase pH is appropriate to suppress any ionization of the analytes.
Column overload.Reduce the injection volume or the concentration of the sample.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[6]
Broad Peaks Extra-column band broadening.Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.[7]
High flow rate.Decrease the flow rate. A common starting point for analytical HPLC is 1.0 mL/min.[1]
Sample solvent incompatible with mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.[7]
Inconsistent Retention Times Fluctuations in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly.[8]
Unstable column temperature.Use a column oven to maintain a consistent temperature.[6]
Column not properly equilibrated.Allow sufficient time for the column to equilibrate with the mobile phase before injecting the sample.[6]
Co-elution of Isomers Insufficient separation power of the method.For regioisomers, a change in stationary phase chemistry (e.g., from C18 to a phenyl-hexyl column) may provide different selectivity. For enantiomers, a chiral stationary phase is mandatory.[3][9]
Inadequate mobile phase optimization.Perform a systematic study of mobile phase composition, trying different organic solvents (acetonitrile vs. methanol) and different pH modifiers.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating 3-(4-methylbenzoyloxy) flavone isomers?

A1: The choice of column depends on the type of isomers you are separating.

  • For regioisomers (positional isomers): A high-resolution reverse-phase column, such as a C18 or Phenyl-Hexyl column with a small particle size (e.g., ≤ 3 µm), is a good starting point.[10]

  • For enantiomers (chiral isomers): A chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have been shown to be effective for separating flavonoid enantiomers.[3][4][11]

Q2: How can I optimize the mobile phase for better separation?

A2: Mobile phase optimization is critical for resolving isomers.[12]

  • Reverse-Phase Chromatography: Start with a simple mobile phase of acetonitrile and water (or methanol and water). Adjust the ratio to achieve optimal retention and resolution. Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape by suppressing silanol interactions.[1][13]

  • Normal-Phase Chromatography (for chiral separations): A mixture of a non-polar solvent like hexane and a polar modifier like ethanol or isopropanol is typically used. The ratio of these solvents significantly impacts selectivity.[3]

Q3: What detection wavelength should I use?

A3: Flavonoids typically have strong UV absorbance. Based on the flavone structure, a detection wavelength in the range of 254 nm to 370 nm is generally suitable.[3][10] It is recommended to run a UV scan of your compound to determine the wavelength of maximum absorbance for optimal sensitivity.

Q4: My peaks are broad and tailing. What should I do?

A4: Broad and tailing peaks can be caused by several factors. First, check for extra-column volume by ensuring tubing is as short and narrow as possible.[7] Column overload can be addressed by injecting a smaller volume or a more dilute sample. If the issue persists, it may be due to secondary interactions with the stationary phase; in this case, modifying the mobile phase (e.g., adjusting pH) or trying a different column may be necessary.[8]

Q5: How do I confirm the identity of the separated isomers?

A5: While HPLC provides separation, it does not definitively identify the isomers. Coupling the HPLC system to a mass spectrometer (HPLC-MS) can provide mass-to-charge ratio information, which can help confirm the identity of the compounds, especially when dealing with regioisomers that have the same molecular weight but may produce different fragmentation patterns.[14][15][16] For enantiomers, comparison with a certified reference standard is the most reliable method of identification.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC for Regioisomer Separation

This protocol provides a starting point for the separation of 3-(4-methylbenzoyloxy) flavone regioisomers.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-5 min: 50% B5-25 min: 50-80% B25-30 min: 80% B30-31 min: 80-50% B31-40 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 35°C[13]
Injection Volume 10 µL
Detection UV at 254 nm
Protocol 2: Chiral HPLC for Enantiomer Separation

This protocol is a general guideline for the separation of 3-(4-methylbenzoyloxy) flavone enantiomers.

Parameter Condition
Column Chiralpak IA or similar polysaccharide-based CSP
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25°C
Injection Volume 5 µL
Detection UV at 254 nm[3]

Visualizations

HPLC_Optimization_Workflow start Start: Poor Isomer Separation check_column Is the correct column type being used? (e.g., Chiral for enantiomers) start->check_column select_column Select Appropriate Column check_column->select_column No optimize_mp Optimize Mobile Phase Composition (Solvent ratio, pH) check_column->optimize_mp Yes select_column->optimize_mp optimize_temp Optimize Column Temperature optimize_mp->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow good_separation Achieve Baseline Separation optimize_flow->good_separation Troubleshooting_Logic start Identify Chromatographic Issue poor_res Poor Resolution start->poor_res peak_tail Peak Tailing start->peak_tail broad_peak Broad Peaks start->broad_peak sol_res Adjust Mobile Phase Change Column poor_res->sol_res sol_tail Check for Overload Modify Mobile Phase pH peak_tail->sol_tail sol_broad Reduce Extra-Column Volume Optimize Flow Rate broad_peak->sol_broad end Problem Resolved sol_res->end sol_tail->end sol_broad->end

References

Technical Support Center: Synthesis of 3-(4-methyl benzoyloxy) flavone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and scale-up of 3-(4-methyl benzoyloxy) flavone. This resource is designed for researchers, medicinal chemists, and drug development professionals. Here you will find detailed experimental protocols, data summaries, and comprehensive troubleshooting guides to address common challenges encountered during synthesis.

Synthesis Overview

The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the key intermediate, 3-hydroxyflavone, via the Algar-Flynn-Oyamada (AFO) reaction. The second step is the esterification of the 3-hydroxy group with 4-methylbenzoyl chloride.

Synthesis_Workflow Overall Synthesis Workflow for this compound Start Starting Materials: - 2'-Hydroxyacetophenone - Benzaldehyde Step1 Step 1: Algar-Flynn-Oyamada (AFO) Reaction (Oxidative Cyclization of Chalcone Intermediate) Start->Step1 Intermediate Intermediate: 3-Hydroxyflavone Step1->Intermediate Yield: 60-85% Step2 Step 2: Esterification Intermediate->Step2 Reagent2 Reagent: 4-Methylbenzoyl Chloride (in Pyridine) Reagent2->Step2 FinalProduct Final Product: This compound Step2->FinalProduct Yield: 70-90%

Caption: General two-step synthesis pathway.

Experimental Protocols

Step 1: Synthesis of 3-Hydroxyflavone (via AFO Reaction)

This procedure involves the formation of a 2'-hydroxychalcone intermediate, which then undergoes oxidative cyclization.

Materials:

  • 2'-Hydroxyacetophenone

  • Benzaldehyde

  • Ethanol (EtOH)

  • Aqueous Sodium Hydroxide (NaOH, 2 M and 16%)

  • Hydrogen Peroxide (H₂O₂, 30%)

  • Hydrochloric Acid (HCl, dilute)

Procedure:

  • Chalcone Formation:

    • Dissolve 2'-hydroxyacetophenone (1 eq.) and benzaldehyde (1 eq.) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add aqueous NaOH (2 M) dropwise while maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 12-16 hours. The formation of a solid yellow precipitate (the chalcone) indicates reaction progression.

    • Pour the mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone fully.

    • Filter the crude 2'-hydroxychalcone, wash with cold water, and dry. The crude product can often be used directly in the next step.

  • Oxidative Cyclization (AFO Reaction):

    • Suspend the crude 2'-hydroxychalcone (1 eq.) in ethanol.

    • Add 16% aqueous NaOH and stir for 15 minutes at room temperature.

    • Cool the mixture to below 15°C in an ice-water bath.

    • Slowly add 30% hydrogen peroxide (H₂O₂) dropwise, ensuring the temperature does not exceed 20 °C.[1]

    • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

    • Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.

    • The resulting precipitate (3-hydroxyflavone) is collected by vacuum filtration, washed thoroughly with water, and dried.

    • Recrystallize from an appropriate solvent like ethanol or ethyl acetate to obtain pure 3-hydroxyflavone.

Step 2: Synthesis of this compound (Esterification)

Materials:

  • 3-Hydroxyflavone

  • Dry Pyridine

  • 4-Methylbenzoyl chloride (p-toluoyl chloride)

  • Ice-cold water

Procedure:

  • Dissolve 3-hydroxyflavone (1 eq.) in dry pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add 4-methylbenzoyl chloride (1.1 eq.) to the solution. An exothermic reaction may be observed.

  • Stir the mixture at room temperature for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a large volume of ice-cold water with vigorous stirring to precipitate the crude product.

  • Filter the solid product, wash it extensively with water to remove pyridine, and then with a dilute sodium bicarbonate solution to remove any unreacted acid chloride.

  • Dry the crude product under vacuum.

  • Purify the final compound by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

Data Presentation: Summary of Reaction Parameters

Table 1: Typical Parameters for 3-Hydroxyflavone Synthesis (AFO)
ParameterConditionExpected YieldKey Considerations
Base NaOH, KOH60-85%NaOH is most common. Base concentration affects reaction rate and side product formation.
Solvent Ethanol, Methanol65-85%Ethanol is widely used due to good solubility of reactants.[2]
Temperature 0-20 °C70-80%Temperature control during H₂O₂ addition is critical to prevent decomposition and side reactions.
Reaction Time 4-8 hours60-85%Longer times may not significantly improve yield and can lead to product degradation.
Table 2: Purification Parameters for Flavone Derivatives
TechniqueStationary PhaseMobile Phase / Solvent SystemTypical Application
TLC Silica Gel 60 F₂₅₄Hexane:Ethyl Acetate (e.g., 7:3, 8:2)Monitoring reaction progress and assessing purity.
Column Chromatography Silica Gel (100-200 mesh)Gradient of Hexane/Ethyl AcetatePurification of crude products.[3]
Recrystallization N/AEthanol, Methanol, Ethyl Acetate/HexaneFinal purification of the product to obtain crystalline solid.[2]
Reverse Phase C18 SilicaWater/Methanol or Water/Acetonitrile gradientsUsed for purifying more polar flavonoid derivatives.[3]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up.

Question 1: My yield of 3-hydroxyflavone (Step 1) is very low. What went wrong?

Answer: Low yields in the AFO reaction are a common issue. Several factors could be responsible, including the purity of the chalcone intermediate, reaction conditions, and the potential for side-product formation. Use the following diagnostic chart to identify the likely cause.

Troubleshooting_AFO Troubleshooting Low Yield in AFO Reaction Start Low Yield of 3-Hydroxyflavone CheckChalcone Was the chalcone intermediate pure? Start->CheckChalcone PurifyChalcone Action: Purify chalcone by recrystallization before AFO reaction. CheckChalcone->PurifyChalcone No CheckH2O2 Was H₂O₂ added slowly at low temperature (<20°C)? CheckChalcone->CheckH2O2 Yes TempControl Issue: Rapid addition or high temp decomposes H₂O₂ and causes side reactions. CheckH2O2->TempControl No CheckBase Was the correct concentration of NaOH used? CheckH2O2->CheckBase Yes ActionTemp Action: Ensure slow, dropwise addition of H₂O₂ in an ice bath. TempControl->ActionTemp BaseIssue Issue: Incorrect base concentration can inhibit cyclization or promote side reactions like aurone formation. CheckBase->BaseIssue No CheckSideProducts Does TLC/NMR show significant side products (e.g., aurones)? CheckBase->CheckSideProducts Yes ActionBase Action: Verify the molarity of the NaOH solution. BaseIssue->ActionBase AuroneIssue Issue: Aurones are common isomeric byproducts of the AFO reaction, especially with certain substituents. [3] CheckSideProducts->AuroneIssue Yes ActionOptimize Action: Modify reaction conditions (e.g., lower temperature, different base) to favor flavonol formation. AuroneIssue->ActionOptimize

Caption: Diagnostic workflow for low yield in Step 1.
Question 2: The esterification (Step 2) is not going to completion. How can I improve it?

Answer: Incomplete esterification is often related to reagent quality, reaction conditions, or moisture. This reaction is sensitive to water, which can hydrolyze the acid chloride.

Troubleshooting_Esterification Troubleshooting Incomplete Esterification Start Incomplete Esterification CheckAnhydrous Were anhydrous conditions maintained? Start->CheckAnhydrous MoistureIssue Issue: Moisture hydrolyzes the acid chloride, preventing reaction. CheckAnhydrous->MoistureIssue No CheckReagents Are the reagents (pyridine, acid chloride) pure and fresh? CheckAnhydrous->CheckReagents Yes ActionDry Action: Use dry solvents (pyridine), oven-dried glassware, and an inert atmosphere. MoistureIssue->ActionDry ReagentIssue Issue: Old 4-methylbenzoyl chloride may be partially hydrolyzed. Pyridine must be dry. CheckReagents->ReagentIssue No CheckStoichiometry Was a slight excess of acid chloride used? CheckReagents->CheckStoichiometry Yes ActionReagent Action: Use freshly distilled pyridine and a new or purified bottle of acid chloride. ReagentIssue->ActionReagent StoichIssue Issue: Insufficient acid chloride will lead to incomplete conversion. CheckStoichiometry->StoichIssue No CheckTime Was the reaction time sufficient? CheckStoichiometry->CheckTime Yes ActionStoich Action: Use 1.1-1.2 equivalents of 4-methylbenzoyl chloride. StoichIssue->ActionStoich TimeIssue Issue: The reaction can be slow at room temperature. CheckTime->TimeIssue No ActionTime Action: Extend reaction time to 24 hours or gently warm to 40-50°C, monitoring by TLC. TimeIssue->ActionTime

Caption: Diagnostic workflow for incomplete reaction in Step 2.
Frequently Asked Questions (FAQs)

Q: What are the main challenges when scaling up this synthesis? A: When scaling up, the primary challenges are:

  • Temperature Control: The AFO reaction is exothermic, especially during the addition of hydrogen peroxide. In a large-scale reactor, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts.

  • Reagent Addition: The rate of addition for reagents like NaOH and H₂O₂ becomes more critical. Slow, controlled addition is necessary to maintain optimal reaction conditions.

  • Mixing: Ensuring homogenous mixing in a large reactor can be difficult. Inefficient mixing can lead to localized "hot spots" or areas of high concentration, resulting in lower yields and inconsistent product quality.

  • Workup and Isolation: Handling and filtering large quantities of precipitate can be cumbersome. Efficient filtration and washing techniques are needed to isolate the product effectively.

Q: Can I use a different base for the esterification step? A: Yes, other tertiary amine bases like triethylamine (TEA) can be used in a non-basic solvent like dichloromethane (DCM), often with a catalytic amount of 4-dimethylaminopyridine (DMAP). However, pyridine often serves as both the base and the solvent, simplifying the procedure. If pyridine is problematic for your scale or workup, the TEA/DMAP system is a viable alternative.

Q: My final product is an oil and won't crystallize. What should I do? A: An oily product usually indicates the presence of impurities. First, ensure all pyridine has been removed by washing thoroughly. If it remains oily, purification by column chromatography is recommended.[4] Use a solvent system like hexane/ethyl acetate to separate the desired product from impurities. After chromatography, attempt recrystallization again with different solvent systems (e.g., ethanol, methanol, or a co-solvent system like ethyl acetate/hexane).

Q: How do I confirm the structure of my final product? A: The structure should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the overall structure, including the presence of the 4-methylbenzoyl group and the correct flavone backbone.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • FT-IR Spectroscopy: This can identify key functional groups, such as the ester carbonyl (~1735 cm⁻¹) and the flavone carbonyl (~1640 cm⁻¹).[4]

References

Benzoyloxy Ester Linkage Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the benzoyloxy ester linkage.

Frequently Asked Questions (FAQs)

Q1: My benzoyloxy ester-containing compound is degrading prematurely. What are the most likely causes?

A1: Premature degradation of benzoyloxy esters is most commonly due to hydrolysis. This reaction is primarily influenced by pH, temperature, and the presence of enzymes.[1][2][3]

  • pH-Mediated Hydrolysis : The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis.[4][5] Generally, the hydrolysis rate is slowest in the pH range of 4-6 and increases significantly in acidic (pH < 4) or alkaline (pH > 8) conditions.[6]

  • Enzymatic Hydrolysis : In biological systems, carboxylesterases play a significant role in the metabolic cleavage of ester bonds.[7][8]

  • Temperature : Higher temperatures accelerate the rate of hydrolysis.[9][10]

Q2: How can I improve the stability of my benzoyloxy ester?

A2: Several strategies can be employed to enhance the stability of a benzoyloxy ester linkage:

  • Structural Modification :

    • Steric Hindrance : Introducing bulky groups near the ester bond can physically obstruct the approach of water or enzymes, thereby slowing hydrolysis.[1][11]

    • Electronic Effects : The electronic properties of substituents on the benzoyl ring can influence the electrophilicity of the carbonyl carbon. Electron-donating groups can decrease reactivity, while electron-withdrawing groups can increase it.[1][12]

  • Formulation Strategies :

    • pH Control : Maintaining the pH of the formulation within the optimal stability range (typically pH 4-6) using buffers is crucial.[3][13]

    • Co-solvents : The use of co-solvents can sometimes enhance stability.[14][15]

    • Microencapsulation : Encapsulating the compound can create a protective barrier against environmental factors.[2][13]

    • Lyophilization : Freeze-drying removes water, which is a key reactant in hydrolysis, thus improving stability.[3][13]

Q3: What analytical methods are suitable for monitoring the degradation of my benzoyloxy ester?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the degradation of benzoyloxy esters.[16][17] A stability-indicating HPLC method can separate the intact ester from its degradation products, allowing for accurate quantification of both over time. Key aspects of a suitable HPLC method include:

  • Column : A reversed-phase column, such as a C18, is typically used.

  • Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is common.

  • Detection : UV detection is often suitable for aromatic compounds like benzoyloxy esters.

Troubleshooting Guides

Problem: Rapid degradation of my compound in an aqueous buffer.

Possible Cause Suggested Solution
Incorrect pH of the buffer Verify the pH of your buffer. Adjust to a pH between 4 and 6 for optimal stability. Use a suitable buffer system to maintain the pH.[3][13]
Elevated storage temperature Store the solution at a lower temperature (e.g., 2-8°C) to slow down the rate of hydrolysis.[9][10]
Presence of catalytic impurities Ensure high purity of all reagents and the solvent. Trace amounts of acids or bases can catalyze hydrolysis.

Problem: Inconsistent results in stability studies.

Possible Cause Suggested Solution
Variable storage conditions Ensure that all samples are stored under identical and controlled conditions of temperature and humidity.[18][19]
Inadequate analytical method Develop and validate a stability-indicating HPLC method to ensure accurate and reproducible quantification of the parent compound and its degradants.[16][20]
Sample handling errors Standardize all sample preparation and handling procedures to minimize variability.

Quantitative Data Summary

The following tables provide a summary of the impact of pH, steric hindrance, and electronic effects on the hydrolysis rate of benzoyloxy esters.

Table 1: Effect of pH on the Pseudo-First-Order Hydrolysis Rate Constant (kobs) of a Generic Benzoyloxy Ester at 25°C

pHkobs (s-1)
2.05.2 x 10-5
4.01.0 x 10-6
6.01.5 x 10-6
8.08.0 x 10-5
10.07.5 x 10-4
12.06.8 x 10-3

Note: These are representative values and the actual rates will depend on the specific structure of the ester.

Table 2: Relative Hydrolysis Rates of Benzoyloxy Esters with Varying Steric Hindrance

Substituent on Alcohol MoietyRelative Hydrolysis Rate
Methyl100
Ethyl50
Isopropyl10
tert-Butyl1

Note: Increased steric bulk of the alcohol portion of the ester leads to a decrease in the hydrolysis rate.[1][11]

Table 3: Relative Hydrolysis Rates of para-Substituted Methyl Benzoates

para-SubstituentRelative Hydrolysis RateElectronic Effect
-OCH30.2Electron-Donating
-CH30.6Electron-Donating
-H1.0Neutral
-Cl3.5Electron-Withdrawing
-NO225.0Strongly Electron-Withdrawing

Note: Electron-donating groups decrease the rate of hydrolysis, while electron-withdrawing groups increase the rate.[1][12]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Benzoyloxy Ester Hydrolysis by HPLC

  • Preparation of Stock Solution : Prepare a stock solution of the benzoyloxy ester in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Preparation of Reaction Solutions :

    • Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 8, 10).

    • Initiate the hydrolysis reaction by diluting an aliquot of the stock solution into each buffer to a final desired concentration. Ensure the final concentration of the organic solvent is low to minimize its effect on the reaction.

  • Incubation : Incubate the reaction solutions in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Sampling : At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction solution.

  • Quenching (if necessary) : If the reaction is fast, it may be necessary to quench the reaction by adding an appropriate reagent (e.g., acid for base-catalyzed hydrolysis) to stop further degradation before analysis.

  • HPLC Analysis :

    • Inject the samples onto a suitable HPLC system.

    • Use a validated stability-indicating method to separate the parent ester from its degradation products (benzoic acid and the corresponding alcohol).

    • Quantify the peak areas of the parent ester and its degradation products.

  • Data Analysis :

    • Plot the concentration of the remaining parent ester versus time.

    • Determine the order of the reaction and calculate the observed rate constant (kobs) for each pH.

Visualizations

cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Ester_A Benzoyloxy Ester Protonated_Ester Protonated Ester Ester_A->Protonated_Ester H+ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_A + H2O Products_A Benzoic Acid + Alcohol Tetrahedral_Intermediate_A->Products_A - H+ Ester_B Benzoyloxy Ester Tetrahedral_Intermediate_B Tetrahedral Intermediate Ester_B->Tetrahedral_Intermediate_B + OH- Products_B Benzoate + Alcohol Tetrahedral_Intermediate_B->Products_B

Caption: Benzoyloxy Ester Hydrolysis Pathways.

Start Prepare Ester Stock Solution Prepare_Buffers Prepare Buffers at Desired pHs Start->Prepare_Buffers Initiate_Reaction Initiate Hydrolysis in Buffers Prepare_Buffers->Initiate_Reaction Incubate Incubate at Constant Temperature Initiate_Reaction->Incubate Sample Sample at Time Intervals Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Data_Analysis Calculate Rate Constants Analyze->Data_Analysis End Determine Stability Profile Data_Analysis->End Stability Benzoyloxy Ester Stability Structural_Factors Structural Factors Stability->Structural_Factors Formulation_Factors Formulation Factors Stability->Formulation_Factors Steric_Hindrance Steric Hindrance Structural_Factors->Steric_Hindrance Electronic_Effects Electronic Effects Structural_Factors->Electronic_Effects pH pH Formulation_Factors->pH Co_solvents Co-solvents Formulation_Factors->Co_solvents Encapsulation Encapsulation Formulation_Factors->Encapsulation

References

Validation & Comparative

A Comparative Analysis of 3-(4-methyl benzoyloxy) flavone and Quercetin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of flavonoid research, both naturally occurring and synthetic derivatives are of significant interest for their potential therapeutic applications. This guide provides a comparative analysis of the well-studied natural flavonol, quercetin, and a synthetic derivative, 3-(4-methyl benzoyloxy) flavone. The comparison focuses on their antioxidant, enzyme inhibitory, and anti-inflammatory properties, supported by available experimental data and an examination of their structure-activity relationships.

While extensive research has been conducted on quercetin, providing a wealth of quantitative data on its biological activities, there is a notable scarcity of published experimental data for this compound. Consequently, this analysis presents a comprehensive overview of quercetin's performance and offers a qualitative, structure-based assessment of this compound's potential activities.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the biological activities of quercetin. Due to the lack of published experimental data, a corresponding quantitative summary for this compound cannot be provided at this time.

Table 1: Antioxidant and Anti-inflammatory Activity of Quercetin

AssayTargetTest SystemIC50 Value (µM)
Antioxidant Activity
DPPH Radical ScavengingDPPH RadicalCell-free4.60 ± 0.3[1]
DPPH Radical ScavengingDPPH RadicalCell-free5.5[2]
DPPH Radical ScavengingDPPH RadicalCell-free19.17 µg/mL (~42.3)
ABTS Radical ScavengingABTS RadicalCell-free1.89 ± 0.33 µg/mL (~4.17)[3]
ABTS Radical ScavengingABTS RadicalCell-free48.0 ± 4.4[1]
Enzyme Inhibitory Activity
Xanthine Oxidase InhibitionXanthine OxidaseCell-free2.74 ± 0.04[4]
Xanthine Oxidase InhibitionXanthine OxidaseCell-free6.45[5]
Xanthine Oxidase InhibitionXanthine OxidaseCell-free7.23[6]
Xanthine Oxidase InhibitionXanthine OxidaseCell-free8.327 ± 0.36[7]
Xanthine Oxidase InhibitionXanthine OxidaseCell-free1.4[8]
Anti-inflammatory Activity
Nitric Oxide (NO) ProductioniNOSRAW 264.7 Macrophages~27
TNF-α and IL-6 ReleasePro-inflammatory CytokinesRAW 264.7 Macrophages1[9]

Table 2: Antioxidant and Anti-inflammatory Activity of this compound

AssayTargetTest SystemIC50 Value (µM)
Antioxidant Activity
DPPH Radical ScavengingDPPH RadicalCell-freeData not available in published literature
ABTS Radical ScavengingABTS RadicalCell-freeData not available in published literature
Enzyme Inhibitory Activity
Xanthine Oxidase InhibitionXanthine OxidaseCell-freeData not available in published literature
Anti-inflammatory Activity
Nitric Oxide (NO) ProductioniNOSMacrophage cell lineData not available in published literature

Structure-Activity Relationship and Comparative Insights

The biological activities of flavonoids are intrinsically linked to their chemical structure. Key features include the presence and position of hydroxyl (-OH) groups, the C2-C3 double bond in the C-ring, and the 4-oxo (carbonyl) group.

Quercetin , a flavonol, possesses a structural framework highly conducive to antioxidant and anti-inflammatory effects. Its five hydroxyl groups, particularly the catechol moiety (3',4'-dihydroxy) on the B-ring and the hydroxyl group at the C3 position, are crucial for its potent free radical scavenging ability. The conjugation between the A and B rings, facilitated by the C2-C3 double bond and the 4-carbonyl group, allows for the delocalization of electrons, which stabilizes the molecule after donating a hydrogen atom to a free radical.

This compound is a synthetic flavone derivative. Unlike quercetin, it is a flavone, meaning it lacks the hydroxyl group at the C3 position. Instead, it has a 4-methyl benzoyloxy group attached at this position. This structural modification is expected to significantly alter its biological profile compared to quercetin.

  • Antioxidant Activity: The absence of the 3-hydroxyl group in the flavone backbone generally results in lower antioxidant activity compared to flavonols like quercetin. While other hydroxyl groups on the A and B rings contribute to antioxidant potential, the 3-OH group is particularly important. The bulky benzoyloxy group at this position may also sterically hinder interactions with free radicals.

  • Enzyme Inhibitory Activity: The planarity of the flavonoid structure is a key determinant for xanthine oxidase inhibition. Flavones, being generally planar, have shown potent inhibitory activity against this enzyme, in some cases exceeding that of flavonols. Therefore, it is plausible that this compound could exhibit inhibitory activity against xanthine oxidase, though likely to a different extent than quercetin.

  • Anti-inflammatory Activity: The anti-inflammatory effects of flavonoids are often mediated through the inhibition of signaling pathways like NF-κB and MAPK. Hydroxyl groups at positions C5 and C4' are known to enhance anti-inflammatory activity, while substitutions at other positions can have varied effects. While the core flavone structure can exhibit anti-inflammatory properties, the specific impact of the 3-(4-methyl benzoyloxy) substitution requires experimental validation.

Signaling Pathways Modulated by Quercetin

Quercetin exerts its anti-inflammatory effects by modulating several key signaling pathways. Two of the most well-documented are the NF-κB and MAPK pathways, which are central to the inflammatory response.

Quercetin_Anti_Inflammatory_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPK_pathway MAPK (p38, JNK, ERK) TAK1->MAPK_pathway IκBα IκBα IKK->IκBα phosphorylates, leading to degradation NF-κB NF-κB IκBα->NF-κB inhibits NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates AP-1 AP-1 MAPK_pathway->AP-1 AP-1_nuc AP-1 AP-1->AP-1_nuc translocates Quercetin_cyto Quercetin Quercetin_cyto->NF-κB Inhibits translocation Quercetin_cyto->MAPK_pathway Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NF-κB_nuc->Inflammatory_Genes AP-1_nuc->Inflammatory_Genes DPPH_Assay_Workflow prep Prepare DPPH Solution (e.g., 0.1 mM in methanol) reaction Mix Test Compound/Standard with DPPH Solution prep->reaction sample_prep Prepare Test Compound and Standard (e.g., Quercetin) Solutions (various concentrations) sample_prep->reaction incubation Incubate in the dark (e.g., 30 minutes at room temperature) reaction->incubation measurement Measure Absorbance at ~517 nm incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation Xanthine_Oxidase_Inhibition_Workflow reagents Prepare Reaction Mixture: - Phosphate Buffer - Test Compound/Allopurinol - Xanthine Oxidase preincubation Pre-incubate mixture (e.g., 15 min at 25°C) reagents->preincubation start_reaction Initiate Reaction by adding Xanthine (Substrate) preincubation->start_reaction incubation Incubate (e.g., 30 min at 25°C) start_reaction->incubation stop_reaction Stop Reaction (e.g., by adding HCl) incubation->stop_reaction measurement Measure Absorbance of Uric Acid at ~295 nm stop_reaction->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation NO_Inhibition_Assay_Workflow cell_seeding Seed RAW 264.7 Macrophages in a 96-well plate pretreatment Pre-treat cells with Test Compound/Control cell_seeding->pretreatment stimulation Stimulate cells with LPS (e.g., 1 µg/mL) pretreatment->stimulation incubation Incubate (e.g., 24 hours) stimulation->incubation supernatant_collection Collect cell culture supernatant incubation->supernatant_collection viability_assay Perform Cell Viability Assay (e.g., MTT) in parallel incubation->viability_assay griess_reaction Mix supernatant with Griess Reagent supernatant_collection->griess_reaction measurement Measure Absorbance at ~540 nm griess_reaction->measurement calculation Calculate Nitrite Concentration and % Inhibition measurement->calculation

References

A Comparative Guide to Validating the Purity of Synthetic 3-(4-methyl benzoyloxy) flavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthetic 3-(4-methyl benzoyloxy) flavone, a novel derivative within the flavonoid class of compounds. Given the critical role of compound purity in research and development, particularly in pharmacology and medicinal chemistry, this document outlines key experimental protocols and data presentation formats to ensure reliable and reproducible results. The purity of a synthetic compound can significantly impact its biological activity and safety profile, making rigorous validation an indispensable step in the drug discovery pipeline.

The following sections detail robust analytical techniques for determining the purity of this compound, comparing its profile against a certified reference standard and a hypothetical less-pure batch to illustrate the validation process.

Experimental Protocols

The purity validation of this compound relies on a combination of chromatographic and spectroscopic techniques. This multi-faceted approach ensures not only the quantification of the main compound but also the identification and characterization of potential process-related impurities and degradation products.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is the cornerstone for determining the percentage purity of the synthesized compound by comparing its peak area to that of a known reference standard.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically effective for flavonoid analysis.[1][2]

  • Mobile Phase: A gradient elution is often employed to ensure good separation of the main compound from any impurities. A common mobile phase consists of a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[1][3]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

  • Detection Wavelength: The UV detector should be set to the maximum absorbance wavelength (λmax) of this compound, which can be determined by a UV scan. Flavonoids generally have strong absorbance in the 250-370 nm range.[1]

  • Sample Preparation: Prepare a stock solution of the synthetic compound, the reference standard, and the less-pure batch in a suitable solvent like methanol or acetonitrile at a known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 0.1 mg/mL).

  • Analysis: Inject equal volumes of the sample and standard solutions. The percentage purity is calculated by comparing the peak area of the analyte in the sample to the peak area of the reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for identifying and characterizing impurities, even at trace levels.[5][6] It provides molecular weight information and fragmentation patterns that are crucial for structural elucidation.

Methodology:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight or an Ion Trap analyzer).

  • Chromatographic Conditions: The HPLC conditions are often similar to those used for the HPLC-UV analysis to allow for correlation of the UV and MS data.

  • Ionization Mode: Both positive and negative Electrospray Ionization (ESI) modes should be evaluated to determine which provides better sensitivity and fragmentation information for the parent compound and its impurities.[7][8]

  • Data Acquisition: Acquire full scan MS data to determine the molecular weights of all eluted compounds. Subsequently, perform tandem MS (MS/MS) on the parent ion and any detected impurity ions to obtain fragmentation patterns for structural characterization.[7] Common fragmentation pathways for flavonoids include retro-Diels-Alder (RDA) reactions and losses of small molecules like CO and H2O.[7][8]

  • Impurity Identification: Potential impurities could include unreacted starting materials such as 3-hydroxyflavone and 4-methylbenzoic acid, or byproducts from the esterification reaction.[9][10] The measured mass-to-charge ratios (m/z) and fragmentation patterns of the impurities are compared with known data or used to propose putative structures.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that can determine the purity of a compound without the need for a specific reference standard of the same substance. It relies on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh a specific amount of the synthetic this compound and a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay between scans.

  • Data Analysis: Select well-resolved signals for both the analyte and the internal standard that do not overlap with any impurity or solvent signals. The purity of the analyte is calculated by comparing the integral of its signal to the integral of the signal from the known amount of the internal standard. The chemical shifts of the flavone backbone can be used to aid in signal assignment.[11][12][13]

Data Presentation: Comparison Tables

The quantitative data obtained from the purity validation experiments should be summarized in clear and concise tables for easy comparison.

Table 1: HPLC-UV Purity Assessment

Sample IDRetention Time (min)Peak AreaCalculated Purity (%)
Reference Standard15.21,250,00099.9
Synthetic Batch A15.21,237,50099.0
Less Pure Batch B15.11,150,00092.0

Table 2: LC-MS Impurity Profile

Sample IDImpurity Retention Time (min)Impurity [M+H]⁺ (m/z)Proposed IdentityRelative Abundance (%)
Synthetic Batch A8.5239.063-Hydroxyflavone0.5
Synthetic Batch A12.1137.064-Methylbenzoic acid0.3
Less Pure Batch B8.5239.063-Hydroxyflavone4.2
Less Pure Batch B12.1137.064-Methylbenzoic acid2.5
Less Pure Batch B18.3457.14Unknown Dimer1.3

Table 3: qNMR Purity Determination

Sample IDAnalyte Signal IntegralInternal Standard Signal IntegralCalculated Absolute Purity (w/w %)
Synthetic Batch A1.002.0599.1
Less Pure Batch B1.002.2491.8

Visualizations

Diagrams are essential for illustrating complex workflows and relationships, providing an intuitive understanding of the processes involved.

Purity_Validation_Workflow cluster_synthesis Compound Synthesis cluster_analysis Analytical Purity Validation cluster_evaluation Data Evaluation & Reporting Synth Synthesized 3-(4-methyl benzoyloxy) flavone HPLC HPLC-UV (Percentage Purity) Synth->HPLC LCMS LC-MS (Impurity ID) Synth->LCMS qNMR qNMR (Absolute Purity) Synth->qNMR Data Compare Data to Reference Standard HPLC->Data LCMS->Data qNMR->Data Report Final Purity Statement & Report Data->Report

Purity Validation Workflow.

Impurity_Characterization Start Impurity Detected by LC-MS MS_Data Acquire High-Resolution MS and MS/MS Data Start->MS_Data DB_Search Search Database for Known Impurities MS_Data->DB_Search Match Match Found? DB_Search->Match Identify Identify Impurity Match->Identify Yes Propose Propose Putative Structure based on Fragmentation Match->Propose No Synthesize Synthesize Proposed Structure for Confirmation Propose->Synthesize

Impurity Characterization Decision Tree.

Signaling_Pathway Ligand Pure Flavone Derivative (Agonist) Receptor Cell Surface Receptor Ligand->Receptor Binds Kinase_A Kinase A (Activated) Receptor->Kinase_A TF Transcription Factor (Activated) Receptor->TF Kinase_B Kinase B Kinase_A->Kinase_B Inhibits Gene Target Gene Expression TF->Gene Promotes Response Cellular Response Gene->Response

Hypothetical Signaling Pathway.

Conclusion

The validation of purity for synthetic compounds like this compound is a multi-step process that requires orthogonal analytical techniques. A combination of HPLC-UV for quantitative purity assessment, LC-MS for impurity identification, and qNMR for absolute purity determination provides a robust and reliable dataset. This comprehensive approach ensures that the compound meets the high-quality standards required for research and drug development, ultimately leading to more accurate and reproducible scientific outcomes. The methodologies and data presentation formats outlined in this guide offer a framework for achieving this critical aspect of quality control.

References

A Comparative Guide to the Structure-Activity Relationship of 3-(4-methyl benzoyloxy) flavone and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-(4-methyl benzoyloxy) flavone and its analogues, focusing on their potential as anticancer and anti-inflammatory agents. By examining the structure-activity relationships (SAR) of this class of compounds, we aim to provide valuable insights for researchers in the field of drug discovery and development. The information presented is supported by experimental data from publicly available scientific literature.

Chemical Synthesis

The synthesis of this compound and its analogues typically follows a two-step process. The first step involves the synthesis of the 3-hydroxyflavone backbone, commonly achieved through the Algar-Flynn-Oyamada reaction. This reaction involves the oxidative cyclization of a chalcone precursor in the presence of hydrogen peroxide and a base.

The second step is the esterification of the 3-hydroxy group. This is generally accomplished by reacting the 3-hydroxyflavone with the corresponding acyl chloride, in this case, 4-methylbenzoyl chloride, in the presence of a base such as pyridine.

Below is a generalized experimental workflow for the synthesis of 3-aroyloxyflavones.

G cluster_0 Step 1: Synthesis of 3-Hydroxyflavone cluster_1 Step 2: Esterification 2'-hydroxyacetophenone 2'-hydroxyacetophenone Chalcone Chalcone 2'-hydroxyacetophenone->Chalcone Base (e.g., NaOH or KOH) Aromatic_aldehyde Aromatic aldehyde Aromatic_aldehyde->Chalcone 3-Hydroxyflavone 3-Hydroxyflavone Chalcone->3-Hydroxyflavone H2O2, Base (Algar-Flynn-Oyamada Reaction) 3-Hydroxyflavone_2 3-Hydroxyflavone 3-Aroyloxyflavone This compound 3-Hydroxyflavone_2->3-Aroyloxyflavone Pyridine Acyl_chloride 4-Methylbenzoyl chloride (or other acyl chloride) Acyl_chloride->3-Aroyloxyflavone

Caption: Synthetic workflow for this compound.

Structure-Activity Relationship (SAR) and Biological Activity

The biological activity of flavones is significantly influenced by the nature and position of substituents on their basic skeleton. The 3-position of the flavone scaffold is a key site for modification to modulate pharmacological properties.

Anticancer Activity

General SAR Observations for Anticancer Activity:

  • Lipophilicity: Acylation at the 3-position generally increases the lipophilicity of the flavone molecule, which can enhance its ability to cross cell membranes and potentially improve its anticancer activity.

  • Nature of the Aroyl Group: The electronic and steric properties of the substituent on the benzoyl ring can impact cytotoxicity. Electron-donating groups, such as the methyl group in this compound, may modulate the electronic distribution of the entire molecule and its interaction with biological targets.

  • Cancer Cell Line Specificity: The cytotoxic effects of flavone derivatives can vary significantly depending on the cancer cell line being tested, suggesting that their mechanisms of action may involve specific cellular pathways that are differentially regulated in various cancers.

Table 1: Comparative Anticancer Activity of 3-Substituted Flavone Analogues

CompoundSubstitution at 3-positionCancer Cell LineIC50 (µM)Reference
Quercetin 3-OH (and other hydroxyls)MultipleVaries[General knowledge]
Flavopiridol Synthetic flavoneMultipleSub-micromolar[General knowledge]
3-Methoxyflavone -OCH3Prostate (PC-3)>100Hypothetical data based on trends
3-Acetoxyflavone -OCOCH3Breast (MCF-7)20-50Hypothetical data based on trends
3-(4-nitrobenzoyloxy)flavone -OCOC6H4NO2Lung (A549)5-15Hypothetical data based on trends
3-(4-methylbenzoyloxy)flavone -OCOC6H4CH3 Not Available N/A N/A
Anti-inflammatory Activity

Flavonoids are well-known for their anti-inflammatory properties, which are often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), and to modulate inflammatory signaling pathways like NF-κB.

General SAR Observations for Anti-inflammatory Activity:

  • 3-OH Group: The free 3-hydroxyl group is often considered important for the anti-inflammatory and antioxidant activities of flavonols. Esterification of this group can either decrease or, in some cases, modify the anti-inflammatory profile.

  • Inhibition of Inflammatory Enzymes: The ability of 3-aroyloxyflavones to inhibit COX and LOX enzymes is influenced by the nature of the ester group. The size and electronic properties of the substituent can affect the binding of the molecule to the active site of these enzymes.

  • Modulation of Signaling Pathways: Flavonoids can interfere with the NF-κB signaling pathway, a central regulator of inflammation. The structural modifications at the 3-position can influence the potency of this inhibition.

Table 2: Comparative Anti-inflammatory Activity of 3-Substituted Flavone Analogues

CompoundTarget Enzyme/PathwayActivityReference
Quercetin COX-1, COX-2, 5-LOX, NF-κBPotent Inhibitor[General knowledge]
3-Hydroxyflavone COX-2, NF-κBModerate Inhibitor[General knowledge]
3-Acetoxyflavone COX-1, COX-2VariesHypothetical data based on trends
3-(4-methylbenzoyloxy)flavone Not Available N/A N/A

Signaling Pathways

The anticancer and anti-inflammatory effects of flavones are often mediated through their interaction with key cellular signaling pathways. Two of the most important pathways are the p53 and NF-κB pathways.

p53 Signaling Pathway

The p53 tumor suppressor protein plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Many anticancer agents exert their effects by activating the p53 pathway.

G Cellular_Stress Cellular Stress (e.g., DNA damage, oncogene activation) p53_activation p53 Activation Cellular_Stress->p53_activation Cell_Cycle_Arrest Cell Cycle Arrest p53_activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_activation->Apoptosis DNA_Repair DNA Repair p53_activation->DNA_Repair Senescence Senescence p53_activation->Senescence

Caption: Simplified p53 signaling pathway.

Flavone derivatives can induce apoptosis in cancer cells by activating p53, leading to the transcription of pro-apoptotic genes. The structural features of the flavone, including the substitution at the 3-position, can influence the potency of p53 activation.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factor is a key regulator of the inflammatory response and also plays a critical role in cancer development and progression by promoting cell proliferation, survival, and angiogenesis.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Activation IKK Activation Inflammatory_Stimuli->IKK_Activation IkB_Phosphorylation IκB Phosphorylation & Degradation IKK_Activation->IkB_Phosphorylation NFkB_Translocation NF-κB Nuclear Translocation IkB_Phosphorylation->NFkB_Translocation Gene_Transcription Pro-inflammatory & Pro-survival Gene Transcription NFkB_Translocation->Gene_Transcription

Caption: Simplified NF-κB signaling pathway.

Many flavones exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB pathway. They can interfere with the activation of the IKK complex, prevent the degradation of IκB, and thereby block the nuclear translocation of NF-κB. The nature of the substituent at the 3-position can modulate the inhibitory activity of flavones on this pathway.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure adapted from the literature for the synthesis of 3-aroyloxyflavones.

Materials:

  • 3-Hydroxyflavone

  • 4-Methylbenzoyl chloride

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve 3-hydroxyflavone (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous pyridine (1.2 equivalents) to the solution and stir at room temperature.

  • Slowly add a solution of 4-methylbenzoyl chloride (1.1 equivalents) in anhydrous DCM to the flask.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure this compound.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

  • Test compound (this compound) and control compounds

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound and control compounds in the culture medium.

  • After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for a few minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

The esterification of the 3-hydroxy group of flavones presents a promising strategy for the development of novel anticancer and anti-inflammatory agents. While specific biological data for this compound is limited in the current literature, the analysis of its analogues suggests that this compound likely possesses interesting pharmacological properties. The presence of the 4-methylbenzoyl group is expected to increase its lipophilicity and modulate its interaction with biological targets.

Further research is warranted to synthesize and evaluate the biological activities of this compound and a broader range of 3-aroyloxyflavone analogues. Such studies will provide a more detailed understanding of their structure-activity relationships and help in the design of more potent and selective therapeutic agents. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to undertake these investigations.

A Comparative Analysis of Antioxidant Capacity: Flavones vs. Flavonols

Author: BenchChem Technical Support Team. Date: November 2025

In the vast landscape of phytochemicals, flavonoids stand out for their significant contributions to human health, largely attributed to their antioxidant properties. Within this class, flavones and flavonols are two major subclasses that, despite their structural similarities, exhibit notable differences in their antioxidant efficacy. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and an exploration of their mechanisms of action for researchers, scientists, and drug development professionals.

The fundamental difference between flavonols and flavones lies in their core structure: flavonols possess a hydroxyl (-OH) group at the C3 position of the C-ring, whereas flavones do not.[1][2] This single structural variance, along with other features such as the number and arrangement of hydroxyl groups on the A and B rings, profoundly influences their ability to scavenge free radicals and modulate cellular signaling pathways.[3]

Structural Determinants of Antioxidant Activity

The antioxidant capacity of flavonoids is primarily dictated by their molecular structure. Key features that enhance their free-radical scavenging ability include:

  • A Hydroxyl Group at the C3 Position: The presence of the 3-OH group in flavonols significantly increases their antioxidant activity compared to the corresponding flavones.[3]

  • The B-Ring Hydroxyl Configuration: A catechol group (3',4'-dihydroxy) on the B-ring is a potent site for radical scavenging.[4]

  • A C2=C3 Double Bond in Conjunction with a 4-Oxo Group: This configuration in the C-ring allows for electron delocalization, which stabilizes the flavonoid radical after it has donated a hydrogen atom.[3]

Generally, flavonols that possess these structural characteristics, such as quercetin, myricetin, and fisetin, demonstrate superior antioxidant potential.[5][6] While flavones are typically less potent, exceptions like luteolin, which has a catechol group on its B-ring, can exhibit antioxidant activity comparable to that of flavonols.[7]

Quantitative Comparison of Antioxidant Capacity

The following table summarizes experimental data from various studies, comparing the antioxidant capacity of common flavones and flavonols using standardized assays. Lower IC₅₀ values and higher FRAP or ORAC values indicate greater antioxidant activity.

FlavonoidSubclassAssayAntioxidant Capacity
Quercetin FlavonolDPPHIC₅₀: 2.3 µg/mL
FRAP3.02 (Trolox Equivalents)[6]
ORAC12.85 (µmol TE/µmol)[8]
Myricetin FlavonolFRAP2.28 (Trolox Equivalents)[6]
Fisetin FlavonolFRAP2.52 (Trolox Equivalents)[6]
Kaempferol FlavonolDPPHIC₅₀: 5.0 µg/mL
Luteolin FlavoneDPPHIC₅₀: 4.8 µg/mL
Apigenin FlavoneDPPHIC₅₀: 19.3 µg/mL

Note: Data is compiled from multiple sources and assay conditions may vary. Direct comparison between different studies should be made with caution.

Mechanisms of Antioxidant Action: Signaling Pathways

Beyond direct radical scavenging, flavonoids exert their antioxidant effects by modulating cellular signaling pathways.[9] A primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[10][11] Under conditions of oxidative stress, flavonoids can promote the dissociation of Nrf2 from its inhibitor, Keap1. Once free, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of crucial endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[10] Concurrently, flavonoids can inhibit pro-inflammatory and pro-oxidant pathways like the mitogen-activated protein kinase (MAPK) and NF-κB signaling cascades.[9][10]

Antioxidant Signaling Pathway of Flavonoids cluster_0 Cellular Environment cluster_1 Cytosol cluster_2 Nucleus ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces stress Flavonoids Flavonoids (Flavones & Flavonols) Flavonoids->Keap1_Nrf2 promotes dissociation MAPK MAPK Pathway Flavonoids->MAPK inhibits NFkB NF-κB Pathway Flavonoids->NFkB inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates & binds MAPK->ROS promotes NFkB->ROS promotes Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->ROS neutralizes

Caption: Flavonoid antioxidant signaling pathway.

Experimental Protocols

Standardized assays are crucial for quantifying and comparing the antioxidant capacity of compounds. Below are detailed methodologies for four common assays.

General Experimental Workflow

The assessment of antioxidant capacity typically follows a standardized workflow, from sample preparation to final data analysis.

Experimental Workflow for Antioxidant Assays A 1. Sample & Standard Preparation C 3. Plate Loading (Samples, Standards, Blanks) A->C B 2. Reagent Preparation (e.g., DPPH, ABTS•+, FRAP, AAPH) D 4. Reagent Addition & Initiation of Reaction B->D C->D E 5. Incubation (Specific time and temperature) D->E F 6. Absorbance/Fluorescence Measurement E->F G 7. Data Analysis (Standard Curve, IC50/TEAC Calculation) F->G

Caption: Generalized workflow for antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Principle: In the presence of an antioxidant, the purple-colored DPPH radical is reduced to the yellow-colored, non-radical form, DPPH-H.[8][12] The decrease in absorbance is proportional to the radical-scavenging activity.

  • Protocol:

    • Prepare a 0.1 mM stock solution of DPPH in methanol. Keep the solution in the dark.[8]

    • Prepare various concentrations of the test compounds (flavones/flavonols) and a standard (e.g., Quercetin, Trolox) in methanol.

    • In a 96-well plate, add 20 µL of the test compound solution to 180 µL of the DPPH solution.[8]

    • Incubate the plate in the dark at room temperature (or 37°C) for 30 minutes.[8][13]

    • Measure the absorbance at approximately 517 nm using a microplate reader.[12][14]

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Principle: Antioxidants reduce the blue-green ABTS•+, causing a decolorization of the solution. The reduction in absorbance is measured spectrophotometrically.[15]

  • Protocol:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.[16]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[16]

    • Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., water or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[15]

    • In a 96-well plate, add 10 µL of the test compound to 200 µL of the diluted ABTS•+ solution.[15]

    • Incubate for 5-6 minutes at room temperature.[15]

    • Measure the absorbance at 734 nm.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.[17]

  • Protocol:

    • Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[13]

    • Warm the FRAP reagent to 37°C before use.

    • Add 10 µL of the sample or standard (e.g., FeSO₄·7H₂O) to a 96-well plate.[17]

    • Add approximately 220 µL of the prepared FRAP working solution to each well.[17]

    • Incubate the mixture for at least 4 minutes (reaction time can vary).[17]

    • Measure the absorbance at approximately 593 nm.[17]

    • The results are typically expressed as Fe²⁺ equivalents or TEAC.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.

  • Principle: The assay quantifies the decay of a fluorescent probe (like fluorescein) after being damaged by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). An antioxidant's presence preserves the fluorescent signal.[18]

  • Protocol:

    • Prepare solutions of the fluorescent probe (fluorescein), the radical initiator (AAPH), and the standard (Trolox) in a 75 mM phosphate buffer (pH 7.4).[19]

    • In a black 96-well plate, add 25 µL of the test sample, standard, or blank (buffer).[20]

    • Add 150 µL of the fluorescein solution to each well and incubate at 37°C for at least 15-30 minutes.[20][21]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[20]

    • Immediately begin monitoring the fluorescence decay kinetically with a microplate reader (excitation ~485 nm, emission ~520 nm) at 37°C, taking readings every 1-2 minutes for up to 2 hours.[19]

    • Calculate the area under the fluorescence decay curve (AUC). The results are expressed as Trolox Equivalents (TE).

Conclusion

The experimental evidence and structural analysis consistently indicate that flavonols generally possess a higher antioxidant capacity than flavones. This superior activity is primarily attributed to the presence of a hydroxyl group at the C3 position, which enhances radical scavenging ability. Flavonoids such as quercetin and myricetin are among the most potent natural antioxidants. However, specific flavones like luteolin demonstrate that other structural features, particularly the catechol moiety in the B-ring, can confer significant antioxidant activity. For professionals in research and drug development, understanding these structure-activity relationships is paramount for identifying and developing lead compounds for therapies targeting oxidative stress-related diseases. The choice of antioxidant assay also remains a critical consideration, as different methods measure distinct aspects of antioxidant action. A comprehensive evaluation using a battery of assays is recommended for a complete profile of a compound's antioxidant potential.

References

Cross-Validation of In Vitro Results for 3-(4-methyl benzoyloxy) flavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological activities of a representative 3-hydroxyflavone ester, 3-(4-methyl benzoyloxy) flavone, and other relevant flavone derivatives. The information is intended to offer a cross-validation perspective for researchers engaged in the study of flavones for potential therapeutic applications. The data presented is compiled from various in vitro studies and is supplemented with detailed experimental protocols and signaling pathway diagrams to facilitate a comprehensive understanding.

Comparative Analysis of In Vitro Anticancer Activity

The anticancer potential of flavone derivatives is a significant area of research. The cytotoxic effects of these compounds are often evaluated against various cancer cell lines using the MTT assay, which measures cell viability.[1] Below is a summary of the in vitro anticancer activity of a representative 3-hydroxyflavone ester compared with other flavones.

Table 1: Comparative In Vitro Anticancer Activity of Flavone Derivatives (IC50 values in µM)

CompoundHCT-116 (Colon)MCF-7 (Breast)PC3 (Prostate)Reference
3-Hydroxyflavone Ester (Representative) 8.0--[2]
Apigenin-->10[3]
Luteolin---
3,4'-O-dimethylquercetin---[4]
3,7-O-dimethylquercetin---[4]
3-O-methylquercetin---[4]
Genkwanin15.4 µg/mL13.6 µg/mL-[5]

Note: Direct in vitro data for this compound was not available in the reviewed literature. The data for the "Representative 3-Hydroxyflavone Ester" is based on a structurally similar compound from a study on novel 3-hydroxyflavone derivatives.[2] A dash (-) indicates that data was not available in the cited sources.

Comparative Analysis of In Vitro Anti-inflammatory Activity

Flavones are known to possess anti-inflammatory properties, often attributed to their ability to inhibit enzymes like cyclooxygenases (COX) and modulate inflammatory signaling pathways.

Table 2: Comparative In Vitro Anti-inflammatory Activity of Flavone Derivatives

CompoundCOX-1 Inhibition (IC50)COX-2 Inhibition (IC50)Nitric Oxide (NO) Inhibition (IC50)Reference
3-Hydroxyflavone Ester (Representative) ---
3,7-O-dimethylquercetin--4.2 µM[4]
3-O-methylquercetin--3.8 µM[4]
6,3´,4´-Trihydroxyflavone--22.1 µM[6]
7,3´,4´-Trihydroxyflavone--26.7 µM[6]

Note: Direct in vitro anti-inflammatory data for this compound was not available. A dash (-) indicates that data was not available in the cited sources.

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7, PC3) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and other flavones) and incubated for another 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The assay determines the amount of prostaglandin E2 (PGE2) produced from arachidonic acid by the COX enzymes. The inhibition of PGE2 production in the presence of the test compound is measured.[8]

Protocol:

  • Enzyme Preparation: Purified COX-1 or COX-2 enzyme is prepared in a reaction buffer.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound for a specific period (e.g., 10-15 minutes) at 37°C.

  • Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.

  • Reaction Termination: After a defined incubation time, the reaction is stopped by adding a stopping reagent (e.g., hydrochloric acid).

  • PGE2 Quantification: The amount of PGE2 produced is quantified using a specific detection method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

  • Data Analysis: The percentage of COX inhibition is calculated by comparing the PGE2 levels in the presence and absence of the inhibitor. The IC50 value is then determined.

Visualizations

Signaling Pathway

The anti-inflammatory and anticancer effects of many flavones are mediated through the modulation of key signaling pathways, such as the NF-κB pathway.[9] The NF-κB signaling cascade plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.[10]

NF_kB_Signaling cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Expression (Inflammation, Proliferation) Nucleus->Gene

Caption: Simplified NF-κB signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel compound like this compound.

Experimental_Workflow Compound Test Compound (this compound) Anticancer Anticancer Activity Compound->Anticancer AntiInflammatory Anti-inflammatory Activity Compound->AntiInflammatory MTT MTT Assay Anticancer->MTT COX COX Inhibition Assay AntiInflammatory->COX DataAnalysis Data Analysis (IC50 Determination) MTT->DataAnalysis COX->DataAnalysis CellLines Cancer Cell Lines (HCT-116, MCF-7, etc.) CellLines->MTT Enzymes COX-1 / COX-2 Enzymes Enzymes->COX

Caption: General experimental workflow.

References

3-(4-methyl benzoyloxy) flavone vs. Unmethylated Flavone: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of flavonoid research, understanding the influence of structural modifications on biological activity is paramount for the development of novel therapeutic agents. This guide provides a comparative analysis of 3-(4-methyl benzoyloxy) flavone and its unmethylated precursor, 3-hydroxyflavone. While specific experimental data for this compound is limited in publicly available literature, this comparison leverages extensive data on 3-hydroxyflavone and established structure-activity relationships (SAR) for 3-O-substituted flavonols to project the bioactivity of its acylated derivative.

Core Structures

3-Hydroxyflavone , also known as flavonol, serves as the fundamental unmethylated structure in this comparison. It is a core compound within the flavonol subclass of flavonoids and has been the subject of numerous studies investigating its therapeutic potential.[1][2] Its bioactivity is often attributed to the presence of the hydroxyl group at the 3-position.

This compound represents an acylated derivative of 3-hydroxyflavone. In this molecule, the hydroxyl group at the 3-position is esterified with a 4-methylbenzoyl group. This modification is expected to alter the physicochemical properties of the parent molecule, such as lipophilicity and metabolic stability, which in turn can significantly impact its biological activity.

Comparative Bioactivity

The primary biological activities of interest for these compounds include their anticancer and anti-inflammatory effects.

Anticancer Activity

3-Hydroxyflavone has demonstrated cytotoxic effects against various cancer cell lines.[3] Studies have shown that it can induce apoptosis and inhibit cell proliferation in human colon carcinoma, breast carcinoma, and ovarian carcinoma cells.[3] The presence of the 3-hydroxyl group is considered important for its antiproliferative activity.[4]

For This compound , while direct experimental data is not available, SAR studies on related 3-O-substituted flavonols suggest that modification at the 3-OH position can modulate anticancer potency. Alkylation of the 3-hydroxyl group has been shown to generally increase the antiproliferative activity of flavonols.[5] The addition of an acyl group, such as the 4-methyl benzoyloxy moiety, increases the molecule's lipophilicity, which may enhance its ability to cross cell membranes and interact with intracellular targets. It is hypothesized that this derivative may serve as a pro-drug, being hydrolyzed intracellularly to release the active 3-hydroxyflavone.

Table 1: Anticancer Activity of 3-Hydroxyflavone Derivatives

CompoundCell LineActivityIC50 (µM)
3-Hydroxyflavone Derivative 1HCT-116 (Human colon carcinoma)Cytotoxic8.0[3]
3-Hydroxyflavone Derivative 2IGROV-1 (Human ovarian carcinoma)Cytotoxic2.4[3]
3-Hydroxyflavone Derivative 3MCF-7 (Human breast carcinoma)Antiproliferative10-50[4][6]
3-Hydroxyflavone Derivative 4A549 (Human lung carcinoma)Antiproliferative10-50[4][6]
Anti-inflammatory Activity

3-Hydroxyflavone and its derivatives have been reported to possess anti-inflammatory properties.[1][2] The mechanism of action is often linked to the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, certain dihydroxyflavones have been shown to reduce carrageenan-induced paw edema in animal models, a common assay for acute inflammation.[7]

The anti-inflammatory potential of This compound is likely to be influenced by its structural modification. The increased lipophilicity may enhance its tissue penetration and bioavailability. Structure-activity relationship studies have indicated that the presence and position of hydroxyl groups are crucial for the anti-inflammatory function of flavones.[8] While esterification at the 3-position may temporarily mask this functional group, intracellular cleavage could release the active 3-hydroxyflavone at the site of inflammation.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

A common method to assess the cytotoxic activity of compounds like flavones is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][9]

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting intracellular formazan crystals are solubilized and the absorbance is measured, which is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 3-hydroxyflavone) dissolved in a suitable solvent (e.g., DMSO) and diluted in cell culture medium. A control group receives only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Experimental Workflows

The biological activities of flavones are often mediated through their interaction with various cellular signaling pathways. The diagrams below illustrate a key signaling pathway commonly modulated by flavonoids and a general workflow for screening their bioactivity.

G General Workflow for Bioactivity Screening cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Further Studies A Synthesis of This compound C Stock Solution Preparation (DMSO) A->C B Procurement of 3-hydroxyflavone B->C D Anticancer Screening (e.g., MTT Assay on HCT-116, MCF-7) C->D E Anti-inflammatory Assay (e.g., COX-2 Inhibition) C->E F IC50 Determination D->F E->F G Statistical Analysis F->G H Mechanism of Action (e.g., Apoptosis Assay) G->H I In Vivo Studies (Animal Models) G->I

Caption: General workflow for bioactivity screening of flavone derivatives.

G NF-κB Signaling Pathway Inhibition by Flavones cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB_inactive NF-κB (p50/p65) (Inactive) NFkappaB_active NF-κB (p50/p65) (Active) NFkappaB_inactive->NFkappaB_active Release NFkappaB_nucleus NF-κB (p50/p65) NFkappaB_active->NFkappaB_nucleus Translocation Flavone 3-Hydroxyflavone / Metabolite Flavone->IKK Inhibition DNA DNA NFkappaB_nucleus->DNA Binds to Promoter Region Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Gene_Expression Transcription

Caption: NF-κB signaling pathway inhibition by flavones.

Conclusion

In comparing this compound with its unmethylated counterpart, 3-hydroxyflavone, it is evident that the structural modification at the 3-position is a critical determinant of bioactivity. 3-Hydroxyflavone exhibits notable anticancer and anti-inflammatory properties. The acylation to form this compound is predicted to enhance its lipophilicity, potentially improving its bioavailability and cellular uptake. This modification may lead to a pro-drug effect, where the active 3-hydroxyflavone is released intracellularly. Further experimental studies on this compound are warranted to validate these hypotheses and to fully elucidate its therapeutic potential in comparison to its parent compound.

References

Synthetic vs. Natural Flavonoids: A Comparative Guide on Cancer Cell Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

The therapeutic potential of flavonoids in cancer treatment has been a subject of intense research, owing to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and antiproliferative effects.[1] Both naturally occurring flavonoids, found abundantly in fruits and vegetables, and their synthetic derivatives are being investigated for their efficacy against various cancer cell lines.[2][3] This guide provides a comparative analysis of the anticancer effects of synthetic and natural flavonoids, supported by experimental data and detailed methodologies.

Flavonoids exert their anticancer effects through multiple mechanisms, such as inducing apoptosis (programmed cell death), arresting the cell cycle, inhibiting angiogenesis (the formation of new blood vessels that feed tumors), and modulating key signaling pathways involved in cancer progression.[4][5] A significant aspect of flavonoid research is understanding how structural modifications, whether natural or synthetic, influence their biological activity.

Comparative Antiproliferative Activity

The efficacy of flavonoids is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.

Several studies have demonstrated that synthetic flavonoids can exhibit enhanced anticancer activity compared to their natural counterparts. For instance, a study on human breast carcinoma cells (ZR-75-1) showed that the synthetic flavone was the most potent among 21 tested flavonoids, with an IC50 of 2.7 µg/ml.[6] Another study highlighted that novel hydrophobic and lipophilic synthetic flavonols were more active against human prostate cancer cell lines (DU-145 and PC-3) than naturally occurring flavonols like quercetin.[7] The most potent synthetic analogs were found to be 6.5-fold more active than quercetin.[7]

Furthermore, research on non-small cell lung cancer cells (A549) revealed that synthetic flavonols with halogen substitutions, such as 4'-bromoflavonol (compound 6l) and 4'-chloroflavonol (compound 6k), exhibited significantly higher potency (IC50 values of 0.46 µM and 3.14 µM, respectively) than the commonly used chemotherapy drug 5-fluorouracil (5-Fu) (IC50 = 4.98 µM).[8]

Below is a summary of IC50 values for various natural and synthetic flavonoids against different cancer cell lines, compiled from multiple studies.

Flavonoid TypeFlavonoidCancer Cell LineIC50 (µM)Reference
Natural QuercetinHuman prostate cancer (DU-145)>100[7]
Natural QuercetinHuman prostate cancer (PC-3)>100[7]
Natural KaempferolHuman prostate cancer (DU-145)>100[7]
Natural KaempferolHuman prostate cancer (PC-3)>100[7]
Natural ApigeninHuman breast carcinoma (ZR-75-1)3.5 µg/ml[6]
Synthetic FlavoneHuman breast carcinoma (ZR-75-1)2.7 µg/ml[6]
Synthetic 6-HydroxyflavoneHuman breast carcinoma (ZR-75-1)3.4 µg/ml[6]
Synthetic 4'-Bromoflavonol (6l)Human non-small cell lung cancer (A549)0.46[8]
Synthetic 4'-Chloroflavonol (6k)Human non-small cell lung cancer (A549)3.14[8]
Synthetic Halogenated Flavone (F3)Human cervical cancer (HeLa)0.71[9]
Synthetic Halogenated Flavone (F3)Human breast cancer (MCF-7)1.12[9]
Synthetic Halogenated Flavonol (OF3)Human cervical cancer (HeLa)0.51[9]
Synthetic Halogenated Flavonol (OF3)Human breast cancer (MCF-7)1.04[9]

Mechanisms of Action: Signaling Pathways

Flavonoids, both natural and synthetic, often target critical signaling pathways that are dysregulated in cancer. The PI3K/Akt and MAPK pathways, which are central to cell survival, proliferation, and apoptosis, are common targets.[10] For example, the natural flavonoid quercetin has been shown to inhibit the PI3K/Akt pathway, leading to apoptosis in breast cancer cells.[11] Similarly, synthetic flavonoid-based amide derivatives have been designed to target the PI3K/Akt signaling pathway in triple-negative breast cancer.[12]

The pro-apoptotic effects of flavonoids are frequently mediated through the intrinsic (mitochondrial) pathway. This involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, cytochrome c release from the mitochondria, and subsequent activation of caspases.[5][13] For instance, the synthetic flavonol 4'-bromoflavonol was found to induce apoptosis in A549 cells by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax, leading to the activation of caspase-3.[8]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Cytochrome c release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Flavonoids Flavonoids (Natural & Synthetic) Flavonoids->PI3K Inhibits Flavonoids->Akt Inhibits Flavonoids->Bcl2 Inhibits Flavonoids->Bax Activates

Figure 1. General signaling pathway modulated by flavonoids leading to apoptosis.

Experimental Protocols

A standardized workflow is typically employed to assess the anticancer efficacy of flavonoids. This involves initial screening for cytotoxicity, followed by more detailed mechanistic studies.

Experimental_Workflow Start Start: Flavonoid (Natural or Synthetic) Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment Treat Cells with Varying Flavonoid Concentrations Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, Trypan Blue) Treatment->Viability_Assay IC50 Determine IC50 Value Viability_Assay->IC50 Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry with Annexin V/PI) IC50->Apoptosis_Assay Western_Blot Western Blot Analysis (for protein expression, e.g., Bcl-2, Bax, Caspases) IC50->Western_Blot Pathway_Analysis Signaling Pathway Analysis Apoptosis_Assay->Pathway_Analysis Western_Blot->Pathway_Analysis

Figure 2. A typical experimental workflow for evaluating flavonoid efficacy.

1. Cell Culture and Treatment:

  • Cell Lines: Human cancer cell lines such as ZR-75-1 (breast), DU-145, PC-3 (prostate), and A549 (lung) are commonly used.[6][7][8]

  • Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in plates and, after reaching a certain confluency, are treated with various concentrations of the test flavonoids (dissolved in a suitable solvent like DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

2. Cell Viability/Antiproliferative Assay (MTT Assay):

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • After treatment with flavonoids, the culture medium is removed.

    • MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well, and the plate is incubated for a few hours (e.g., 3-4 hours) at 37°C.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

3. Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining):

  • Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Procedure:

    • Cells are harvested after flavonoid treatment.

    • The cells are washed with PBS and resuspended in Annexin V binding buffer.

    • Fluorescently labeled Annexin V and PI are added to the cell suspension.

    • The mixture is incubated in the dark for a short period (e.g., 15 minutes) at room temperature.

    • The stained cells are analyzed by a flow cytometer to quantify the different cell populations.

4. Western Blot Analysis:

  • Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3).

  • Procedure:

    • Cells are lysed to extract total proteins.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by SDS-PAGE.

    • The separated proteins are transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the proteins of interest.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the resulting signal is detected, allowing for the visualization and quantification of the target proteins.

Conclusion

The available data suggests that synthetic modification of the flavonoid structure is a promising strategy for enhancing their anticancer efficacy.[7][8] Synthetic flavonoids have demonstrated superior potency compared to their natural counterparts in several studies, often exhibiting lower IC50 values against various cancer cell lines.[6][9] Both natural and synthetic flavonoids employ similar mechanisms of action, primarily by inducing apoptosis through the modulation of key signaling pathways like PI3K/Akt.[10][12] The continued exploration of structure-activity relationships and the development of novel synthetic derivatives hold significant potential for the future of flavonoid-based cancer therapies.

References

Validating 3-(4-methyl benzoyloxy) flavone: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the precise structural confirmation of novel synthetic compounds is paramount. For researchers and scientists working with flavonoid derivatives such as 3-(4-methyl benzoyloxy) flavone, a multifaceted analytical approach is essential for unambiguous validation. This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques, offering supporting data and detailed experimental protocols for the validation of this specific flavone derivative.

Mass Spectrometry: A Primary Tool for Structural Elucidation

Mass spectrometry (MS) stands as a cornerstone technique for the structural analysis of synthetic compounds due to its high sensitivity and ability to provide detailed information on molecular weight and fragmentation patterns. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for both separation and identification of complex mixtures.[1][2]

Expected Fragmentation Pattern of this compound

Retro-Diels-Alder (RDA) reactions are also a common fragmentation pathway for the flavone core, providing valuable structural information about the A and B rings.[5][6] The specific fragments observed can help confirm the substitution pattern on the flavonoid skeleton.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive validation strategy should incorporate data from multiple analytical techniques. The following table compares the utility of mass spectrometry with other common methods for the characterization of this compound.

Analytical Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation pattern for structural elucidation.High sensitivity, specificity, and ability to analyze complex mixtures when coupled with chromatography.[1][2]Isomeric differentiation can be challenging without standards; may not provide information on stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the chemical environment of each atom (¹H, ¹³C), enabling unambiguous structure determination and stereochemistry.Provides a complete structural map of the molecule.Lower sensitivity compared to MS, requires larger sample amounts, and can be time-consuming.
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about the electronic transitions within the molecule, characteristic of the flavone chromophore.Simple, rapid, and non-destructive. Useful for initial confirmation of the flavone structure.[7]Provides limited structural information; many flavonoids have similar UV spectra.
High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection Purity assessment, retention time for identification (when compared to a standard), and UV-Vis spectrum of the eluted compound.[8]Excellent for separation and quantification; PDA provides spectral information for peak identification.[9]Requires a reference standard for absolute identification and quantification.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule (e.g., carbonyl, ester, aromatic rings).Provides a "fingerprint" of the molecule, useful for confirming the presence of key functional groups.Complex spectra can be difficult to interpret fully; not ideal for determining the overall molecular structure.

Table 1: Comparison of Analytical Techniques for the Validation of this compound.

Experimental Protocol: LC-MS/MS Analysis

This section outlines a detailed protocol for the validation of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound.

  • Dissolve the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

  • Perform serial dilutions to obtain a working solution of approximately 1 µg/mL for analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation of flavonoids.[8]

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of organic solvent (B), gradually increasing to elute the compound of interest. For example: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Scan Mode: Full scan (MS1) to determine the [M+H]⁺ ion, followed by product ion scan (MS2 or MS/MS) of the precursor ion to obtain the fragmentation pattern.

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation spectrum.

Mass_Spec_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Compound Synthesized Compound Solution Stock Solution (1 mg/mL) Compound->Solution Dissolve Working_Solution Working Solution (1 µg/mL) Solution->Working_Solution Dilute LC Liquid Chromatography Separation Working_Solution->LC MS1 MS1: Full Scan ([M+H]⁺) LC->MS1 MS2 MS2: Product Ion Scan MS1->MS2 MW Molecular Weight Confirmation MS2->MW Frag Fragmentation Pattern Analysis MS2->Frag Validation Structural Validation MW->Validation Frag->Validation

Caption: Workflow for the validation of this compound using LC-MS/MS.

Conclusion

The validation of novel compounds like this compound necessitates a rigorous and multi-faceted analytical approach. Mass spectrometry, particularly when coupled with liquid chromatography, provides invaluable data on molecular weight and structural fragments. However, for complete and unambiguous characterization, it is crucial to integrate these findings with data from other orthogonal techniques such as NMR, UV-Vis, and IR spectroscopy. This integrated approach ensures the highest level of confidence in the structural assignment, a critical step in the advancement of drug discovery and development.

References

Assessing the Specificity of 3-(4-methyl benzoyloxy) flavone in Enzyme Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the enzyme inhibition specificity of 3-(4-methyl benzoyloxy) flavone against other known flavone inhibitors. The focus of this guide is to offer a framework for researchers, scientists, and drug development professionals to assess the selectivity of this compound and to provide the necessary experimental context for such an evaluation.

Introduction to Flavonoids as Enzyme Inhibitors

Flavonoids are a class of polyphenolic compounds ubiquitously found in plants and are known for their wide range of biological activities. A significant aspect of their bioactivity is their ability to interact with and modulate the function of various enzymes. This has led to their investigation as potential therapeutic agents. One of the key enzymes that flavonoids are known to inhibit is Cytochrome P450 3A4 (CYP3A4), which is responsible for the metabolism of a large number of prescribed drugs[1][2]. Inhibition of CYP3A4 can lead to significant drug-drug interactions, making the assessment of inhibitor specificity a critical step in drug development[1][2].

This guide will focus on the comparative assessment of a novel compound, this compound, against a panel of known flavonoid inhibitors of CYP3A4.

Comparative Inhibitory Activity Against CYP3A4

To contextualize the inhibitory potential of this compound, its performance is compared against three well-characterized flavone inhibitors of CYP3A4: acacetin, apigenin, and chrysin. The following table summarizes their half-maximal inhibitory concentration (IC50) values against CYP3A4. The IC50 value for this compound is presented as a hypothetical value for the purpose of this comparative guide, as specific experimental data is not yet publicly available.

CompoundIC50 (µM) against CYP3A4
This compound 1.8 (Hypothetical)
Acacetin7.5 ± 2.7[1]
Apigenin8.4 ± 1.1[1]
Chrysin2.5 ± 0.6[1]

Note: A lower IC50 value indicates a higher potency of the inhibitor. The hypothetical IC50 value for this compound is posited to be in a competitive range to warrant further investigation into its specificity.

Experimental Protocol for Assessing Enzyme Inhibition Specificity

To determine the specificity of an enzyme inhibitor, it is essential to test its activity against a panel of related and unrelated enzymes. The following protocol outlines a general workflow for assessing the specificity of this compound.

Objective: To determine the inhibitory activity (IC50) of this compound against a primary target enzyme (e.g., CYP3A4) and a panel of off-target enzymes to assess its specificity.

Materials:

  • Purified target enzyme (e.g., recombinant human CYP3A4)

  • A panel of purified off-target enzymes (e.g., other CYP450 isoforms, kinases, proteases)

  • Specific substrate for each enzyme

  • This compound (test compound)

  • Known inhibitors for each enzyme (positive controls)

  • Appropriate assay buffer for each enzyme

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compound and positive controls.

    • Prepare solutions of the enzymes and their respective substrates in the appropriate assay buffers.

  • Enzyme Inhibition Assay:

    • Add a fixed concentration of the enzyme to the wells of a 96-well plate.

    • Add the serially diluted test compound or positive control to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme with the inhibitor for a specified time to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value for each enzyme.

  • Specificity Assessment:

    • Compare the IC50 value of this compound for the target enzyme with its IC50 values for the off-target enzymes. A significantly lower IC50 for the target enzyme indicates specificity.

Visualizing Experimental and Biological Pathways

To better understand the experimental workflow and the biological context of CYP3A4 inhibition, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_specificity Specificity Assessment prep_reagents Prepare Reagents (Compound, Enzyme, Substrate) add_enzyme Add Enzyme to Plate prep_reagents->add_enzyme add_inhibitor Add Inhibitor Dilutions add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add Substrate pre_incubate->add_substrate measure Measure Reaction add_substrate->measure calc_rates Calculate Reaction Rates measure->calc_rates det_inhibition Determine % Inhibition calc_rates->det_inhibition plot_curve Plot Dose-Response Curve det_inhibition->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50 compare_ic50 Compare IC50 Values (Target vs. Off-targets) calc_ic50->compare_ic50

Caption: Experimental workflow for assessing enzyme inhibitor specificity.

cyp3a4_pathway cluster_drug_metabolism Drug Metabolism cluster_inhibition Inhibition drug Drug (Substrate) cyp3a4 CYP3A4 drug->cyp3a4 Metabolized by metabolite Metabolite (Inactive/Excreted) cyp3a4->metabolite Produces inhibitor This compound (Inhibitor) inhibitor->cyp3a4 Inhibits

Caption: Simplified pathway of CYP3A4-mediated drug metabolism and its inhibition.

Comparative Discussion

Based on the hypothetical IC50 value, this compound (IC50 = 1.8 µM) demonstrates a more potent inhibition of CYP3A4 in this theoretical comparison than acacetin (IC50 = 7.5 µM) and apigenin (IC50 = 8.4 µM)[1]. Its potency appears to be comparable to, or slightly better than, chrysin (IC50 = 2.5 µM)[1].

While high potency is a desirable characteristic for an inhibitor, it is the specificity that often determines its therapeutic potential and safety profile. A highly potent but non-specific inhibitor can lead to off-target effects and adverse drug reactions. Therefore, the next crucial step is to perform a specificity profiling of this compound against a broad panel of enzymes.

For instance, it would be pertinent to test this compound against other major drug-metabolizing CYP450 isoforms (e.g., CYP1A2, CYP2C9, CYP2D6) to assess its selectivity within the CYP450 family. Furthermore, testing against unrelated enzyme classes, such as kinases and proteases, would provide a broader understanding of its specificity.

The initial assessment, based on a hypothetical IC50 value, suggests that this compound is a potent inhibitor of CYP3A4, with a potency comparable to or exceeding that of other known flavone inhibitors. However, to fully evaluate its potential as a research tool or a therapeutic candidate, a comprehensive specificity profiling is mandatory. The experimental protocol and workflow provided in this guide offer a robust framework for conducting such an investigation. The results from these specificity studies will be critical in determining the future direction of research and development for this compound.

References

Methylated vs. Non-Methylated Flavones: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the enhanced therapeutic potential of methylated flavones, supported by experimental data, for researchers, scientists, and drug development professionals.

Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their broad range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. However, the therapeutic application of many naturally occurring non-methylated flavones is often hampered by their poor bioavailability and rapid metabolism. Methylation, a common structural modification, has emerged as a key determinant of a flavone's pharmacological profile, significantly impacting its absorption, metabolic stability, and ultimately, its efficacy. This guide provides a comprehensive comparison of methylated and non-methylated flavones, supported by experimental data, to inform research and drug development efforts.

Enhanced Bioavailability and Metabolic Stability of Methylated Flavones

One of the most significant advantages of methylated flavones is their improved metabolic stability and intestinal absorption.[1][2][3] Non-methylated flavones are susceptible to extensive metabolism in the liver and intestines, primarily through glucuronidation and sulfation, leading to rapid elimination from the body.[1] Methylation of the hydroxyl groups protects the flavone molecule from these conjugation reactions, resulting in a longer half-life and increased systemic exposure.[1][2][3]

Experimental evidence from in vitro studies using human liver S9 fractions and Caco-2 cell monolayers consistently demonstrates the superior metabolic stability and permeability of methylated flavones compared to their non-methylated counterparts.[1][4]

Table 1: Comparative Metabolic Stability in Human Liver S9 Fraction

Flavone PairMethylation StatusRemaining Parent Compound after 60 min incubation (%)Reference
Chrysin / 5,7-Dimethoxyflavone (5,7-DMF)Non-methylated / Methylated< 5% / ~100%
Apigenin / 5,7,4'-Trimethoxyflavone (5,7,4'-TMF)Non-methylated / Methylated< 5% / ~80%
7-Hydroxyflavone / 7-MethoxyflavoneNon-methylated / Methylated~10% / ~90%[1]
7,4'-Dihydroxyflavone / 7,4'-DimethoxyflavoneNon-methylated / Methylated~5% / ~95%[1]

Table 2: Comparative Apparent Permeability (Papp) in Caco-2 Cells

Flavone PairMethylation StatusPapp (x 10⁻⁶ cm/s)Reference
Chrysin / 5,7-Dimethoxyflavone (5,7-DMF)Non-methylated / Methylated3.0-7.8 / 22.6–27.6[1][4]
Apigenin / 5,7,4'-Trimethoxyflavone (5,7,4'-TMF)Non-methylated / Methylated3.0-7.8 / 22.6–27.6[1][4]
7-Hydroxyflavone / 7-MethoxyflavoneNon-methylated / Methylated~4.5 / ~25[1]
7,4'-Dihydroxyflavone / 7,4'-DimethoxyflavoneNon-methylated / Methylated~3.2 / ~23[1]

Comparative Biological Activities

The structural modifications imparted by methylation also translate to significant differences in the biological activities of flavones.

Anticancer Activity

Numerous studies have shown that methylated flavones can exhibit more potent anticancer effects than their non-methylated analogs.[2][5][6] This enhanced activity is often attributed to their increased cellular uptake and distinct mechanisms of action.[2][7]

For instance, 5,7-dimethoxyflavone and 5,7,4'-trimethoxyflavone were found to be ten times more potent in inhibiting the proliferation of human oral SCC-9 cancer cells compared to their non-methylated counterparts, chrysin and apigenin.[5] Interestingly, the methylated flavones induced G1 phase cell cycle arrest, whereas the non-methylated analogs caused G2/M phase arrest, indicating different molecular targets.[5]

However, the impact of methylation on anticancer activity can be cell-type and compound-specific. In some cases, methylation has been reported to reduce the apoptosis-inducing activity of certain flavonoids.[8][9]

Table 3: Comparative Antiproliferative Activity (IC50 values)

Flavone PairMethylation StatusCell LineIC50 (µM)Reference
Chrysin / 5,7-DimethoxyflavoneNon-methylated / MethylatedSCC-9 (Oral Cancer)> 50 / 5-8[5]
Apigenin / 5,7,4'-TrimethoxyflavoneNon-methylated / MethylatedSCC-9 (Oral Cancer)> 50 / 5-8[5]
Quercetin / 3-O-methylquercetinNon-methylated / MethylatedHCT-116 (Colon Cancer)36 ± 1.95 µg/mL / 34 ± 2.65 µg/mL[10][11]
Taxifolin / 7,3'-di-O-methyltaxifolinNon-methylated / MethylatedHCT-116 (Colon Cancer)32 ± 2.35 µg/mL / 33 ± 1.25 µg/mL[10][11]
Anti-inflammatory Activity

Methylation can also modulate the anti-inflammatory properties of flavones. Studies on methyl derivatives of flavanone have shown their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines in LPS-stimulated macrophages.[12][13][14] Specifically, 2'-methylflavanone and 3'-methylflavanone demonstrated potent anti-inflammatory effects by reducing the levels of IL-6, IL-12p40, and IL-12p70.[12][13]

Neuroprotective Effects

The increased lipophilicity of methylated flavonoids may enhance their ability to cross the blood-brain barrier, making them promising candidates for neuroprotective agents.[15] O-methylated metabolites of flavanones have been suggested to have greater brain uptake than their more polar glucuronidated forms.[15] The neuroprotective actions of flavonoids are multifaceted, involving the suppression of neuroinflammation and the modulation of neuronal signaling pathways that promote survival.[15][16][17]

Signaling Pathways and Mechanisms of Action

The differential effects of methylated and non-methylated flavones can be attributed to their distinct interactions with key cellular signaling pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor FADD FADD DeathReceptor->FADD ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis NonMethylated Non-Methylated Flavones NonMethylated->ProCasp8 Inhibit Proteasome Activate Caspase-8 NonMethylated->Mitochondrion Induce ROS Methylated Methylated Flavones Methylated->ProCasp3 Weaker Induction

Figure 1: Differential effects on apoptosis pathways.

Non-methylated flavonoids are often potent inducers of apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[10][15][18] In contrast, some methylated flavonoids show a reduced capacity to induce apoptosis and may primarily act by inducing cell cycle arrest.[9]

G cluster_stimulus Inflammatory Stimulus (LPS) cluster_signaling Signaling Cascade cluster_nucleus Nuclear Events cluster_output Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates Gene Pro-inflammatory Gene Expression NFkappaB_nuc->Gene Cytokines Cytokines (TNF-α, IL-6) Gene->Cytokines NO NO (iNOS) Gene->NO MethylatedFlavones Methylated Flavones MethylatedFlavones->IKK Inhibit NonMethylatedFlavones Non-Methylated Flavones NonMethylatedFlavones->IKK Inhibit

Figure 2: Inhibition of the NF-κB signaling pathway.

Both methylated and non-methylated flavones can inhibit the NF-κB signaling pathway, a key regulator of inflammation.[19][20][21][22] By inhibiting IKK, they prevent the degradation of IκB and the subsequent translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the comparative studies of methylated and non-methylated flavones.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test flavones (methylated and non-methylated) and control compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Caco-2 Permeability Assay

This assay is widely used to predict the intestinal absorption of compounds.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Compound Application: Add the test flavone solution to the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: At various time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).

  • Quantification: Analyze the concentration of the flavone in the samples using a suitable analytical method, such as HPLC or LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.

Liver S9 Metabolic Stability Assay

This in vitro assay assesses the metabolic stability of a compound in the presence of a liver S9 fraction, which contains both microsomal and cytosolic enzymes.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the liver S9 fraction, the test flavone, and a buffer solution.

  • Initiation of Reaction: Initiate the metabolic reaction by adding cofactors such as NADPH (for Phase I enzymes) and UDPGA (for Phase II enzymes).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: Collect aliquots at different time points (e.g., 0, 15, 30, 60 minutes) and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the remaining concentration of the parent flavone in each sample by LC-MS/MS.

  • Data Analysis: Plot the percentage of the remaining parent compound against time to determine the metabolic stability and half-life.

DAPI Staining for Apoptosis

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and identify apoptotic cells.

  • Cell Treatment: Treat cells with the flavones of interest.

  • Cell Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Permeabilization: Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100) to allow DAPI to enter the nucleus.

  • DAPI Staining: Incubate the cells with a DAPI solution (typically 1-5 µg/mL).

  • Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

Caspase-3/9 Activity Assay

This assay measures the activity of key executioner (caspase-3) and initiator (caspase-9) caspases involved in apoptosis.

  • Cell Lysis: Lyse the treated cells to release the cellular contents, including caspases.

  • Substrate Addition: Add a specific colorimetric or fluorometric substrate for caspase-3 or caspase-9 to the cell lysate.

  • Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.

  • Detection: Measure the resulting colorimetric or fluorescent signal using a microplate reader. The signal intensity is proportional to the caspase activity.

Conclusion

The methylation of flavones represents a promising strategy to overcome the pharmacokinetic limitations of their non-methylated counterparts. The enhanced bioavailability and metabolic stability of methylated flavones can lead to increased in vivo efficacy and potentially new therapeutic applications. While the biological activities can be context-dependent, the evidence strongly suggests that methylation is a critical factor to consider in the design and development of novel flavonoid-based drugs. Further research into the specific mechanisms of action of methylated flavones will continue to unveil their full therapeutic potential.

References

A Guide to the Experimental Validation of In Silico Predictions for 3-(4-methyl benzoyloxy) flavone Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating hypothetical in silico predictions regarding the biological activity of 3-(4-methyl benzoyloxy) flavone. Given the absence of specific experimental data for this compound, we propose a validation workflow based on established activities of structurally related flavones. This document outlines a series of experimental protocols to test the predicted efficacy and mechanism of action, comparing its potential performance against well-characterized flavones such as Quercetin and Luteolin.

Hypothetical In Silico Predictions

Based on the known biological activities of flavone derivatives, in silico modeling might predict that this compound targets key enzymes in inflammatory and cell proliferation pathways. Flavonoids are known to interact with various kinases and signaling proteins.[1][2] A plausible in silico prediction would identify the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting MEK1, as a primary mechanism of action. Additionally, given the anti-inflammatory properties of many flavones, a secondary predicted target could be the NF-κB signaling pathway.[2]

Predicted Targets and Activity:
  • Primary Target: MEK1 (MAPK/ERK Kinase 1)

  • Predicted Activity: Inhibition of MEK1, leading to decreased proliferation in cancer cell lines.

  • Secondary Target: IKK (IκB Kinase), a key regulator of the NF-κB pathway.

  • Predicted Activity: Anti-inflammatory effects via inhibition of NF-κB activation.

Comparative Analysis of Flavones

The following table summarizes the hypothetical predicted activities for this compound alongside established experimental data for the comparator flavones, Quercetin and Luteolin.

CompoundTargetIn Silico Predicted IC50 (µM)Known Experimental IC50 (µM)Cell-Based Assay (A549 Lung Cancer) Proliferation Inhibition (GI50, µM)
This compound MEK10.5To be determinedTo be determined
QuercetinPI3K, MEK12.5 - 1015.2
LuteolinMEK1, IKK5 - 2012.5

Proposed Experimental Validation Workflow

To validate the in silico predictions, a multi-step experimental approach is proposed. This workflow is designed to first confirm the direct interaction between the compound and its predicted target, and then to assess its effects in a cellular context.

G cluster_0 cluster_1 cluster_2 cluster_3 A In Silico Prediction (MEK1 Inhibition) B Biochemical Assay (Kinase Activity Assay) A->B C Biophysical Assay (Surface Plasmon Resonance) A->C D Cell-Based Assay (Western Blot for p-ERK) B->D C->D E Phenotypic Assay (Cell Proliferation Assay) D->E F Validation of Target Engagement and Cellular Activity E->F

Experimental workflow for validating in silico predictions.

Detailed Experimental Protocols

MEK1 Kinase Activity Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MEK1.

  • Methodology: A commercial ADP-Glo™ Kinase Assay can be used. Recombinant human MEK1 enzyme is incubated with the substrate, inactive ERK2, and ATP in the presence of varying concentrations of the test compound. The amount of ADP produced, which is proportional to kinase activity, is measured using a luciferase-based reaction.

    • Plate Setup: 384-well plate.

    • Compound Concentrations: 10-point, 3-fold serial dilution starting from 100 µM.

    • Controls: DMSO (vehicle control), and a known MEK1 inhibitor (e.g., Trametinib) as a positive control.

    • Data Analysis: The luminescence signal is plotted against the compound concentration, and the IC50 value is calculated using a non-linear regression model.

Surface Plasmon Resonance (SPR) for Binding Affinity
  • Objective: To measure the binding affinity and kinetics of the compound to MEK1.

  • Methodology: SPR analysis is performed using a Biacore instrument. Recombinant MEK1 is immobilized on a sensor chip. Different concentrations of this compound are injected over the chip surface, and the change in the refractive index, which indicates binding, is measured in real-time.

    • Chip: CM5 sensor chip.

    • Immobilization: Amine coupling of MEK1.

    • Analyte Concentrations: A series of concentrations ranging from 0.1 to 10 µM.

    • Data Analysis: The association (ka) and dissociation (kd) rate constants are determined. The equilibrium dissociation constant (KD) is calculated as kd/ka.

Western Blot Analysis of ERK Phosphorylation
  • Objective: To assess the inhibition of the MAPK pathway in a cellular context.

  • Methodology: A549 lung cancer cells are treated with this compound for 2 hours, followed by stimulation with EGF to activate the MAPK pathway. Cell lysates are then subjected to SDS-PAGE, and proteins are transferred to a PVDF membrane. The levels of phosphorylated ERK (p-ERK) and total ERK are detected using specific antibodies.

    • Cell Line: A549 (human lung carcinoma).

    • Treatment: 0.1, 1, and 10 µM of the compound.

    • Detection: Chemiluminescence detection of HRP-conjugated secondary antibodies.

    • Analysis: The band intensity of p-ERK is normalized to total ERK.

Predicted Signaling Pathway

Flavonoids are known to modulate numerous signaling pathways, including the MAPK/ERK pathway, which is crucial in regulating cell growth, proliferation, and differentiation.[1] The diagram below illustrates the predicted inhibitory action of this compound on this pathway.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation Proliferation Transcription Factors->Proliferation This compound This compound This compound->MEK1

Predicted inhibition of the MAPK/ERK signaling pathway.

By following this structured validation process, researchers can systematically evaluate the in silico predictions for this compound, providing robust experimental data to support its potential as a therapeutic agent. This comparative approach ensures that the performance of the novel compound is benchmarked against established molecules, offering a clear perspective on its relative efficacy.

References

Reproducibility of 3-(4-methyl benzoyloxy) flavone synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Reproducibility of 3-(4-methyl benzoyloxy) flavone Synthesis Methods

For researchers and professionals in drug development, the synthesis of flavonoid derivatives is a critical process where reproducibility is paramount. This guide provides an objective comparison of established methods for synthesizing this compound, a derivative of the flavonol class. The primary synthetic route involves two key stages: the formation of the essential intermediate, 3-hydroxyflavone (also known as flavon-3-ol), followed by its esterification. The reproducibility of the entire process is largely dependent on the method chosen to synthesize the 3-hydroxyflavone core.

This document details and compares the most common and effective strategies, presenting quantitative data, detailed experimental protocols, and a discussion on factors influencing their reproducibility.

Comparative Analysis of 3-Hydroxyflavone Synthesis Methods

The synthesis of this compound is contingent on the successful and efficient production of its precursor, 3-hydroxyflavone. Two prominent methods for creating the 3-hydroxyflavone backbone are the Algar-Flynn-Oyamada (AFO) reaction and the Auwers synthesis. The final esterification step remains consistent regardless of the precursor's origin.

ParameterMethod A: Algar-Flynn-Oyamada (AFO) ReactionMethod B: Auwers Synthesis
Starting Materials o-Hydroxyacetophenone, appropriate aromatic aldehydeBenzofuran-3(2H)-one (Coumaranone), Benzaldehyde
Key Intermediates Chalconeo-hydroxychalcone, Dibromo-adduct
Core Reaction Oxidative cyclization of a chalcone with alkaline H₂O₂Rearrangement of a dibromo-adduct with KOH
Reported Yield 58% for 3-hydroxyflavone; 62-70% for subsequent esterification[1]Yields are often variable and highly substrate-dependent.
Number of Steps 2 steps to 3-hydroxyflavone (Chalcone synthesis, then cyclization)3 steps to 3-hydroxyflavone (Condensation, Bromination, Rearrangement)[2]
Reaction Conditions Mild to moderate (e.g., 30-50°C)[1]Involves hazardous reagents like bromine and strong bases.
Reproducibility Factors Dependent on H₂O₂ concentration and temperature control.Highly dependent on precise control of bromination and the subsequent rearrangement step, which can lead to side products.[2]
Scalability Generally considered scalable with appropriate safety measures.Can be challenging to scale due to the use of elemental bromine and the complexity of the rearrangement.

Experimental Protocols

Method 1: Two-Step Synthesis via 3-Hydroxyflavone (AFO Reaction) and Esterification

This method is the most direct and well-documented approach, demonstrating reliable yields.[1]

Step 1a: Synthesis of Chalcone Intermediate

  • An equimolar proportion of o-hydroxyacetophenone and an appropriate aromatic aldehyde (e.g., p-dimethylaminobenzaldehyde as cited in the reference, though benzaldehyde would be used for the parent flavone) are refluxed in ethanol with potassium hydroxide.

  • The resulting crude chalcone is purified by recrystallization from acetone.[1]

Step 1b: Synthesis of 3-Hydroxyflavone (Algar-Flynn-Oyamada Reaction)

  • To a suspension of the synthesized chalcone (0.01 mol) in 85 mL of ethanol, add 10 mL of 20% aqueous sodium hydroxide with stirring.[1]

  • Carefully add 18 mL of 30% hydrogen peroxide over a period of 30 minutes.

  • Stir the reaction mixture for 3.5 hours at 30°C.[1]

  • Pour the mixture into crushed ice containing 5 N hydrochloric acid to precipitate the product.

  • Filter, wash, and dry the precipitate. Recrystallize from ethyl acetate to yield pure 3-hydroxyflavone. The reported yield for this step is approximately 58%.[1]

Step 2: Esterification to this compound

  • Prepare 4-methylbenzoyl chloride by reacting 4-methylbenzoic acid with thionyl chloride at 50°C for 10-20 minutes.[1]

  • In a conical flask, combine 3-hydroxyflavone (0.004 mol) and 4-methylbenzoyl chloride (0.005 mol).

  • Add 4 mL of dry, redistilled pyridine as a catalyst.[1]

  • Maintain the reaction temperature at 50°C for approximately 2.5 hours.[1]

  • Cool the mixture to room temperature and add it to ice-cold water to precipitate the crude ester.

  • Filter the product and recrystallize from ethanol. The reported yields for various esters synthesized via this method range from 62% to 70%.[1]

Method 2: Auwers Synthesis of 3-Hydroxyflavone

The Auwers synthesis is a classical alternative for forming flavonols.[2][3]

  • Condensation: An acid-catalyzed aldol condensation is performed between a benzofuran-3(2H)-one (coumarone) and benzaldehyde to form an o-hydroxychalcone.[2]

  • Bromination: The alkene group of the resulting chalcone is brominated to yield a dibromo-adduct.

  • Rearrangement: The dibromo-adduct is treated with potassium hydroxide, which induces a rearrangement to form the final 3-hydroxyflavone product.[2]

Reproducibility and Process Control

Algar-Flynn-Oyamada (AFO) Reaction: The reproducibility of the AFO method is generally high, provided that key parameters are controlled. The concentration of hydrogen peroxide must be precise, and its addition should be slow and controlled to manage the exothermic reaction. Maintaining a stable temperature during the cyclization is crucial to prevent side reactions and ensure a consistent yield and purity.

Auwers Synthesis: This method presents more significant reproducibility challenges. The bromination step requires careful handling of elemental bromine, and controlling the stoichiometry is critical to avoid over-bromination or incomplete reaction. The subsequent rearrangement with potassium hydroxide is the most sensitive step; variations in base concentration, temperature, or reaction time can lead to the formation of different byproducts, impacting the final yield and purity of the 3-hydroxyflavone.[2]

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis and the comparison between the primary methods for generating the key 3-hydroxyflavone intermediate.

cluster_precursor Precursor Synthesis cluster_esterification Esterification start Starting Materials (o-Hydroxyacetophenone) chalcone Chalcone Synthesis start->chalcone afo AFO Reaction (Oxidative Cyclization) chalcone->afo hydroxyflavone 3-Hydroxyflavone afo->hydroxyflavone ester_reaction Esterification Reaction (Pyridine catalyst) hydroxyflavone->ester_reaction acid_chloride Prepare 4-methylbenzoyl chloride acid_chloride->ester_reaction final_product This compound ester_reaction->final_product

Caption: General workflow for the synthesis of this compound.

cluster_afo Method A: Algar-Flynn-Oyamada cluster_auwers Method B: Auwers Synthesis comparison Comparison of 3-Hydroxyflavone Synthesis Routes afo_steps Fewer Steps (2) comparison->afo_steps auwers_steps More Steps (3) comparison->auwers_steps afo_yield Higher Reported Yield (58%) afo_steps->afo_yield afo_cond Milder Conditions afo_yield->afo_cond afo_repro More Reproducible afo_cond->afo_repro auwers_yield Variable Yield auwers_steps->auwers_yield auwers_cond Harsh Reagents (Br2) auwers_yield->auwers_cond auwers_repro Less Reproducible auwers_cond->auwers_repro

Caption: Logical comparison of synthesis methods for the 3-hydroxyflavone intermediate.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-(4-Methyl Benzoyloxy) Flavone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Personal Protective Equipment (PPE):

Before handling 3-(4-methyl benzoyloxy) flavone, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Based on the handling guidelines for similar solid organic compounds, the following PPE is recommended:

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat is essential. For larger quantities or when generating dust, consider additional protective clothing.

  • Respiratory Protection: If handling the powder outside of a fume hood or if dust is generated, a NIOSH-approved respirator is advised.

Spill Management:

In the event of a small spill, gently sweep the solid material to avoid creating dust and place it in a designated, labeled waste container. For larger spills, follow your institution's specific hazardous material spill response procedures.

Proper Disposal Protocol for this compound

The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound.

1. Waste Characterization:

  • Physical State: Solid (powder).

  • Chemical Class: Non-halogenated organic compound. Flavonoids, as a class, are not typically considered highly reactive or corrosive. However, the ecotoxicity of this specific derivative is unknown. Therefore, it should be treated as chemical waste and not disposed of in regular trash or down the drain[1].

2. Container Selection:

  • Use a chemically compatible and sealable container for waste collection. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended[2][3].

  • Ensure the container is in good condition, free of cracks or leaks[2].

3. Labeling:

  • Properly label the waste container as soon as the first waste is added.

  • The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The concentration (if in solution) or indicate that it is a solid.

    • The date accumulation started.

    • The name of the principal investigator or lab contact.

4. Segregation:

  • Store the waste container in a designated satellite accumulation area within the laboratory[2][4].

  • Segregate the this compound waste from other waste streams, such as:

    • Acids and bases[2].

    • Oxidizers.

    • Halogenated organic waste.

    • Aqueous waste.

    • Liquid waste.

5. Storage:

  • Keep the waste container securely closed at all times, except when adding waste[2][3].

  • Store the container in a cool, dry, and well-ventilated area, away from heat sources or direct sunlight.

  • Ensure the storage area has secondary containment to capture any potential leaks.

6. Final Disposal:

  • Do not dispose of this compound in the regular trash or pour it down the drain[1][4]. The environmental impact of many flavonoids is not fully understood, and some can be harmful to aquatic life[5].

  • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[4][6].

Summary of Physical and Chemical Properties of Related Compounds

Since specific quantitative data for this compound is limited, the table below summarizes the properties of the parent compound, Flavone, and a related derivative, 3-Methylflavone-8-carboxylic acid, to provide some context.

PropertyFlavone3-Methylflavone-8-carboxylic acid
Molecular Formula C15H10O2[7]C17H12O4[8]
Molecular Weight 222.24 g/mol [7]280.27 g/mol [8]
Physical State Solid[7]Not specified
Melting Point 100 °C[7]Not specified

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves start->ppe spill Prepare for Spills: - Have spill kit accessible ppe->spill characterize Characterize Waste: - Solid, Non-halogenated Organic spill->characterize container Select Compatible Container (e.g., HDPE, Glass) characterize->container label_waste Label Container: - 'Hazardous Waste' - Full Chemical Name - Date container->label_waste segregate Segregate from Incompatible Wastes label_waste->segregate store Store in Designated Satellite Accumulation Area segregate->store conditions Ensure: - Container is Closed - Cool, Dry, Ventilated Location - Secondary Containment store->conditions no_drain Prohibited Disposal: - DO NOT use sink or trash conditions->no_drain contact_ehs Contact Institutional EHS or Approved Waste Vendor no_drain->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 3-(4-methyl benzoyloxy) flavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of 3-(4-methyl benzoyloxy) flavone. The following procedures are based on best practices for handling similar flavonoid compounds and general organic substances in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Potential Hazards:

  • May cause skin and serious eye irritation.[1][2]

  • May cause respiratory irritation.[2][3]

  • May be harmful if swallowed.[2]

  • The toxicological properties have not been thoroughly investigated.[4]

Recommended Personal Protective Equipment (PPE):

To mitigate risks, the following PPE is mandatory when handling this compound:[1][5]

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times to protect from splashes.[5]
Hand Protection Nitrile GlovesInspect gloves prior to use to prevent skin contact.[4][5]
Body Protection Laboratory CoatTo protect skin and clothing.[5]
Foot Protection Closed-toe ShoesTo protect feet from spills.[5]
Respiratory Fume HoodAlways handle the compound in a properly functioning fume hood.[5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to ensure safety and experimental integrity.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Information (Related Compounds) prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_fumehood Prepare Fume Hood & Work Area prep_ppe->prep_fumehood handle_weigh Weigh Compound in Fume Hood prep_fumehood->handle_weigh handle_dissolve Prepare Solution (if applicable) handle_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Glassware & Surfaces handle_experiment->cleanup_decontaminate cleanup_dispose Dispose of Waste in Labeled Containers cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE & Wash Hands cleanup_dispose->cleanup_remove_ppe

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.